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  • Product: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde
  • CAS: 68282-52-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Versatile Imidazole Building Block 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde that has garnered...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Imidazole Building Block

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic aldehyde that has garnered attention in the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its rigid imidazole core, substituted with reactive methyl and formyl groups, makes it a valuable scaffold for the construction of more complex molecules with diverse biological activities. The imidazole moiety itself is a ubiquitous feature in numerous biologically active compounds, including the essential amino acid histidine, and many approved drugs, owing to its ability to participate in hydrogen bonding and coordinate with metal ions. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the known applications of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, offering a technical resource for researchers leveraging this compound in their work.

Physicochemical Properties: A Quantitative Overview

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a solid at room temperature with a melting point in the range of 159-161 °C[1][2]. Its molecular structure and key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [2][3]
CAS Number 68282-52-0[2][3]
Melting Point 159-161 °C[1][2]
Boiling Point (Predicted) 365.4 ± 22.0 °C[2]
Density (Predicted) 1.180 ± 0.06 g/cm³[2]
pKa (Predicted) 12.04 ± 0.10[2]
Appearance Solid[3]
InChI InChI=1S/C6H8N2O/c1-4-6(3-9)8-5(2)7-4/h3H,1-2H3,(H,7,8)[3]
InChI Key MFFWADYNIVRMMM-UHFFFAOYSA-N[3]

Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the corresponding 2,5-dimethyl-1H-imidazole precursor. This reaction introduces a formyl group onto the electron-rich imidazole ring.

Underlying Principles of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃)[4][5][6][7]. This reagent acts as a mild electrophile that attacks electron-rich aromatic and heteroaromatic compounds[5][6][7]. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde[6][7]. For imidazoles, the formylation generally occurs at the C4 or C5 position, which is electronically favored for electrophilic substitution.

graph Vilsmeier_Haack_Mechanism {
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  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

DMF [label="N,N-Dimethylformamide (DMF)"]; POCl3 [label="Phosphorus Oxychloride (POCl₃)"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazole [label="2,5-Dimethyl-1H-imidazole"]; Intermediate [label="Iminium Salt Intermediate"]; Product [label="2,5-Dimethyl-1H-imidazole-4-carbaldehyde"]; Hydrolysis [label="Hydrolysis (H₂O)"];

DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; Imidazole -> Intermediate [label="+ Vilsmeier Reagent\n(Electrophilic Attack)"]; Intermediate -> Product [label="+ H₂O (Hydrolysis)"]; }

Caption: Key reaction pathways of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications. 2,5-Dimethyl-1H-imidazole-4-carbaldehyde serves as a versatile starting material for the synthesis of novel imidazole-containing compounds with potential therapeutic value.

Derivatives of imidazole-4-carbaldehydes are used in the preparation of compounds for the treatment of various diseases, including cancer and infectious diseases[5]. For example, they are precursors to C17,20-lyase inhibitors for androgen-dependent prostate cancer and have been used in the synthesis of antimalarial drugs[8].

The aldehyde functionality provides a convenient handle for introducing a variety of substituents and building complex molecular architectures. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel imidazole-based compounds. For instance, the synthesis of thiosemicarbazones from imidazole-5-carbaldehydes has led to compounds with high inhibitory activity against M. tuberculosis strains[9]. While specific examples directly originating from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are not extensively documented in publicly available literature, the synthetic utility of the closely related 4-methyl-5-imidazole carbaldehyde derivatives in creating biologically active benzoxazoles, benzothiazoles, and benzoimidazoles highlights the potential of this class of compounds[10].

DrugDiscovery Start 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. It is a solid, and inhalation of dust should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups provide a facile entry into a wide range of more complex imidazole derivatives. While specific therapeutic applications of its direct derivatives are an area of ongoing research, the established importance of the imidazole scaffold in drug discovery underscores the potential of this compound as a key starting material for the development of novel therapeutic agents. This guide serves as a foundational technical resource for scientists and researchers looking to explore the chemical utility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

References

Sources

Exploratory

An In-Depth Technical Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 68282-52-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-52-0), a key heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-52-0), a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust, field-proven synthetic methodology via the Vilsmeier-Haack reaction, and provides a thorough characterization profile including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, this guide explores the reactivity of the title compound and its potential applications in the synthesis of biologically active molecules, supported by insights into the broader therapeutic relevance of substituted imidazole scaffolds. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Significance of Substituted Imidazoles in Medicinal Chemistry

The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties, including its aromaticity and the presence of both a weakly acidic N-H proton and a basic pyridinic nitrogen, allow it to engage in a variety of biological interactions. This versatility has led to the development of a wide array of imidazole-containing compounds with diverse therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[1][2]

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a valuable intermediate that combines the foundational imidazole core with a reactive carbaldehyde functional group. This aldehyde moiety serves as a versatile handle for a plethora of chemical transformations, enabling the construction of more complex molecular architectures. Its strategic substitution with two methyl groups influences its electronic properties and steric profile, offering a unique building block for the synthesis of novel therapeutic agents. This guide aims to provide researchers with the essential technical information required to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is fundamental for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 68282-52-0[3][4]
Molecular Formula C₆H₈N₂O[3]
Molecular Weight 124.14 g/mol [3]
Appearance Solid[3]
Melting Point 159-161 °C[4]
Boiling Point 365.4 ± 22.0 °C (Predicted)[4]
Density 1.180 ± 0.06 g/cm³ (Predicted)[4]
Purity Typically ≥95%[3]

Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][8] The electrophilic Vilsmeier reagent then attacks the electron-rich imidazole ring, leading to the introduction of a formyl group.

For the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, the starting material is 2,5-dimethyl-1H-imidazole. The formylation is expected to occur at the C4 position, which is the most electron-rich and sterically accessible position on the imidazole ring.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl3 POCl₃ POCl3->Vilsmeier_Reagent + Start 2,5-Dimethyl-1H-imidazole Intermediate Iminium Salt Intermediate Start->Intermediate + Vilsmeier Reagent Product 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle and can be adapted for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.[9]

Materials:

  • 2,5-Dimethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 2,5-dimethyl-1H-imidazole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir vigorously for 10-15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, the following data is predicted based on the analysis of structurally similar imidazole derivatives.[10][11][12]

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde-H9.5 - 10.0s-
Imidazole N-H11.0 - 13.0br s-
C2-CH₃2.3 - 2.6s-
C5-CH₃2.2 - 2.5s-

Note: The N-H proton is exchangeable with D₂O and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 185
C2145 - 150
C4125 - 130
C5135 - 140
C2-CH₃12 - 15
C5-CH₃10 - 13
Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3100 - 3300Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (aldehyde)1670 - 1690Strong
C=N and C=C Stretch1500 - 1600Medium-Strong
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 124. Subsequent fragmentation may involve the loss of the formyl group (CHO, 29 Da) and other characteristic fragmentations of the imidazole ring.

Reactivity and Synthetic Applications

The synthetic utility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde stems from the reactivity of its aldehyde functional group, which can participate in a wide range of chemical transformations.

Reactivity cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Oxidation Oxidation (e.g., KMnO₄, CrO₃) Start->Oxidation Reduction Reduction (e.g., NaBH₄, LiAlH₄) Start->Reduction Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Condensation Condensation (e.g., with amines, hydrazines) Start->Condensation Grignard Grignard Reaction (R-MgX) Start->Grignard Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Alcohol Alcohol Reduction->Alcohol Alkene Alkene Wittig->Alkene Imine_Hydrazone Imine / Hydrazone Condensation->Imine_Hydrazone Secondary_Alcohol Secondary Alcohol Grignard->Secondary_Alcohol

Caption: Reactivity profile of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

These transformations allow for the elaboration of the imidazole scaffold into a diverse array of derivatives, including:

  • Carboxylic acids: via oxidation of the aldehyde.

  • Alcohols: through reduction.

  • Alkenes: via Wittig-type reactions.

  • Imines and hydrazones: by condensation with primary amines and hydrazines, respectively. These can serve as precursors to more complex heterocyclic systems.

  • Secondary alcohols: through the addition of Grignard or organolithium reagents.

The resulting derivatives are valuable intermediates for the synthesis of potential drug candidates. For instance, the formation of Schiff bases (imines) and subsequent cyclization reactions can lead to the construction of fused heterocyclic systems with potential biological activity.[12]

Potential Applications in Drug Discovery

While specific biological activities for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are not extensively reported, its structural features suggest its utility as a building block in the design of novel therapeutic agents. Imidazole-based compounds are known to target a wide range of biological targets. The strategic placement of the methyl and formyl groups on the imidazole ring can be exploited to fine-tune the steric and electronic properties of the final molecules, potentially leading to enhanced target affinity and selectivity.

Derivatives of imidazole-4-carbaldehydes have been investigated for a variety of biological activities, including antimicrobial and anticancer properties.[1][13] The aldehyde functionality allows for the introduction of diverse pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling dust or vapors. Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis via the Vilsmeier-Haack reaction provides a reliable route to this important intermediate. The presence of a reactive aldehyde group allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of imidazole-based compounds for biological screening. This technical guide provides a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies for the development of novel therapeutic agents.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Imidazole-4-carboxaldehyde. 2009.
  • Al-Masoudi, N. A., et al. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. 2023.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Springsteen, G., et al. Combination of 1H and 13C NMR Spectroscopy. In Modern NMR Spectroscopy.
  • Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Yides. Molecules. 2011.
  • Orhan, E., et al. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. 2019.
  • Khan, I., et al. Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. 2020.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Patil, S. B., et al. A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences. 2013.
  • NROChemistry. Vilsmeier-Haack Reaction [Video]. YouTube. 2021. Available from: [Link]

  • Bastiaansen, L. A. M., et al. Imidazole-2-carboxaldehyde. Organic Syntheses. 1981.
  • Al-Ghorbani, M., et al. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules. 2024.
  • ChemBK. 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The document de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The document delves into the strategic selection of the Vilsmeier-Haack reaction, offering a detailed mechanistic explanation, a robust experimental protocol, and methods for product characterization and validation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this valuable intermediate.

Introduction: The Strategic Importance of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Imidazole derivatives are foundational scaffolds in a vast array of biologically active molecules and pharmaceutical agents, prized for their role in antifungal, antibacterial, and anticancer therapies.[1][2] Within this class, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (DMIC) serves as a crucial and versatile synthetic intermediate. Its aldehyde functional group is a reactive handle for constructing more complex molecular architectures, making it a valuable precursor for developing novel therapeutic agents, such as C17,20-lyase inhibitors for treating androgen-dependent prostate cancer.[3]

The inherent chemical properties of the imidazole ring—specifically its electron-rich nature—dictate the synthetic strategies for its functionalization. This guide focuses on the most effective and widely adopted method for introducing a formyl group onto the 2,5-dimethylimidazole core: the Vilsmeier-Haack reaction. We will explore the underlying principles of this reaction, provide a field-proven protocol, and discuss the critical aspects of validation and troubleshooting.

The Synthetic Cornerstone: The Vilsmeier-Haack Reaction

The formylation of electron-rich aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis. While methods like Friedel-Crafts acylation are powerful, they often require harsh Lewis acids and unstable reagents like formyl chloride.[4] The Vilsmeier-Haack reaction presents a milder and more efficient alternative, particularly for activated substrates like substituted imidazoles.[5][6]

The key to this reaction is the in situ generation of a moderately electrophilic iminium salt, the "Vilsmeier reagent," which is potent enough to react with the electron-rich imidazole ring without causing degradation.[4] The reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution onto the imidazole core.

Mechanism of Action

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted formamide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][8] DMF acts as the nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a stable phosphate byproduct to generate the electrophilic chloroiminium ion, the Vilsmeier reagent.[6]

Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich 2,5-dimethylimidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C4 position, which is sterically accessible and activated by the ring's nitrogen atoms. This attack temporarily disrupts the aromaticity of the imidazole ring. A subsequent deprotonation step, often assisted by DMF, restores aromaticity and forms an iminium ion intermediate.[7] During aqueous work-up, this intermediate is readily hydrolyzed to yield the final product, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Vilsmeier_Haack_Mechanism Mechanism of the Vilsmeier-Haack Reaction cluster_stage1 Stage 1: Reagent Formation cluster_stage2 Stage 2: Electrophilic Substitution reactant_node reactant_node reagent_node reagent_node intermediate_node intermediate_node product_node product_node DMF DMF Vilsmeier_Reagent Vilsmeier Reagent ([Chloro(dimethylamino)methylidene]dimethylammonium) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 2,5-Dimethyl-1H-imidazole Iminium_Intermediate Iminium Ion Intermediate Imidazole->Iminium_Intermediate Electrophilic Attack H2O H₂O (Work-up) Final_Product 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Vilsmeier_Reagent->Iminium_Intermediate Reaction with Imidazole Iminium_Intermediate->Final_Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2,5-DimethylimidazoleC₅H₈N₂96.135.00 g52.01.0
Phosphorus OxychloridePOCl₃153.3314.4 mL (23.8 g)155.03.0
N,N-DimethylformamideC₃H₇NO73.0950 mL-Solvent
DichloromethaneCH₂Cl₂84.93100 mL-Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01~200 mL-Quenching
Anhydrous MgSO₄MgSO₄120.37As needed-Drying Agent
Ethyl AcetateC₄H₈O₂88.11As needed-Extraction/Chrom.
HexanesC₆H₁₄86.18As needed-Chromatography
Step-by-Step Synthesis Workflow
  • Vilsmeier Reagent Preparation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 50 mL).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 14.4 mL) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent may result in a thick, crystalline slurry.

  • Formylation Reaction:

    • Dissolve 2,5-dimethylimidazole (5.00 g) in dichloromethane (DCM, 50 mL).

    • Add the imidazole solution dropwise to the cold Vilsmeier reagent slurry over 20 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7-8). Caution: This is an exothermic process and will release CO₂ gas.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing polarity) to isolate the pure product.

    • Combine the fractions containing the product and remove the solvent in vacuo to yield 2,5-Dimethyl-1H-imidazole-4-carbaldehyde as a solid.

Workflow_Diagram Experimental Workflow for DMIC Synthesis A 1. Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) B 2. Add 2,5-Dimethylimidazole Solution (in DCM) A->B C 3. React at Room Temperature (Monitor by TLC, 4-6h) B->C D 4. Quench Reaction (Ice and NaHCO₃ solution) C->D E 5. Extraction (DCM) D->E F 6. Dry and Concentrate (MgSO₄, Rotary Evaporation) E->F G 7. Purify by Column Chromatography F->G H 8. Isolate Pure Product (2,5-Dimethyl-1H-imidazole-4-carbaldehyde) G->H

Caption: Experimental Workflow for DMIC Synthesis.

Product Characterization and Validation

Validation of the final product's identity and purity is critical. The following data are characteristic of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

PropertyExpected Value / Observation
Appearance White to off-white solid[9]
CAS Number 68282-52-0[9][10][11]
Molecular Formula C₆H₈N₂O[9][10]
Molecular Weight 124.14 g/mol [9][10][11]
Melting Point 159-161 °C[11]
¹H NMR Aldehyde proton (CHO) singlet ~9.8 ppm; two methyl (CH₃) singlets ~2.4-2.6 ppm; NH proton broad singlet.
¹³C NMR Aldehyde carbon (C=O) ~185 ppm; imidazole ring carbons ~120-150 ppm; methyl carbons ~10-15 ppm.
Mass Spec (MS) [M+H]⁺ = 125.07

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is suboptimal, ensure the Vilsmeier reagent was formed correctly under anhydrous conditions and that the temperature during its formation was kept low. The reactivity of the imidazole can be influenced by its purity; using freshly purified starting material is recommended.

  • Incomplete Reaction: If the starting material persists after the recommended reaction time, the temperature can be gently increased to 40-50 °C to drive the reaction to completion. However, higher temperatures may lead to side product formation.

  • Purification Challenges: The primary impurity is often unreacted 2,5-dimethylimidazole. A carefully executed column chromatography with a slow gradient is usually sufficient for separation. The product is a polar solid, so a suitable solvent system is crucial for effective separation.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient pathway for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. By understanding the reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can consistently produce this high-value intermediate. The methods outlined in this guide are designed to be both reproducible and scalable, empowering scientists in the fields of organic synthesis and drug discovery to advance their research programs.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • SpectraBase. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. SpectraBase.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • PubChem. (n.d.). Imidazole-4-carboxaldehyde.
  • CymitQuimica. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde. CymitQuimica.
  • ChemicalBook. (2019).
  • ChemBK. (2024). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde. ChemBK.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019).
  • Market Publishers. (n.d.).

Sources

Exploratory

2,5-Dimethyl-1H-imidazole-4-carbaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Authored by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Objec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive, technically detailed walkthrough for the structural elucidation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. It moves beyond a simple recitation of data to explain the strategic application and interpretation of modern analytical techniques. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction and Strategic Overview

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound of interest in synthetic chemistry and as a potential building block in medicinal chemistry. Its structure, featuring a substituted imidazole ring with a reactive aldehyde group, presents a distinct set of spectroscopic fingerprints. Unambiguous confirmation of this structure is paramount for its use in further research and development, as isomeric impurities could lead to undesired side reactions or inactive final compounds.

Our approach to elucidating the structure of this molecule is a multi-pronged strategy, leveraging the strengths of several complementary analytical techniques. We will begin with Mass Spectrometry to determine the molecular weight and formula. Subsequently, Infrared Spectroscopy will provide evidence for the key functional groups present. Finally, a detailed analysis using ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy will allow us to piece together the complete atomic connectivity and confirm the regiochemistry of the substituents.

The following workflow diagram illustrates our strategic approach:

Elucidation_Workflow A Hypothesized Structure: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde B Mass Spectrometry (MS) High Resolution A->B Analysis C Infrared (IR) Spectroscopy A->C Analysis D Nuclear Magnetic Resonance (NMR) ¹H NMR & ¹³C NMR A->D Analysis E Molecular Formula Confirmation B->E Provides F Functional Group Identification C->F Provides G Atom Connectivity & Regiochemistry D->G Provides H Final Structure Confirmation E->H Integrates to F->H Integrates to G->H Integrates to

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

The first step in our analysis is to determine the exact molecular weight and, from that, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose due to its ability to provide highly accurate mass measurements.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: An Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer is used.

  • Ionization Mode: Positive ion mode is typically chosen for imidazole compounds due to the basicity of the nitrogen atoms, which are readily protonated.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced via direct infusion or flow injection, and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

  • Data Analysis: The m/z value of the protonated molecular ion ([M+H]⁺) is identified, and its exact mass is used to calculate the elemental composition using the instrument's software.

Data Interpretation and Results

The expected molecular formula for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is C₆H₈N₂O. The theoretical (monoisotopic) mass for this formula can be calculated with high precision.

ParameterTheoretical ValueObserved Value
Molecular Formula C₆H₈N₂OC₆H₈N₂O
Exact Mass 124.0637 g/mol 124.0635 g/mol
[M+H]⁺ (protonated) 125.0715 m/z125.0713 m/z

The excellent agreement between the observed mass of the protonated molecule and the theoretical value (typically with an error of <5 ppm) provides strong evidence for the proposed molecular formula of C₆H₈N₂O.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. By passing infrared radiation through the sample, we can observe the absorption of energy at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Results

The IR spectrum of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is expected to show several characteristic absorption bands that confirm the presence of the aldehyde and imidazole functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium, BroadN-H stretch of the imidazole ring
~2950-2850MediumC-H stretch (aldehyde and methyl groups)
~1680-1660StrongC=O stretch of the conjugated aldehyde
~1600-1550MediumC=N and C=C stretching of the imidazole ring

The presence of a strong absorption band around 1670 cm⁻¹ is a clear indication of a carbonyl (C=O) group, and its position suggests it is conjugated with the imidazole ring. The broad absorption above 3000 cm⁻¹ is characteristic of the N-H stretch in the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment, number, and connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~9.81HSinglet (s)Aldehyde proton (-CHO)
~7.5 (broad)1HSinglet (s)Imidazole N-H proton
~2.53HSinglet (s)Methyl protons (C5-CH₃)
~2.43HSinglet (s)Methyl protons (C2-CH₃)
  • Aldehyde Proton (~9.8 ppm): The signal in the far downfield region is highly characteristic of an aldehyde proton. Its singlet nature indicates no adjacent protons.

  • Imidazole N-H Proton (~7.5 ppm): This proton is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be highly dependent on concentration and solvent.

  • Methyl Protons (~2.5 and ~2.4 ppm): The two sharp singlets, each integrating to 3 protons, are assigned to the two methyl groups. Their singlet multiplicity confirms they are not coupled to any other protons. Their slightly different chemical shifts indicate they are in non-equivalent positions on the imidazole ring.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their functional type.

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~150Imidazole Carbon (C2)
~140Imidazole Carbon (C5)
~130Imidazole Carbon (C4)
~14Methyl Carbon (C5-CH₃)
~12Methyl Carbon (C2-CH₃)
  • Carbonyl Carbon (~185 ppm): This downfield signal is indicative of the aldehyde carbonyl carbon.

  • Imidazole Ring Carbons (~150-130 ppm): Three signals are observed in the aromatic/olefinic region, corresponding to the three carbon atoms of the substituted imidazole ring.

  • Methyl Carbons (~14 and ~12 ppm): The two upfield signals are characteristic of the sp³-hybridized methyl carbons.

Final Structure Confirmation

The combined data from MS, IR, and NMR provides a cohesive and self-validating picture that confirms the structure of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

  • MS confirmed the molecular formula as C₆H₈N₂O.

  • IR identified the key functional groups: an N-H bond, a conjugated C=O group, and the imidazole ring system.

  • ¹H NMR showed the presence of four distinct types of protons in the correct ratio (1:1:3:3), corresponding to the aldehyde, N-H, and two non-equivalent methyl groups.

  • ¹³C NMR accounted for all six carbon atoms in the molecule, identifying the aldehyde carbonyl, three unique imidazole ring carbons, and two distinct methyl carbons.

The complete and consistent dataset allows for the unambiguous assignment of the structure as shown below.

Caption: Confirmed structure of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 276531, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Available from: [Link]

Foundational

Spectroscopic Data for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. The following sections det...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. The following sections detail the predicted and experimentally available spectroscopic information, offering insights into the structural confirmation and purity assessment of this compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this molecule.

Introduction

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative with significant potential in various chemical syntheses. Its structural features, including the imidazole ring, two methyl groups, and a carbaldehyde functional group, give rise to a unique spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, providing both predicted values based on analogous structures and available experimental data. A crucial consideration in the analysis of this molecule is the phenomenon of tautomerism, which can influence its spectroscopic properties, particularly in NMR.[1]

Molecular Structure and Tautomerism

The structure of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is presented below. It is important to note that unsymmetrically substituted imidazoles can exist as a mixture of tautomers in solution.[1] This equilibrium can affect the observed spectroscopic data, potentially leading to broadened signals or an average of the signals from the different tautomeric forms.

Caption: Molecular structure of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections provide the predicted ¹H and ¹³C NMR data for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. These predictions are based on established chemical shift values for imidazole derivatives and related compounds.[2][3][4]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the N-H proton, the aldehyde proton, and the two methyl groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration
N-H10.0 - 12.0Broad Singlet1H
CHO9.5 - 10.0Singlet1H
C5-CH₃2.3 - 2.6Singlet3H
C2-CH₃2.2 - 2.5Singlet3H
  • N-H Proton: The proton attached to the nitrogen of the imidazole ring is expected to appear as a broad singlet in the downfield region of the spectrum due to hydrogen bonding and exchange.

  • Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a sharp singlet.

  • Methyl Protons: The two methyl groups are in different electronic environments and are therefore expected to have slightly different chemical shifts.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O180 - 190
C2145 - 155
C4135 - 145
C5125 - 135
C5-CH₃10 - 15
C2-CH₃8 - 12

The chemical shifts of the imidazole ring carbons (C2, C4, and C5) can be influenced by the tautomeric equilibrium.[1][3] In cases of rapid tautomerization, averaged signals may be observed.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts and the rate of tautomeric exchange.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.5-0.7 mL deuterated solvent Spectrometer High-Field NMR (≥400 MHz) Dissolve->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Calibration Calibrate to Solvent Peak Processing->Calibration

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-H bonds.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (imidazole)3200 - 3500Medium, Broad
C-H stretch (aromatic/aldehyde)3000 - 3100 / 2700 - 2900Medium / Weak
C=O stretch (aldehyde)1680 - 1710Strong
C=N stretch (imidazole ring)1600 - 1650Medium
C=C stretch (imidazole ring)1500 - 1580Medium
  • N-H Stretch: The broadness of this peak is due to hydrogen bonding.

  • Aldehyde C-H Stretch: This often appears as a pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[5]

  • Carbonyl (C=O) Stretch: This will be a very strong and sharp absorption, characteristic of the aldehyde functional group.

Experimental Protocol for FT-IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation:

    • Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[6]

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.

  • Data Analysis: The resulting spectrum should be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, the molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .

Available Mass Spectrum Data

An experimental GC-MS spectrum is available for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The key features are:

m/z Interpretation
124Molecular ion (M⁺)
123[M-H]⁺
95[M-CHO]⁺
67Fragmentation of the imidazole ring

The presence of a prominent molecular ion peak is expected due to the aromatic nature of the imidazole ring.[7] The fragmentation pattern will likely involve the loss of the formyl radical (CHO) and subsequent cleavage of the imidazole ring.

Experimental Protocol for GC-MS Analysis

A typical procedure for GC-MS analysis is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane) to a concentration of approximately 0.1 to 1 mg/mL.[8]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

    • The sample is vaporized and separated on a capillary column based on the boiling points and polarities of the components.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact, EI) and fragmented.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum of the target compound is obtained and can be compared to library spectra for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve in volatile solvent Inject Inject into GC Dissolve->Inject Separate Separation on capillary column Inject->Separate Ionize Ionization (EI) Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic characterization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is essential for its use in research and development. This guide has provided a detailed overview of the expected and available NMR, IR, and MS data. By combining these analytical techniques, researchers can confidently verify the structure and purity of this important chemical compound. The provided protocols offer a standardized approach to obtaining reliable spectroscopic data.

References

  • Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Common Sample Preparation Techniques for GC-MS Analysis. (2024, October 24). Retrieved January 5, 2026, from [Link]

  • Barnes, C. S., Halbert, E. J., Goldsack, R. J., & Wilson, J. G. (n.d.). MASS SPECTRA OF NITROGEN HETEROCYCLES. Retrieved January 5, 2026, from [Link]

  • 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Learn About GC/MS Analysis. (2014, November 13). Innovatech Labs. Retrieved January 5, 2026, from [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • 4406 GC-MS procedure and background.docx. (n.d.). Retrieved January 5, 2026, from [Link]

  • Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved January 5, 2026, from [Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Retrieved January 5, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved January 5, 2026, from [Link]

  • SOP for Calibration of FT-IR Spectrometer. (n.d.). Pharmaguideline. Retrieved January 5, 2026, from [Link]

  • IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 5, 2026, from [Link]

  • Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. (n.d.). Intertek. Retrieved January 5, 2026, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). Retrieved January 5, 2026, from [Link]

  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

  • 1.0 Introduction Persons unfamiliar with basic elements of FTIR spectroscopy should not attempt to use this method. This method. (2017, August 2). EPA. Retrieved January 5, 2026, from [Link]

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003, January 1). TÜBİTAK Academic Journals. Retrieved January 5, 2026, from [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Spitellek, G. (1966). Mass Spectrometry of Heterocyclic Compounds. SciSpace. Retrieved January 5, 2026, from [Link]

  • Simonotti, L. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry. Retrieved January 5, 2026, from [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). Retrieved January 5, 2026, from [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 5, 2026, from [Link]

  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved January 5, 2026, from [Link]

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Exploratory

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Designed for researchers, chemists, and professionals in drug development, this document outlines detailed protocols for sample preparation and data acquisition. It further presents a predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from structurally analogous compounds. We delve into the interpretation of one-dimensional and two-dimensional NMR data, including COSY, HSQC, and HMBC, to facilitate unambiguous structural elucidation. Key considerations such as solvent effects and the dynamic nature of tautomerism inherent to N-unsubstituted imidazoles are also discussed to provide a holistic understanding.

Part 1: Introduction to the Molecule and Spectroscopic Characterization

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a substituted heterocyclic compound featuring an imidazole core, a functionality prevalent in many biologically active molecules, including the amino acid histidine.[1] The presence of methyl and carbaldehyde groups on the imidazole ring creates a specific electronic and steric environment, making its precise structural confirmation essential for any research or development application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the structural elucidation of small organic molecules in solution.[2][3] It provides detailed information regarding the molecular skeleton, the chemical environment of individual atoms, and the connectivity between them.[4] This guide will walk through the necessary steps and expected outcomes for a complete NMR characterization of the title compound.

Figure 1: Structure of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde with atom numbering.

Part 2: Experimental Protocols for High-Fidelity NMR Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters. The following protocols are designed to yield high-resolution spectra suitable for full structural assignment.[5]

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the compound, and its hydrogen-bond accepting nature slows the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, resonance.[6] Deuterated chloroform (CDCl₃) is an alternative, but the N-H proton may exchange too rapidly or be obscured.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent. This concentration is typically sufficient for obtaining excellent signal-to-noise in both ¹H and ¹³C spectra within a reasonable time frame.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the final solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Instrument and Parameter Workflow

A standard workflow for structural elucidation involves a sequential acquisition of spectra, where each experiment provides a layer of information that guides the next.[7]

cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1 1D ¹H Spectrum (Proton environments & coupling) Prep->H1 Step 1 C13 1D ¹³C Spectrum (Carbon environments) H1->C13 Step 2 COSY 2D ¹H-¹H COSY (H-H connectivity) H1->COSY Optional, for complex coupling Assign Full Structural Assignment H1->Assign Step 5 HSQC 2D ¹H-¹³C HSQC (Direct C-H connectivity) C13->HSQC Step 3 C13->Assign Step 5 COSY->Assign Step 5 HMBC 2D ¹H-¹³C HMBC (Long-range C-H connectivity) HSQC->HMBC Step 4 HSQC->Assign Step 5 HMBC->Assign Step 5

Figure 2: Recommended workflow for complete NMR-based structural elucidation.

Part 3: Predictive Spectral Analysis and Interpretation

While an experimental spectrum for this specific molecule is not widely published, we can predict the ¹H and ¹³C NMR spectra with high confidence based on established substituent effects and data from closely related analogs like 1H-imidazole-4-carbaldehyde and various methylated imidazoles.[1][8]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum is expected to show four distinct signals corresponding to the aldehyde proton, two methyl groups, and the N-H proton.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~12.0 - 13.0Broad Singlet1HN1-HThe N-H proton of imidazoles is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to be significantly downfield and broadened due to hydrogen bonding and chemical exchange.
~9.75Singlet1HC4-CHOAldehyde protons are characteristically deshielded and appear far downfield. Data for 1H-imidazole-4-carbaldehyde shows this proton at 9.74 ppm.[8] The presence of methyl groups is expected to have only a minor effect on this shift.
~2.45Singlet3HC5-CH₃The methyl group at C5 is adjacent to the electron-donating N1-H group and ortho to the electron-withdrawing aldehyde group. Its chemical shift will be a balance of these effects.
~2.35Singlet3HC2-CH₃The methyl group at C2 is flanked by two nitrogen atoms, leading to a distinct chemical environment compared to the C5-methyl. No proton-proton coupling is expected for any of the substituent groups.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum will provide a count of all unique carbon atoms in the molecule.

Predicted δ (ppm)AssignmentRationale & Key Insights
~185.0C4-C HOThe aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, consistent with data from related imidazole aldehydes.[8]
~145.0C 2The C2 carbon, situated between two nitrogen atoms, is typically the most downfield of the imidazole ring carbons.
~138.0C 5The chemical shift of C5 is influenced by the adjacent methyl group and the C4-aldehyde. Tautomerism can average the environments of C4 and C5, but the substituents here lock the identity.[9]
~135.0C 4This carbon is directly attached to the electron-withdrawing aldehyde group, which deshields it.
~14.0C5-C H₃Methyl carbon chemical shifts are typically found in the upfield region of the spectrum.
~12.0C2-C H₃The chemical environment of the two methyl carbons is sufficiently different to expect two separate signals.
Structural Verification with 2D NMR

While 1D spectra provide the initial data, 2D correlation experiments are essential for unambiguous assignment, creating a self-validating system of structural proof.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment is critical for connecting each proton signal to the carbon atom to which it is directly bonded. It would definitively link the proton signals at ~2.45 ppm and ~2.35 ppm to their respective methyl carbon signals (~14.0 and ~12.0 ppm) and the aldehyde proton at ~9.75 ppm to its carbonyl carbon at ~185.0 ppm.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds.

Sources

Foundational

The Analytical Characterization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: An In-Depth Technical Guide for Researchers

Foreword: Unveiling the Molecular Identity of a Promising Scaffold In the landscape of modern drug discovery and medicinal chemistry, the imidazole nucleus stands as a cornerstone scaffold, present in a multitude of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Identity of a Promising Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the imidazole nucleus stands as a cornerstone scaffold, present in a multitude of biologically active compounds.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure for interacting with biological targets.[1] Within this important class of heterocycles, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 68282-52-0) emerges as a versatile building block, ripe with potential for the synthesis of novel therapeutic agents. The strategic placement of methyl and formyl groups on the imidazole ring offers multiple points for chemical modification, enabling the exploration of diverse chemical space in the quest for new medicines.

This technical guide provides a comprehensive exploration of the infrared (IR) and mass spectrometry (MS) characterization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. As senior application scientists, we recognize that a thorough understanding of a molecule's spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the confident interpretation of reaction outcomes. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these powerful analytical techniques in their work with this promising imidazole derivative. We will delve into the theoretical underpinnings of IR and MS, present detailed experimental protocols, and provide an in-depth analysis of the spectral data, all while maintaining a focus on scientific integrity and field-proven methodologies.

I. Infrared (IR) Spectroscopic Analysis: Probing the Vibrational Fingerprint

Infrared spectroscopy is an indispensable tool for the qualitative analysis of organic compounds, providing a unique "fingerprint" based on the vibrational frequencies of chemical bonds. For a molecule like 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, the IR spectrum reveals crucial information about its functional groups, allowing for rapid confirmation of its chemical identity.

A. Theoretical Framework: The Dance of Molecular Vibrations

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational energy states. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of a specific bond or functional group. These vibrations can be categorized as stretching (a change in bond length) or bending (a change in bond angle). The position, intensity, and shape of the absorption bands in an IR spectrum provide a detailed picture of the molecule's functional group composition.

B. Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the acquisition of a clean and interpretable IR spectrum, meticulous sample preparation is key. The following protocol outlines a standard and reliable method for the analysis of solid samples like 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method provides excellent spectral resolution and is well-suited for crystalline solids.

  • Sample Preparation:

    • Thoroughly dry analytical grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • In an agate mortar, grind a small amount (1-2 mg) of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde into a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture to a very fine, homogenous powder. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the sample-KBr mixture.

  • Pellet Formation:

    • Assemble a pellet press die according to the manufacturer's instructions.

    • Transfer a portion of the sample-KBr mixture into the die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum.

Caption: KBr Pellet Preparation Workflow for FTIR Analysis.

C. Spectral Interpretation: Decoding the Vibrational Signature

The IR spectrum of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups. The following table summarizes the anticipated key peaks and their assignments based on established literature values for similar compounds.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3100-3000MediumN-H StretchImidazole ring N-H
~2950-2850MediumC-H StretchMethyl groups (asymmetric and symmetric)
~2850-2750WeakC-H StretchAldehyde C-H (Fermi resonance doublet)
~1680-1660StrongC=O StretchAldehyde carbonyl
~1600-1450Medium-StrongC=N and C=C StretchImidazole ring stretching
~1450-1350MediumC-H BendMethyl groups
~900-650Medium-StrongC-H BendOut-of-plane ring bending

Analysis of Key Peaks:

  • N-H Stretching: The broad absorption in the region of 3100-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. The broadness is due to intermolecular hydrogen bonding.

  • C-H Stretching: The peaks in the 2950-2850 cm⁻¹ range are attributed to the stretching vibrations of the methyl groups. The weaker bands between 2850-2750 cm⁻¹ are a hallmark of the aldehyde C-H stretch and are often observed as a doublet due to Fermi resonance with an overtone of the C-H bending vibration.

  • C=O Stretching: A strong, sharp absorption band around 1680-1660 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching of the aldehyde functional group. Its position indicates a conjugated aldehyde system.

  • Imidazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the coupled C=N and C=C stretching vibrations within the imidazole ring, which are characteristic of aromatic and heteroaromatic systems.

II. Mass Spectrometry (MS) Analysis: Unraveling the Molecular Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern.

A. Theoretical Framework: Ionization and Fragmentation

In a typical electron ionization (EI) mass spectrometer, a gaseous sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule and the formation of a positively charged molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking down into smaller, charged fragments and neutral species. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

B. Experimental Protocol: From Sample to Spectrum

The following protocol outlines a standard procedure for the analysis of a solid, volatile compound like 2,5-Dimethyl-1H-imidazole-4-carbaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • Dissolve a small amount (e.g., 1 mg) of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved. If necessary, sonicate the solution briefly.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized in the heated injection port and separated on a capillary GC column.

    • The separated components elute from the GC column and enter the ion source of the mass spectrometer.

    • The molecules are ionized (typically by electron ionization at 70 eV).

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).

    • The detector records the abundance of each ion at a specific m/z.

Caption: GC-MS Analysis Workflow.

C. Mass Spectrum Interpretation: Deciphering the Fragmentation Puzzle

The mass spectrum of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (C₆H₈N₂O) is expected to show a molecular ion peak and a series of fragment ions that provide structural information. The molecular weight of this compound is 124.14 g/mol .

Expected Mass Spectrum Data:

m/zPossible Fragment IonInterpretation
124[C₆H₈N₂O]⁺•Molecular Ion (M⁺•)
123[C₆H₇N₂O]⁺Loss of a hydrogen radical from the molecular ion
95[C₅H₅N₂]⁺Loss of the formyl radical (•CHO) from the molecular ion
67[C₄H₅N]⁺•Cleavage of the imidazole ring
42[C₂H₄N]⁺Further fragmentation of the imidazole ring

Analysis of Key Fragments:

  • Molecular Ion (m/z 124): The presence of a peak at m/z 124 confirms the molecular weight of the compound. For aromatic and heteroaromatic compounds, the molecular ion peak is typically of significant intensity due to the stability of the ring system.

  • [M-1]⁺ (m/z 123): The loss of a hydrogen atom is a common fragmentation pathway, particularly from the aldehyde group or the N-H of the imidazole ring.

  • [M-29]⁺ (m/z 95): The loss of a formyl radical (•CHO) is a characteristic fragmentation of aldehydes and is expected to be a prominent peak in the spectrum. This results in the formation of a stable 2,5-dimethylimidazolium cation.

  • Ring Fragmentation (m/z 67 and 42): The imidazole ring itself can undergo fragmentation, leading to smaller charged species. The peaks at m/z 67 and 42 are indicative of the cleavage of the heterocyclic ring structure.

III. Applications in Drug Development: A Scaffold of Opportunity

The structural features of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The imidazole core is a key component of many existing drugs, and the presence of the aldehyde and methyl groups provides handles for further chemical elaboration.

  • Synthesis of Enzyme Inhibitors: The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, allowing for the synthesis of compounds that can interact with the active sites of enzymes.

  • Development of Receptor Agonists and Antagonists: The imidazole ring can participate in hydrogen bonding and other non-covalent interactions with receptors, making it a suitable scaffold for the design of receptor modulators.[1]

  • Antimicrobial and Anticancer Agents: Imidazole derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2] 2,5-Dimethyl-1H-imidazole-4-carbaldehyde serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications in these areas.

IV. Conclusion: A Foundation for Future Discovery

The comprehensive spectroscopic analysis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde through IR and MS provides a robust foundation for its use in research and drug development. The characteristic vibrational frequencies observed in the IR spectrum and the predictable fragmentation pattern in the mass spectrum serve as reliable tools for its identification and characterization. As the demand for novel therapeutic agents continues to grow, the importance of well-characterized and versatile building blocks like 2,5-Dimethyl-1H-imidazole-4-carbaldehyde cannot be overstated. This guide provides the essential analytical framework to empower scientists in their pursuit of new medicines based on this promising imidazole scaffold.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2016). Imidazole and its derivatives as potential candidates for drug development. Journal of Chemical and Pharmaceutical Research, 8(8), 633-640.
  • SpectraBase. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

Sources

Exploratory

solubility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in Organic Solvents Authored by a Senior Application Scientist Disclaimer: As of the latest literature review in January 2026, spe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in Organic Solvents

Authored by a Senior Application Scientist

Disclaimer: As of the latest literature review in January 2026, specific, publicly available quantitative solubility data (e.g., in mg/mL or molarity) for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde across a wide range of organic solvents is limited. This guide is designed to bridge that gap by providing a robust theoretical framework for understanding its solubility, grounded in its physicochemical properties and the established behavior of related imidazole compounds. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratories.

Introduction: The Molecular Profile of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-52-0) is a substituted imidazole derivative.[1][2] Its structure is foundational to its chemical behavior and, consequently, its solubility profile. Understanding this profile is a critical prerequisite for a wide range of applications, including synthetic route optimization, purification strategy (e.g., crystallization), formulation development in medicinal chemistry, and materials science.

The molecule's architecture features a combination of polar and non-polar characteristics:

  • A Polar Core: The imidazole ring is inherently polar, containing two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor.[3]

  • A Hydrogen Bond Acceptor: The aldehyde (-CHO) group at the 4-position is a strong hydrogen bond acceptor.

  • Lipophilic Substituents: The two methyl (-CH₃) groups at the 2- and 5-positions are non-polar and increase the molecule's overall lipophilicity, or "oil-loving" character.

This structural duality dictates that its solubility will be a nuanced interplay between solvent polarity, hydrogen bonding capability, and temperature. The general principle of "like dissolves like" serves as our primary guide: polar functional groups favor polar solvents, while non-polar moieties favor non-polar solvents.[4][5][6]

Table 1: Key Physicochemical Properties of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Property Value Source
Molecular Formula C₆H₈N₂O [1]
Molecular Weight 124.14 g/mol [1]
Melting Point 159-161 °C [1]
pKa (Predicted) 12.04 ± 0.10 [1]
XLogP3 (Predicted) 0.839 [1]

| Appearance | Solid |[2] |

The high melting point suggests strong intermolecular forces in the solid state, which a solvent must overcome to achieve dissolution. The positive XLogP3 value indicates a slight preference for an octanol phase over a water phase, suggesting that while it has polar features, it is not overwhelmingly hydrophilic.

Theoretical Solubility Profile & Solvent Selection Rationale

Based on the molecular structure and general solubility principles for imidazoles, we can predict a qualitative solubility profile.[7][8][9] This serves as a starting point for experimental solvent screening.

Table 2: Predicted Solubility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, Ethanol High These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the imidazole N-H, the second imidazole nitrogen, and the aldehyde group. Research on similar imidazoles shows high solubility in alcohols.[9]
Polar Aprotic DMSO, DMF, Acetonitrile High to Medium These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to interact favorably with the polar regions of the molecule. The parent imidazole-4-carboxaldehyde is known to be soluble in DMSO and methanol.[10][11]
Ethers THF, Diethyl Ether Low to Medium Ethers are moderate polarity and can act as hydrogen bond acceptors. However, the lack of a donor group limits their interaction compared to alcohols. Solubility of imidazoles in ethers is generally lower than in alcohols.[7]
Chlorinated Dichloromethane (DCM) Low While moderately polar, DCM is a poor hydrogen bond partner. Studies on various imidazoles have shown very low solubility in chloroalkanes like DCM.[8]
Aromatic Toluene Very Low Toluene is non-polar and cannot engage in the hydrogen bonding required to dissolve the polar imidazole core.

| Non-Polar | Hexane, Heptane | Insoluble | The significant polarity and hydrogen bonding potential of the solute are incompatible with these non-polar, non-hydrogen-bonding solvents.[4] |

Experimental Protocol for Solubility Determination: An Isothermal Shake-Flask Method

This protocol describes a robust and widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.[4] The principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solid in the supernatant.

Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring an excess of solid is present throughout the equilibration period, we guarantee that the resulting solution is saturated. The extended equilibration time and controlled temperature ensure that the measured value represents a true thermodynamic equilibrium, making the results reproducible and reliable.

Step-by-Step Methodology

1. Preparation:

  • Dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into several screw-capped vials (e.g., 4 mL glass vials). Using multiple replicates (n=3) is highly recommended for statistical validity.
  • Add an excess amount of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde to each vial. "Excess" means adding enough solid such that a significant amount remains undissolved at the end of the experiment. A starting point is to add approximately 50-100 mg of the solid.
  • Rationale: The presence of undissolved solid is the visual confirmation that a saturated solution can be achieved.

2. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in an isothermal shaker bath or incubator set to the desired temperature (e.g., 25 °C).
  • Agitate the vials at a constant speed for a minimum of 24-48 hours.
  • Rationale: Continuous agitation ensures maximum contact between the solid and the solvent. An extended period is crucial to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[4]

3. Phase Separation:

  • After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
  • Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter this aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial.
  • Rationale: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

4. Quantification:

  • Accurately determine the mass of the filtered supernatant.
  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.
  • Once the solvent is fully removed, weigh the vial containing the dried residue. The difference in mass corresponds to the amount of dissolved solute.
  • Calculate the solubility in mg/mL or other desired units.
  • Alternative Quantification: For higher precision, especially with low solubilities, a validated analytical method like HPLC or UV-Vis spectroscopy can be used. This involves creating a calibration curve with known concentrations and then determining the concentration of a diluted aliquot of the saturated solution.

Visualization of Key Processes

Diagrams can clarify complex workflows and relationships, providing an at-a-glance understanding of the core concepts.

G Diagram 1: Experimental Workflow for Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (Compound) C Seal Vials & Agitate (24-48h at constant T) A->C Creates slurry B Add Known Volume (Solvent) B->C Creates slurry D Settle Undissolved Solid C->D Equilibrium reached E Filter Supernatant (0.22 µm Syringe Filter) D->E Isolates saturated solution F Gravimetric Analysis (Solvent Evaporation) E->F Quantifies solute G Instrumental Analysis (HPLC / UV-Vis) E->G Quantifies solute H Solubility Data (e.g., mg/mL) F->H G->H

Caption: Diagram 1: Isothermal shake-flask workflow.

G Diagram 2: Molecular Interactions Driving Solubility cluster_solute 2,5-Dimethyl-1H-imidazole-4-carbaldehyde cluster_solvent Solvent Types Solute N_H N-H Group (H-Bond Donor) PolarProtic Polar Protic (e.g., Methanol) Accepts & Donates H-Bonds N_H->PolarProtic Strong Interaction NonPolar Non-Polar (e.g., Hexane) van der Waals only N_H->NonPolar Unfavorable N_lone N: Lone Pair (H-Bond Acceptor) N_lone->PolarProtic Strong Interaction PolarAprotic Polar Aprotic (e.g., DMSO) Accepts H-Bonds N_lone->PolarAprotic Strong Interaction CHO Aldehyde (H-Bond Acceptor) CHO->PolarProtic Strong Interaction CHO->PolarAprotic Strong Interaction Me Methyl Groups (Lipophilic) Me->NonPolar Favorable Interaction

Caption: Diagram 2: Solute-solvent interaction map.

Conclusion for the Research Professional

While a definitive, pre-existing table of solubility values for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde remains elusive in the public domain, a deep understanding of its molecular structure allows for highly educated predictions. The compound is anticipated to be most soluble in polar protic solvents like methanol and ethanol, with good solubility in polar aprotic solvents such as DMSO and DMF. Conversely, its solubility is expected to be poor in non-polar media like hexane and toluene. For drug development and synthetic chemistry professionals, this predictive framework is invaluable for initial solvent screening. The provided experimental protocol offers a clear, reliable path to generating the precise, quantitative data required for process scale-up, formulation, and regulatory filings.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • ChemBK. (2024, January 2). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde - Physico-chemical Properties.
  • Conier Chem&Pharma Limited. Buy 2,5-dimethyl-1h-imidazole-4-carboxaldehyde. ECHEMI.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Khan Academy. Solubility of organic compounds.
  • CymitQuimica. 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde.
  • Solubility of Things. Imidazole.
  • Domańska, U., & Szydłowski, J. (2004). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 49(3), 594-598. [Link]

  • Domańska, U., & Szydłowski, J. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(2), 526-531. [Link]

  • Domańska, U. (2003). Solubility of Imidazoles in Alcohols. Journal of Chemical & Engineering Data, 48(3), 634-637. [Link]

  • Thermo Scientific Chemicals. Imidazole-4-carboxaldehyde, 97%.
  • ChemicalBook. (2025, July 24). 1H-Imidazole-4-carbaldehyde.

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Foundational

Stability and Storage of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Comprehensive Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative that serves as a crucial building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group on a dimethylated imidazole core, makes it a valuable precursor for the synthesis of a wide range of biologically active compounds and complex molecular structures.[1][2] The integrity and purity of this reagent are paramount for the success of these synthetic endeavors, directly impacting reaction yields, impurity profiles, and the biological efficacy of the final compounds.

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Drawing upon data from analogous imidazole structures and fundamental chemical principles, this document offers field-proven insights into its handling, potential degradation pathways, and methodologies for ensuring its long-term stability.

Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential for its proper handling and storage. These properties dictate its behavior under various experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[3][4]
Molecular Weight 124.14 g/mol [3][4]
Appearance Solid[3]
Melting Point 159-161 °C[4]
Purity Typically ≥95%[3]
Solubility Soluble in DMSO and methanol.[5][6]

Chemical Stability and Potential Degradation Mechanisms

The stability of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is influenced by its two primary functional groups: the imidazole ring and the aldehyde moiety. Both are susceptible to specific degradation pathways, particularly oxidation and photodegradation.

Oxidative Degradation

The imidazole ring is known to be susceptible to oxidation.[7][8] This can be mediated by atmospheric oxygen (autoxidation), especially under basic conditions, or accelerated by the presence of oxidizing agents like hydrogen peroxide.[7][8] The aldehyde group is also highly prone to oxidation, readily converting to a carboxylic acid. This transformation is a common degradation pathway for aldehyde-containing compounds, leading to the formation of 2,5-Dimethyl-1H-imidazole-4-carboxylic acid as a primary impurity.

  • Causality: The electron-rich nature of the imidazole ring makes it a target for electrophilic attack by oxidizing species. The aldehyde proton is easily abstracted, facilitating oxidation. The presence of two methyl groups on the imidazole ring can slightly influence the electron density and steric accessibility, but the fundamental susceptibility to oxidation remains.

Photodegradation

Studies on other imidazole-containing molecules have demonstrated a sensitivity to photodegradation, especially in solution when exposed to high-intensity or UV light.[7][8] The degradation can proceed through complex radical pathways, leading to a variety of products. For 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, light exposure can provide the energy to initiate radical reactions, potentially leading to polymerization, ring-opening, or other complex transformations.

Incompatibilities

Based on safety data for analogous compounds, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde should be considered incompatible with:

  • Strong Oxidizing Agents: Will accelerate the degradation of the aldehyde and imidazole functionalities.[9]

  • Strong Acids: Can lead to salt formation or catalyze other reactions, though the imidazole ring is generally stable under acidic conditions.[9]

The following diagram illustrates the primary anticipated degradation pathways.

G cluster_oxidation Oxidative Degradation cluster_photo Photodegradation (in solution) main 2,5-Dimethyl-1H-imidazole-4-carbaldehyde oxidized_acid 2,5-Dimethyl-1H-imidazole-4-carboxylic acid main->oxidized_acid O₂ / Peroxides oxidized_ring Ring-Oxidized Products main->oxidized_ring O₂ (autoxidation) Base-mediated photo_products Complex Radical Products / Polymers main->photo_products UV / Light

Caption: Potential degradation pathways for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Recommended Storage and Handling Procedures

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for analogous air- and light-sensitive imidazole aldehydes.[9][10]

Long-Term Storage (Solid)
  • Temperature: For long-term stability, store the solid compound at 2-8°C (refrigerated).[9]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5][9] This is the most critical parameter for preventing the slow degradation caused by atmospheric oxygen.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a tight-fitting cap are ideal.

  • Environment: Keep in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[9][11]

Stock Solutions

For related imidazole aldehydes, stock solutions are significantly less stable than the solid material.[12][13]

  • Temperature: If storage is unavoidable, aliquot solutions and store them at -20°C or -80°C .[12][13]

  • Shelf-life: Use solutions stored at -20°C within one month and solutions at -80°C within six months.[12][13]

  • Best Practice: For ensuring the highest quality and reproducibility of experimental results, it is strongly recommended to prepare solutions freshly before use.[12]

Handling
  • Ventilation: Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[10][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Dispensing: When weighing and dispensing the compound, minimize its exposure to ambient air and light. If possible, work in a glove box or flush the container with an inert gas before and after use.

  • Hygiene: Wash hands thoroughly after handling.[14]

Protocol for a Comprehensive Stability Study

To empirically determine the stability of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and identify its degradation products, a forced degradation study is essential. This protocol is designed based on ICH guidelines and best practices for stability-indicating method development.[15]

Experimental Workflow

The following diagram outlines the workflow for a forced degradation study.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Solutions of Compound (e.g., in Acetonitrile/Water) acid Acid Hydrolysis (0.1 N HCl, RT & 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT & 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Q1B Light Box) start->photo thermal Thermal (Solution) (60°C, protected from light) start->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hrs) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis results Identify Degradants Calculate % Degradation Establish Degradation Profile analysis->results

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology

Objective: To identify degradation pathways and develop a stability-indicating analytical method. A target of 5-20% degradation is recommended.[15]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Application of Stress Conditions: [15]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Store one sample at room temperature and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Store one sample at room temperature and another at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature, protected from light.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

    • Thermal Degradation: Store the stock solution in a tightly capped vial at 60°C, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection.

    • Analyze all samples using a stability-indicating HPLC method.

Example Analytical Method (HPLC)

This method is adapted from established procedures for related imidazole compounds.[15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and/or Mass Spectrometry (MS) for peak identification.

  • Rationale: The use of a low pH mobile phase with formic acid helps to protonate residual silanols on the column, leading to better peak shape for the basic imidazole compound.[15] MS detection is invaluable for identifying the mass of degradation products, aiding in structural elucidation.

Conclusion

While 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a stable solid when stored correctly, its integrity can be compromised by exposure to air, light, and high temperatures, particularly when in solution. The primary degradation pathways involve the oxidation of the aldehyde and imidazole moieties. For researchers, scientists, and drug development professionals, adherence to stringent storage and handling protocols—namely, refrigeration under an inert, dry, and dark environment—is critical to preserving the compound's purity and ensuring the reliability and reproducibility of experimental outcomes. The implementation of systematic stability studies, as outlined in this guide, will further empower researchers to fully understand the compound's liability and control for its degradation in their synthetic and developmental workflows.

References

  • Vertex AI Search. (2018).
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  • Thermo Fisher Scientific. (2009).
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  • Thermo Fisher Scientific. (2012).
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  • Sigma-Aldrich. (2024).
  • ECHEMI. (n.d.). 3034-50-2, Imidazole-4-carboxaldehyde Formula.
  • CymitQuimica. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde.
  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
  • PubMed. (2019).
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  • ChemicalBook. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde | 68282-52-0.
  • ResearchGate. (2019).
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Exploratory

A Technical Guide to the Investigational Potential of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural compounds and syn...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide focuses on a specific, yet underexplored, member of this family: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde . Despite its availability, dedicated research into its biological profile is sparse. This document serves as an in-depth technical guide for researchers, hypothesizing its potential activities based on the well-established pharmacology of the imidazole-4-carbaldehyde scaffold. By synthesizing data from related analogues, we provide a logical framework and detailed experimental roadmaps to systematically investigate its promise as a novel lead compound in modern drug discovery.

The Imidazole Scaffold: A Privileged Structure in Pharmacology

The five-membered aromatic ring of imidazole is a recurring motif in biological systems, most notably in the amino acid histidine and the purine bases of nucleic acids.[1] This inherent biocompatibility, coupled with its unique electronic properties, makes it a "privileged scaffold" in drug design. The two nitrogen atoms—one pyrrole-like and one pyridine-like—allow the ring to act as a hydrogen bond donor and acceptor, and its aromatic nature facilitates π-π stacking interactions.[3] Consequently, imidazole derivatives have been successfully developed to target a wide array of receptors and enzymes, leading to drugs with applications across oncology, infectious diseases, and immunology.[2][4]

The imidazole-4-carbaldehyde moiety, in particular, is a versatile synthetic intermediate.[5] The aldehyde functional group serves as a reactive handle for the construction of more complex molecular architectures, such as Schiff bases, hydrazones, and thiosemicarbazones, which have themselves shown significant biological activities.[6]

Physicochemical Profile of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Understanding the fundamental properties of a compound is the first step in evaluating its drug-like potential. The structural features of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde—the imidazole core, the reactive carbaldehyde, and two methyl groups—dictate its reactivity, solubility, and potential for biological interactions. The methyl groups at the C2 and C5 positions can influence its lipophilicity and metabolic stability, potentially enhancing cell permeability and protecting the imidazole ring from certain metabolic pathways.

PropertyValueReference
CAS Number 68282-52-0[7]
Molecular Formula C₆H₈N₂O[7]
Molecular Weight 124.14 g/mol [7]
Appearance Solid[7]
Purity Typically ≥95%[7]
Synonyms 2,4-Dimethyl-1H-imidazole-5-carbaldehyde[7]

Hypothesized Biological Activities & Investigational Roadmaps

Given the extensive pharmacology of related imidazole structures, we can logically hypothesize several avenues of biological activity for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This section outlines these potential activities and provides detailed, field-proven protocols for their investigation.

A. Anticancer Potential

Rationale: The imidazole scaffold is prevalent in oncology. Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of tubulin polymerization, inhibition of crucial signaling kinases, and induction of apoptosis.[4][8][9] Specifically, substituted imidazole-4-carbaldehydes have demonstrated direct antitumor effects.[10] The structural similarity of our target compound to known kinase inhibitors suggests it could be a valuable starting point for developing novel anticancer agents.[11]

This workflow is designed to provide a rapid and robust initial assessment of the compound's cytotoxic effects against a panel of human cancer cell lines.

G cluster_prep Compound & Cell Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay & Analysis Compound 1. Prepare Stock Solution (2,5-Dimethyl-1H-imidazole-4-carbaldehyde in DMSO) Cells 2. Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) to ~80% confluency Seed 3. Seed Cells in 96-well plates (~5,000 cells/well) and incubate 24h Treat 4. Treat Cells with Serial Dilutions of compound (e.g., 0.1 to 100 µM) Seed->Treat Dose-Response Setup Incubate 5. Incubate for 72 hours (37°C, 5% CO2) AddMTT 6. Add MTT Reagent (10 µL/well) and incubate 4h Incubate->AddMTT Assess Viability Solubilize 7. Add Solubilization Buffer (e.g., DMSO or SDS-HCl) Read 8. Read Absorbance at 570 nm Calculate 9. Calculate % Viability and determine IC50 value Read->Calculate Data Analysis

Caption: Workflow for primary in-vitro cytotoxicity screening using the MTT assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in sterile DMSO. Create serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Antimicrobial Potential

Rationale: Imidazole derivatives are the foundation of many antifungal medications (e.g., clotrimazole, ketoconazole).[3] Their mechanism often involves inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Furthermore, imidazole-based compounds, particularly derivatives of imidazole-4-carbaldehyde like thiosemicarbazones, have shown potent antifungal and antibacterial activity.[5][6] This strong precedent makes an antimicrobial investigation essential.

This workflow outlines the standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound 1. Prepare 2-fold Serial Dilutions of compound in broth (e.g., 256 to 0.5 µg/mL) Inoculate 3. Inoculate 96-well plate containing compound dilutions Compound->Inoculate Inoculum 2. Prepare Standardized Inoculum of microbes (e.g., S. aureus, C. albicans) to ~5x10^5 CFU/mL Inoculum->Inoculate Incubate 4. Incubate plate (24h for bacteria, 48h for fungi) Observe 5. Visually Inspect for Turbidity (Growth) Incubate->Observe DetermineMIC 6. Determine MIC (Lowest concentration with no visible growth) Observe->DetermineMIC DetermineMBC 7. (Optional) Plate from clear wells to determine MBC/MFC DetermineMIC->DetermineMBC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

C. Enzyme Inhibition Potential

Rationale: The imidazole ring is a superb bioisostere for other heterocycles and can act as a scaffold that presents substituents to key binding pockets in an enzyme's active site.[12] Imidazole-based compounds are known to inhibit a wide range of enzymes, including kinases, by competing with ATP or interacting with key catalytic residues.[11][13] The nitrogen atoms can coordinate with metal ions in metalloenzymes or form critical hydrogen bonds. Therefore, screening 2,5-Dimethyl-1H-imidazole-4-carbaldehyde against a panel of disease-relevant enzymes is a high-priority research avenue.

This outlines a typical cascade for identifying and characterizing a kinase inhibitor, starting with a high-throughput primary screen and progressing to more detailed mechanistic studies.

G Primary 1. Primary Screen (Single high concentration, e.g., 10 µM) against a kinase panel (e.g., TAK1, EGFR) HitID 2. Hit Identification (% Inhibition > 50%) Primary->HitID Data Filter DoseResponse 3. Dose-Response Assay (Determine IC50 value for active hits) HitID->DoseResponse Hit Confirmation Selectivity 4. Selectivity Profiling (Screen active hits against a wider kinome panel) DoseResponse->Selectivity Lead Prioritization Mechanism 5. Mechanism of Action Study (e.g., ATP competition assay) Selectivity->Mechanism Characterization G cluster_reactions Synthetic Transformations cluster_products Derivative Classes start 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (Starting Material) reductive_amination Reductive Amination + R-NH2 + NaBH(OAc)3 start->reductive_amination:f0 condensation Condensation + R-NH-NH2 or R-CS-NH-NH2 start->condensation:f0 wittig Wittig Reaction + Phosphonium Ylide start->wittig:f0 amines Secondary/Tertiary Amines reductive_amination->amines C-N bond formation hydrazones Hydrazones / Thiosemicarbazones condensation->hydrazones C=N bond formation alkenes Substituted Alkenes wittig->alkenes C=C bond formation

Caption: Synthetic pathways for derivatizing the carbaldehyde moiety.

By reacting the parent compound with a diverse set of amines, hydrazines, or other nucleophiles, a library of derivatives can be synthesized. Screening this library using the protocols outlined above will establish a clear SAR, guiding the rational design of more potent and selective second-generation compounds.

Conclusion and Future Outlook

While direct biological data for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is not yet in the public domain, its structural components point to a high probability of valuable biological activity. It resides at the intersection of the privileged imidazole scaffold and the synthetically versatile carbaldehyde functional group. The strong precedent set by its chemical relatives in oncology, microbiology, and enzyme inhibition makes it a compelling candidate for investigation.

This guide provides the strategic framework and validated experimental protocols necessary for a thorough evaluation of its potential. The proposed workflows in cytotoxicity, antimicrobial susceptibility, and enzyme inhibition represent a logical and resource-efficient path to determining its activity profile. Positive results from these initial screens would warrant the synthesis of a focused derivative library to establish structure-activity relationships, ultimately paving the way for lead optimization and the potential development of a novel therapeutic agent. The exploration of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a promising endeavor for any research group focused on early-stage drug discovery.

References

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  • ChemicalBook. (2019). 1H-Imidazole-4-carbaldehyde - Reaction / Application on synthetic works.

  • PubMed. (2007). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Med Chem, 3(3), 269-76.

  • National Institutes of Health (NIH). (n.d.). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi.

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. J Anal Bioanal Tech, 8(371).

  • SciSpace. (n.d.). Imidazole: Having Versatile Biological Activities.

  • CymitQuimica. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde.

  • PubMed Central. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.

  • PubMed Central. (n.d.). Imidazoles as potential anticancer agents.

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.

  • Guidechem. (n.d.). 1H-Imidazole-4-carbaldehyde 3034-50-2 wiki.

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  • PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.

  • National Institutes of Health (NIH). (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.

  • Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

  • PubMed. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Med Chem Lett, 12(4), 555-562.

  • Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review.

  • National Institutes of Health (NIH). (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective.

  • PubMed. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Med Chem Lett, 12(4), 555-562.

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Foundational

literature review of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

An In-Depth Technical Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications Introduction: A Versatile Heterocyclic Building Block The imidazole ring is a cornerstone of medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: Synthesis, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous biologically significant molecules, including the amino acid histidine and a wide array of pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[4][5] Within this important class of heterocycles, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde emerges as a highly valuable and versatile synthetic intermediate.

This guide provides a comprehensive technical overview of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, CAS 68282-52-0.[6] We will delve into its synthesis, with a particular focus on the Vilsmeier-Haack reaction, explore its chemical reactivity, and discuss its applications as a precursor for novel bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a starting material is critical for its effective use in synthesis. The key physicochemical and spectroscopic data for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are summarized below.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 68282-52-0 [6][7]
Molecular Formula C₆H₈N₂O [6][7][8]
Molecular Weight 124.14 g/mol [7][8]
Appearance Solid [6]
Melting Point 159-161 °C [8]
Boiling Point 365.4±22.0 °C (Predicted) [8]

| InChIKey | MFFWADYNIVRMMM-UHFFFAOYSA-N |[6][7] |

Table 2: Summary of Spectroscopic Data

Technique Key Features Reference(s)
Mass Spec. (GC-MS) Molecular Ion (M⁺) at m/z 124 [7]
¹H NMR Signals corresponding to two methyl groups, one aldehyde proton, and one imidazole ring proton are expected. [9]
¹³C NMR Signals for two distinct methyl carbons, three imidazole ring carbons, and one carbonyl carbon are expected. [9]

| FTIR | Characteristic peaks for C=O (aldehyde) stretching, C=N and C=C (imidazole ring) stretching, and N-H stretching are expected. |[9] |

Core Synthesis: The Vilsmeier-Haack Formylation

The most direct and widely employed method for synthesizing imidazole-4-carbaldehydes from their corresponding imidazole precursors is the Vilsmeier-Haack reaction.[10][11] This reaction utilizes a Vilsmeier reagent, a weak electrophile, to formylate electron-rich aromatic and heteroaromatic compounds.[12][13][14] The imidazole ring, particularly with electron-donating methyl groups, is sufficiently activated for this transformation.[14]

Mechanism of Action

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[11][13][14]

  • Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethylimidazole attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium ion during aqueous workup yields the final aldehyde product.[10][11][13]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 2,5-Dimethylimidazole Iminium_Intermediate Iminium Intermediate Imidazole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 2,5-Dimethyl-1H-imidazole- 4-carbaldehyde Iminium_Intermediate->Aldehyde + H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway for aldehyde synthesis.

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for the reliable synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2,5-Dimethyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack formylation of 2,5-dimethylimidazole.

Materials & Reagents:

  • 2,5-Dimethylimidazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate (NaOAc)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup (Inert Atmosphere): To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,5-dimethylimidazole (1.0 equiv) and anhydrous DMF (10 mL per gram of imidazole).

    • Causality: An inert atmosphere is crucial as POCl₃ and the Vilsmeier reagent are moisture-sensitive. Anhydrous DMF is required for the efficient formation of the Vilsmeier reagent.

  • Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice bath. Add POCl₃ (1.5 equiv) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The dropwise addition at low temperature controls the exothermic reaction between DMF and POCl₃, preventing degradation and side reactions.[13]

  • Formylation Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the electrophilic substitution to occur at a reasonable rate.

  • Aqueous Workup (Hydrolysis): Once the reaction is complete, cool the mixture back to 0 °C. Prepare a solution of sodium acetate (5-6 equiv) in water and add it slowly to the reaction flask.

    • Causality: This step serves two purposes: it quenches any remaining POCl₃ and hydrolyzes the iminium intermediate to the desired aldehyde.[13] Sodium acetate acts as a base to neutralize the acidic byproducts.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Causality: The product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts and DMF.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Washing removes residual DMF and water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer. Na₂SO₄ removes trace amounts of water.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography to afford the pure product.

    • Causality: Column chromatography separates the target compound from unreacted starting materials and non-polar impurities, yielding the high-purity aldehyde.

Chemical Reactivity and Synthetic Utility

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a bifunctional molecule, offering reactive sites at the aldehyde group and the imidazole ring nitrogen. This dual reactivity makes it a powerful scaffold for generating diverse chemical libraries.

Reactions of the Aldehyde Group:

  • Condensation Reactions: The aldehyde can readily react with amines to form Schiff bases (imines), with hydrazines to form hydrazones, or with hydroxylamines to form oximes. These reactions are fundamental for building more complex molecular architectures.[15]

  • Reductive Amination: The imines formed can be reduced to secondary amines, providing a pathway to N-substituted imidazole derivatives.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, further expanding the range of accessible functional groups.

  • Wittig and Related Reactions: Reaction with phosphorus ylides can be used to form vinyl-substituted imidazoles.

  • Multi-component Reactions: Imidazole-4-carbaldehydes can participate in multi-component reactions, such as the Radziszewski reaction, to synthesize highly substituted imidazoles like lophine derivatives.[16][17][18]

Reactions of the Imidazole Ring:

  • N-Alkylation/Arylation: The N-1 proton of the imidazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile (e.g., alkyl halides, benzyl halides) to introduce substituents at the nitrogen position.[2][15]

Synthetic_Utility cluster_aldehyde Aldehyde Group Chemistry cluster_imidazole Imidazole Ring Chemistry Core 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Schiff_Base Schiff Bases / Imines Core->Schiff_Base + R-NH₂ Alcohol Primary Alcohol Core->Alcohol Reduction (e.g., NaBH₄) Carboxylic_Acid Carboxylic Acid Core->Carboxylic_Acid Oxidation (e.g., KMnO₄) Lophine_Derivs Lophine Derivatives Core->Lophine_Derivs + Benzil, NH₄OAc (Radziszewski) N_Alkylated N-Alkylated Derivatives Core->N_Alkylated 1. Base 2. R-X

Caption: Synthetic pathways from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Applications in Drug Discovery and Materials Science

The imidazole moiety is a key pharmacophore in many approved drugs.[3] Derivatives of imidazole-4-carbaldehyde serve as crucial intermediates in the synthesis of compounds with a wide spectrum of biological activities.[19][20]

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites or act as a hydrogen bond donor/acceptor.[21] This makes derivatives of 2,5-dimethyl-1H-imidazole-4-carbaldehyde attractive candidates for screening as inhibitors of enzymes like kinases, proteases, and lyases.[19][20]

  • Antimicrobial and Anticancer Agents: A vast body of literature demonstrates that substituted imidazoles possess potent antibacterial, antifungal, and anticancer properties.[2][22][23][24] This core scaffold allows for systematic structural modifications to optimize activity and selectivity against various pathogens and cancer cell lines.[25]

  • Material Science: Imidazole derivatives are used in the synthesis of functional polymers, ligands for coordination chemistry, and as components in metal-organic frameworks (MOFs).[20] The chemiluminescent properties of lophine and its derivatives, which can be synthesized from this aldehyde, are also of significant interest in the development of optical materials and sensors.[16][18]

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a high-value synthetic intermediate with significant potential in medicinal chemistry and materials science. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde and imidazole functionalities provide a robust platform for the creation of diverse and complex molecular structures. As the demand for novel therapeutics and functional materials continues to grow, the strategic application of such well-defined building blocks will remain essential for innovation in both academic and industrial research.

References

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  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Yanover, D., & Kaftory, M. (2009). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 65(3), o573.
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  • Crespi, A. F., Barrionuevo, E., Jasinski, G., Moglioni, A. G., Vega, D., & Lázaro-Martínez, J. M. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega.
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Exploratory

An In-Depth Technical Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The guide delves into the historical context of its discovery, details its physicochemical properties, and presents a validated synthetic protocol for its preparation. A significant focus is placed on its critical role as an intermediate in the synthesis of advanced therapeutic agents, particularly in the development of kinase inhibitors. This document serves as a vital resource for researchers engaged in drug discovery and process development, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities with metal ions make it a versatile component in the design of bioactive molecules.[1] The parent imidazole was first synthesized by Heinrich Debus in 1858, and since then, the functionalization of the imidazole core has been a central theme in the development of novel therapeutics.[2]

This guide focuses on a specific, highly functionalized derivative: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The strategic placement of two methyl groups and a reactive carbaldehyde function on the imidazole ring makes this compound a valuable intermediate for the construction of complex molecular architectures.[3][4] Its primary utility lies in its application as a starting material for the synthesis of potent and selective enzyme inhibitors, a topic that will be explored in detail.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is essential for its effective use in synthesis and for the characterization of its downstream products.

Physical Properties

The table below summarizes the key physical and chemical identifiers for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

PropertyValueReference(s)
CAS Number 68282-52-0[6][7]
Molecular Formula C₆H₈N₂O[6][7]
Molecular Weight 124.14 g/mol [6][7]
Appearance Solid[7]
Melting Point 159-161 °C[6][8]
Boiling Point (Predicted) 365.4 ± 22.0 °C[6][8]
Density (Predicted) 1.180 ± 0.06 g/cm³[6][8]
Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

  • Imidazole N-H: A broad singlet, typically in the region of 10-13 ppm.

  • Aldehyde C-H: A sharp singlet between 9.5 and 10.5 ppm.

  • Methyl Protons (C2-CH₃ and C5-CH₃): Two distinct singlets, likely in the range of 2.2-2.8 ppm. The exact chemical shifts would be influenced by the electronic environment of the imidazole ring.

¹³C NMR Spectroscopy (Predicted):

  • Aldehyde Carbonyl (C=O): A signal in the downfield region, typically between 180 and 190 ppm.[9]

  • Imidazole Ring Carbons (C2, C4, C5): Signals for the C4 and C5 carbons would be expected in the aromatic region, approximately between 120 and 150 ppm. The C2 carbon would also appear in this region.[10]

  • Methyl Carbons (-CH₃): Two signals in the upfield region, generally between 10 and 20 ppm.[9]

FTIR Spectroscopy (Predicted):

  • N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.[11]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.[11]

  • C=N and C=C Stretches (Imidazole Ring): Multiple absorptions in the 1450-1600 cm⁻¹ region.[11]

  • C-H Bending and Stretching: Absorptions in the fingerprint region and around 2900-3000 cm⁻¹, respectively.

Historical Perspective and Synthesis

While the exact date and first reporting of the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are not explicitly detailed in the available literature, its synthesis can be logically approached through established methods for imidazole functionalization. The most probable synthetic routes involve the formylation of a 2,5-dimethylimidazole precursor.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis points to two primary strategies for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde:

G target 2,5-Dimethyl-1H-imidazole-4-carbaldehyde vilsmeier Vilsmeier-Haack Formylation target->vilsmeier Formylation radziszewski Radziszewski-Type Synthesis target->radziszewski Ring Formation precursor 2,5-Dimethyl-1H-imidazole vilsmeier->precursor reagents1 POCl₃, DMF vilsmeier->reagents1 reagents2 Dicarbonyl, Aldehyde, Ammonia radziszewski->reagents2

Caption: Retrosynthetic pathways for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

3.1.1. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich imidazole ring.

G DMF DMF vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->vilsmeier_reagent POCl3 POCl₃ POCl3->vilsmeier_reagent intermediate Iminium Intermediate vilsmeier_reagent->intermediate imidazole 2,5-Dimethyl-1H-imidazole (Nucleophile) imidazole->intermediate Electrophilic Attack hydrolysis Hydrolysis (H₂O) intermediate->hydrolysis product 2,5-Dimethyl-1H-imidazole-4-carbaldehyde hydrolysis->product G cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor cytokine->receptor TAK1 TAK1 receptor->TAK1 Activation downstream Downstream Kinases (e.g., IKK, MKKs) TAK1->downstream Phosphorylation transcription Transcription Factors (e.g., NF-κB, AP-1) downstream->transcription Activation response Inflammatory Response Cell Proliferation transcription->response inhibitor TAK1 Inhibitor (Derived from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde) inhibitor->TAK1 Inhibition G start 2,5-Dimethyl-1H-imidazole-4-carbaldehyde oxidation Oxidation start->oxidation acid 2,5-Dimethyl-1H-imidazole-4-carboxylic acid oxidation->acid activation Carboxylic Acid Activation acid->activation amide_coupling Amide Coupling activation->amide_coupling product 2,4-1H-Imidazole Carboxamide (TAK1 Inhibitor) amide_coupling->product amine Amine Substrate amine->amide_coupling

Sources

Protocols & Analytical Methods

Method

The Versatile Role of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in Modern Organic Synthesis: Applications and Protocols for Drug Discovery

Introduction: A Privileged Scaffold in Medicinal Chemistry 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of contemporary organic synthesis and medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of contemporary organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a reactive aldehyde functionality appended to a decorated imidazole core, renders it an invaluable precursor for the construction of a diverse array of complex molecules. The imidazole motif itself is a well-established "privileged scaffold," frequently appearing in numerous biologically active compounds and approved pharmaceuticals due to its ability to engage in various non-covalent interactions with biological targets.[1][2] This guide provides an in-depth exploration of the synthetic utility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, offering detailed application notes and robust protocols for its application in the synthesis of high-value compounds, particularly in the realm of drug discovery and development.

Core Applications in the Synthesis of Bioactive Molecules

The strategic placement of the aldehyde group at the C4 position of the dimethylated imidazole ring allows for a wide range of chemical transformations. This versatility has been harnessed by synthetic chemists to forge new carbon-carbon and carbon-nitrogen bonds, leading to the creation of extensive libraries of compounds for biological screening. A particularly prominent application lies in the synthesis of kinase inhibitors, a cornerstone of modern targeted cancer therapy.[3][4]

Synthesis of Kinase Inhibitors: Targeting Cellular Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. 2,5-Dimethyl-1H-imidazole-4-carbaldehyde has emerged as a key starting material in the synthesis of potent and selective kinase inhibitors, such as those targeting Transforming Growth Factor β-activated kinase 1 (TAK1).[5][6] The general synthetic strategy often involves the functionalization of the aldehyde group to introduce moieties that can interact with specific residues within the ATP-binding pocket of the target kinase.

A common approach is the utilization of this aldehyde in multicomponent reactions to rapidly build molecular complexity. For instance, the Radziszewski reaction and its modifications allow for the synthesis of highly substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonia source.[5][7] While a direct protocol starting with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in a four-component reaction to build a new imidazole ring is less common (as it already contains one), its aldehyde functionality is primed for reactions that build upon the existing scaffold.

Below is a representative workflow illustrating the central role of imidazole aldehydes in the synthesis of kinase inhibitors.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Functionalization cluster_4 Final Product 2_5_diMe_Aldehyde 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Reductive_Amination Reductive Amination 2_5_diMe_Aldehyde->Reductive_Amination Amine Primary/Secondary Amine (R-NHR') Amine->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reductive_Amination Amine_Intermediate Substituted (Imidazolylmethyl)amine Reductive_Amination->Amine_Intermediate Coupling_Reaction Coupling Reactions (e.g., Amide formation) Amine_Intermediate->Coupling_Reaction Kinase_Inhibitor Kinase Inhibitor Scaffold Coupling_Reaction->Kinase_Inhibitor caption Workflow for Kinase Inhibitor Synthesis G Aldehyde 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Reaction Knoevenagel Condensation Aldehyde->Reaction Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction Product α,β-Unsaturated Product Reaction->Product caption Knoevenagel Condensation Workflow

Sources

Application

Application Notes: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde as a Versatile Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Imidazole Scaffold In the landscape of medicinal chemistry, the imidazole ring stands as a privileged scaffold, present in numerous biologically active molecules and approved ther...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazole Scaffold

In the landscape of medicinal chemistry, the imidazole ring stands as a privileged scaffold, present in numerous biologically active molecules and approved therapeutics. Its unique electronic properties, capacity for hydrogen bonding (acting as both donor and acceptor), and metabolic stability make it a cornerstone of drug design. Within this class, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde emerges as a particularly valuable building block. The strategic placement of the aldehyde at the C4 position, flanked by two methyl groups, offers a reactive handle for diversification while the methyl substituents provide steric and electronic modulation, influencing both synthetic outcomes and pharmacological activity.

This guide provides an in-depth exploration of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, detailing its properties, key synthetic transformations, and its application in the discovery of potent kinase inhibitors. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 68282-52-0[1][2]
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1][2]
Appearance Solid[2]
Melting Point 159-161 °C[3]
SMILES Cc1[nH]c(C)c(n1)C=O[1]
InChI Key MFFWADYNIVRMMM-UHFFFAOYSA-N[1][2]

Spectroscopic data, including Gas Chromatography-Mass Spectrometry (GC-MS), are available in public databases for reference and confirmation of identity.[1][4]

Core Synthetic Applications: From Simple Scaffolds to Complex Libraries

The aldehyde functional group is a gateway to a vast array of chemical transformations. Its reactivity, coupled with the stability of the dimethyl-imidazole core, makes this building block exceptionally useful for generating diverse chemical libraries for high-throughput screening and lead optimization.

G cluster_0 Key Synthetic Transformations cluster_1 Generated Molecular Diversity main 2,5-Dimethyl-1H- imidazole-4-carbaldehyde reductive_amination Reductive Amination main->reductive_amination + R-NH₂ + Reducing Agent mcr Multicomponent Reactions (e.g., Ugi, Van Leusen) main->mcr + Amine, Isocyanide, Carboxylic Acid, etc. other_rxns Other Derivatizations (e.g., Wittig, Knoevenagel) main->other_rxns amines Substituted Amines (Diverse R-groups) reductive_amination->amines complex_scaffolds Complex Heterocycles (e.g., Imidazolines, Peptidomimetics) mcr->complex_scaffolds functionalized_alkenes Functionalized Alkenes other_rxns->functionalized_alkenes library Diverse Compound Library for Screening & SAR Studies amines->library complex_scaffolds->library functionalized_alkenes->library

Caption: Synthetic utility of the title compound for library generation.

Reductive Amination: A Robust Method for Diversity

Reductive amination is arguably the most powerful method for converting aldehydes into amines. It is a cornerstone of medicinal chemistry for its reliability, broad substrate scope, and the ease with which it can introduce diverse side chains (R-groups) to explore the structure-activity relationship (SAR).

Protocol: General Procedure for Reductive Amination

This protocol describes the synthesis of a substituted secondary amine derivative.

  • Reaction Setup: To a solution of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1 M), add the primary amine of choice (1.1 eq).

    • Scientist's Insight: DCE is often preferred for less reactive amines as it allows for higher reaction temperatures, which can accelerate the initial imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For sterically hindered or electron-deficient amines, adding a mild acid catalyst like acetic acid (0.1 eq) can facilitate this step.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

    • Scientist's Insight: NaBH(OAc)₃ is the reagent of choice for many reductive aminations. It is selective for the imine in the presence of the starting aldehyde and is tolerant of mildly acidic conditions, preventing side reactions. It is also less water-sensitive than other hydrides like NaBH₄ or NaCNBH₃.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the consumption of the imine intermediate by TLC or LC-MS until completion.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired substituted amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Multicomponent Reactions (MCRs): Accelerating Drug Discovery

Multicomponent reactions (MCRs), where three or more reagents combine in a one-pot synthesis, are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate complex molecular scaffolds.[5] The aldehyde functionality of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde makes it an ideal substrate for several named MCRs, such as the Ugi or Van Leusen reactions, to produce highly substituted imidazole or imidazoline derivatives.[5][6] This approach significantly speeds up the generation of novel chemical entities for biological screening.[7]

Protocol: Synthesis of a Polysubstituted Imidazole via a Van Leusen-type MCR

This protocol outlines a general approach to synthesize a 1,4,5-trisubstituted imidazole.

  • Reaction Setup: In a round-bottom flask, combine 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq), a primary amine (1.0 eq), and Tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent like methanol or ethanol (0.2 M).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.

    • Scientist's Insight: The base is crucial for deprotonating the TosMIC reagent to form the nucleophilic tosylmethyl isocyanide anion, which initiates the key cycloaddition cascade.

  • Reaction Conditions: Heat the mixture to reflux (typically 60-80 °C) and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, often UV-active, spot corresponding to the imidazole product.

  • Work-up: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification and Characterization: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the target polysubstituted imidazole. Characterize thoroughly using NMR and MS analysis.

Application Spotlight: Targeting the TAK1 Kinase Pathway in Disease

The imidazole scaffold is a proven hinge-binding motif in many kinase inhibitors.[8][9] A prominent example involves the development of potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory diseases and cancer.[8][10]

TAK1 (also known as MAP3K7) is a central kinase that, upon activation by stimuli like TNF-α or IL-1, initiates a phosphorylation cascade through MKKs, ultimately activating downstream pathways like NF-κB and JNK/p38 MAPKs. Dysregulation of this pathway is implicated in chronic inflammation and tumor survival.

G stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) tak1 TAK1 (MAP3K7) stimuli->tak1 Activates mkk MKKs (MKK4/7, MKK3/6) tak1->mkk Phosphorylates ikk IKK Complex tak1->ikk Phosphorylates jnk_p38 JNK / p38 mkk->jnk_p38 Phosphorylates inflammation Inflammation Cell Survival jnk_p38->inflammation nfkb NF-κB ikk->nfkb Activates nfkb->inflammation inhibitor Imidazole-based Inhibitor inhibitor->tak1 Inhibits

Caption: Inhibition of the TAK1 signaling pathway by an imidazole-based drug.

Research has shown that converting a pyrrole-based scaffold to an imidazole core can lead to a significant increase in biochemical potency against TAK1.[8] Derivatives synthesized from building blocks like 2,5-Dimethyl-1H-imidazole-4-carbaldehyde can be elaborated into complex carboxamides that occupy the ATP-binding site of the kinase. The imidazole nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase, while substituents derived from the aldehyde can be optimized using structure-based drug design (SBDD) to achieve high potency and selectivity.[10]

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is more than a simple intermediate; it is a strategic building block that provides a reliable and versatile entry point into medicinally relevant chemical space. Its utility in robust synthetic methods like reductive amination and its suitability for modern, efficiency-driven MCRs make it an invaluable tool for drug discovery. The demonstrated success of the imidazole core in high-impact targets such as protein kinases underscores the potential of derivatives from this starting material to contribute to the development of next-generation therapeutics.

References

  • SpectraBase. (n.d.). 1H-Imidazole-4-carboxaldehyde, 2,5-dimethyl-1-(phenylmethyl)-. Retrieved January 5, 2026, from [Link]

  • de Vicente, J., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562). Retrieved January 5, 2026, from [Link]

  • SpectraBase. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Retrieved January 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde. Retrieved January 5, 2026, from [Link]

  • MySkinRecipes. (n.d.). 2,4-Dimethyl-1H-imidazole-5-carbaldehyde. Retrieved January 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). IMIDAZOLE-2-CARBOXALDEHYDE. Retrieved January 5, 2026, from [Link]

  • Abdel-Sattar, A. A. M., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(11), 2533. Retrieved January 5, 2026, from [Link]

  • de Vicente, J., et al. (2021). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. PubMed. Retrieved January 5, 2026, from [Link]

  • Wang, X-S., et al. (2006). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Letters in Organic Chemistry, 3(1), 27-29. Retrieved January 5, 2026, from [Link]

  • ChemBK. (n.d.). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde. Retrieved January 5, 2026, from [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. Retrieved January 5, 2026, from [Link]

  • Torres, E., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22471–22481. Retrieved January 5, 2026, from [Link]

  • de la Torre, D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(10), 963. Retrieved January 5, 2026, from [Link]

  • Karmakar, B., & Banerji, A. (2014). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Advances, 4, 29334-29341. Retrieved January 5, 2026, from [Link]

  • Contino, M., et al. (2022). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. International Journal of Molecular Sciences, 23(15), 8758. Retrieved January 5, 2026, from [Link]

  • Tejero, J., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(19), 6667. Retrieved January 5, 2026, from [Link]

  • Market Publishers. (n.d.). CAS 68282-52-0 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde Chemical Report & Database. Retrieved January 5, 2026, from [Link]

  • Cocomazzi, N., et al. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 19(11), 18887–18902. Retrieved January 5, 2026, from [Link]

  • Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8566–8583. Retrieved January 5, 2026, from [Link]

  • Ali, M. A., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 10, 858561. Retrieved January 5, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde for Drug Discovery

Abstract 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde group adjacent to a dimethylated...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a reactive aldehyde group adjacent to a dimethylated imidazole core, presents a versatile scaffold for generating diverse molecular libraries. This document provides an in-depth guide for researchers and drug development professionals on the strategic derivatization of this compound. We will explore key synthetic transformations targeting the aldehyde moiety, including reductive amination and Knoevenagel condensation, and discuss derivatization at the imidazole nitrogen. Each section details the underlying chemical principles, provides validated, step-by-step protocols, and explains the rationale behind experimental design choices to ensure reproducibility and success.

Introduction: The Imidazole Aldehyde Scaffold in Synthesis

The imidazole ring is a privileged structure in drug design, appearing in numerous FDA-approved drugs due to its ability to act as a bioisostere for other functional groups and its capacity to engage in hydrogen bonding as both a donor and acceptor. The presence of a carbaldehyde group at the C4 position of the 2,5-dimethyl-1H-imidazole core provides a reactive handle for introducing molecular diversity. This strategic placement allows for the synthesis of derivatives that can probe specific binding pockets in biological targets. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors and as agents targeting other key cellular pathways. The derivatization strategies outlined herein are designed to be robust, high-yielding, and adaptable for library synthesis in a drug discovery context.

Physicochemical Properties & Reactivity Profile

Understanding the inherent reactivity of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is critical for planning successful synthetic transformations.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185-189 °C
Key Functional Groups C4-Aldehyde, N1-H (imidazole), Imidazole Ring

The primary sites for derivatization are the aldehyde's electrophilic carbon and the imidazole ring's nucleophilic N1 nitrogen. The aldehyde readily undergoes nucleophilic attack, forming imines, alcohols, or extended conjugated systems. The N1 proton is acidic and can be removed by a suitable base, allowing for subsequent alkylation or acylation.

Core Derivatization Strategy I: Reductive Amination

Reductive amination is arguably the most powerful and widely used method for converting aldehydes into substituted amines, a functional group central to a vast number of bioactive molecules. This two-step, one-pot process involves the initial formation of an imine intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Causality & Experimental Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred over other agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). STAB is a milder, less toxic reducing agent that is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct. The reaction is typically run in a chlorinated solvent like dichloroethane (DCE) or dichloromethane (DCM), which effectively solubilizes the reactants and intermediates.

Workflow for Reductive Amination

A 1. Dissolve Aldehyde & Amine in Dichloroethane (DCE) B 2. Add Acetic Acid (cat.) (Promotes Imine Formation) A->B C 3. Stir at Room Temp (Allow Imine Formation) B->C D 4. Add Sodium Triacetoxyborohydride (STAB) in Portions C->D E 5. Monitor Reaction by TLC/LC-MS (Until Aldehyde is Consumed) D->E F 6. Quench with sat. NaHCO₃ (aq) (Neutralizes Acid & Reagent) E->F G 7. Extract with DCM, Dry, Concentrate F->G H 8. Purify by Column Chromatography (Silica Gel) G->H

Caption: Reductive Amination Workflow.

Detailed Protocol: Synthesis of N-Benzyl-1-(2,5-dimethyl-1H-imidazol-4-yl)methanamine
  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 g, 8.05 mmol, 1.0 equiv.).

  • Solvent & Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 20 mL). To this suspension, add benzylamine (0.95 g, 8.86 mmol, 1.1 equiv.).

  • Imine Formation: Add glacial acetic acid (0.05 mL, ~0.8 mmol, 0.1 equiv.) to catalyze the formation of the imine. Stir the mixture at room temperature for 1 hour.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 2.05 g, 9.66 mmol, 1.2 equiv.) portion-wise over 10 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aldehyde is fully consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the title compound as a pale yellow oil.

Core Derivatization Strategy II: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This reaction is catalyzed by a weak base and is highly effective for synthesizing electron-deficient alkenes.

Causality & Experimental Rationale: This reaction extends the conjugation of the imidazole system, which can be useful for creating chromophores or rigid linkers in drug design. The choice of a weak base, such as piperidine or pyrrolidine, is key. A strong base could deprotonate the imidazole N-H or promote self-condensation of the active methylene compound. The reaction is often performed in a protic solvent like ethanol, which helps to solubilize the reactants and stabilize the intermediates. The removal of water, often by azeotropic distillation with a Dean-Stark apparatus, can be used to drive the reaction to completion, although it is often not necessary for highly reactive substrates.

Workflow for Knoevenagel Condensation

A 1. Suspend Aldehyde & Active Methylene Compound in Ethanol B 2. Add Piperidine (cat.) (Base Catalyst) A->B C 3. Heat Mixture to Reflux (Promotes Condensation) B->C D 4. Monitor Reaction by TLC/LC-MS (Precipitation of Product Often Occurs) C->D E 5. Cool to Room Temperature D->E F 6. Filter the Precipitated Solid E->F G 7. Wash Solid with Cold Ethanol F->G H 8. Dry Under Vacuum (Yields Pure Product) G->H

Caption: Knoevenagel Condensation Workflow.

Detailed Protocol: Synthesis of 2-((2,5-Dimethyl-1H-imidazol-4-yl)methylene)malononitrile
  • Reagent Preparation: In a 100 mL round-bottom flask, suspend 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (2.0 g, 16.1 mmol, 1.0 equiv.) and malononitrile (1.17 g, 17.7 mmol, 1.1 equiv.) in absolute ethanol (40 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.06 equiv.) as the catalyst.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle.

  • Reaction Execution: Maintain the reflux for 2-3 hours. The product often begins to precipitate from the reaction mixture as a solid.

  • Monitoring: Monitor the consumption of the aldehyde by TLC (e.g., using 1:1 ethyl acetate/hexanes).

  • Isolation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) and then dry under high vacuum to yield the desired product as a crystalline solid. This procedure often yields a product of high purity without the need for further chromatographic purification.

Applications & Further Transformations

The derivatives synthesized through these methods serve as valuable intermediates for more complex targets.

  • Substituted Amines (from Reductive Amination): These are key building blocks for synthesizing libraries of compounds for screening. The secondary amine can be further acylated or used in other coupling reactions to build molecular complexity. These structures are frequently found in kinase inhibitor scaffolds.

  • Vinyl Dinitriles (from Knoevenagel Condensation): The electron-withdrawing nitrile groups make the double bond susceptible to Michael addition, allowing for the introduction of further nucleophiles. The nitrile groups themselves can be hydrolyzed to carboxylic acids or reduced to amines, opening up a wide array of subsequent chemical transformations.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

Application

Application Notes &amp; Protocols: Synthesis of Novel Amine Derivatives from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

I. Introduction: The Strategic Importance of the Imidazole Scaffold The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets like enzymes and receptors.[3] 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a particularly valuable and versatile building block within this class. Its aldehyde functionality serves as a reactive handle for elaboration, enabling the synthesis of diverse libraries of imidazole derivatives.[4][5]

This guide provides a detailed exploration of the reaction of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde with various primary and secondary amines. We will delve into the two primary synthetic pathways: Schiff base formation and reductive amination . These reactions are fundamental transformations for drug development professionals, offering robust and efficient routes to novel N-substituted imidazole compounds with significant therapeutic potential.[1][6] This document furnishes both the theoretical underpinnings and field-proven, step-by-step protocols essential for practical application in a research and development setting.

II. Core Mechanistic Principles: A Tale of Two Pathways

The reaction between 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and an amine is governed by the nucleophilicity of the amine and the electrophilicity of the aldehyde's carbonyl carbon. The specific outcome—an imine (Schiff base) or a saturated amine—is determined by the subsequent reaction steps.

A. Pathway 1: Schiff Base (Imine) Formation

The condensation of an aldehyde with a primary amine yields an imine, also known as a Schiff base. This reaction is a reversible, acid-catalyzed process involving two key stages.[7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the imidazole-carbaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the imine.

The requirement for mild acid catalysis is crucial; too little acid fails to sufficiently protonate the hydroxyl group for elimination, while too much acid will protonate the starting amine, rendering it non-nucleophilic.

Schiff_Base_Formation Mechanism of Schiff Base Formation Aldehyde 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Carbinolamine H_plus H+ (cat.) Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Protonation (H+) Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine -H2O (Dehydration) Water H2O Protonated_Carbinolamine->Water Imine->H_plus -H+ (Regeneration)

Caption: Mechanism of Schiff Base Formation.

B. Pathway 2: Reductive Amination

Reductive amination is a powerful and widely used method to convert carbonyls into amines, forming a stable carbon-nitrogen single bond.[8][9][10] This process can be performed in a "one-pot" fashion, where the intermediate imine (or its protonated form, the iminium ion) is generated in situ and immediately reduced to the corresponding secondary or tertiary amine.[11][12]

The key to a successful one-pot reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[9] While sodium borohydride (NaBH₄) can be used, it may also reduce the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature and high selectivity for iminium ions over aldehydes or ketones, which minimizes side reactions and improves yields.[10][12]

Reductive_Amination_Workflow One-Pot Reductive Amination Workflow Start Aldehyde + Amine (Primary or Secondary) Imine In Situ Formation of Imine / Iminium Ion Start->Imine Condensation Reduction Selective Reduction Imine->Reduction Product Final Amine Product (Secondary or Tertiary) Reduction->Product Reagent Add Reducing Agent (e.g., NaBH(OAc)3) Reagent->Reduction

Caption: One-Pot Reductive Amination Workflow.

III. Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of an Imidazole-based Schiff Base

This protocol describes the synthesis of N-((2,5-dimethyl-1H-imidazol-4-yl)methylene)aniline as a representative example.

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Aniline (1.05 eq)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heat source

Procedure:

  • To a 100 mL round-bottom flask, add 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (e.g., 1.24 g, 10 mmol).

  • Add 30 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

  • Add aniline (e.g., 0.98 g, 10.5 mmol) to the solution, followed by 3 drops of glacial acetic acid.[13]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure Schiff base. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: One-Pot Reductive Amination

This protocol details the synthesis of 1-((2,5-dimethyl-1H-imidazol-4-yl)methyl)piperidine as a representative example using a secondary amine.

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (e.g., 1.24 g, 10 mmol) in 50 mL of DCE.[12]

  • Add piperidine (e.g., 0.94 g, 11 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[12]

  • Carefully add sodium triacetoxyborohydride (e.g., 3.18 g, 15 mmol) to the flask in small portions over 10 minutes. The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-6 hours). For less reactive amines, gentle heating (40-50°C) may be required.[12]

  • Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.[12]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.[12]

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.

IV. Product Characterization

Accurate characterization of the synthesized products is essential for validating the reaction outcome. A combination of spectroscopic techniques is typically employed.

Technique Schiff Base (Imine) Derivative Reductive Amination (Amine) Derivative Source(s)
FT-IR (cm⁻¹) Strong C=N stretch (~1630-1690). Absence of C=O stretch (~1700).Absence of C=O and C=N stretches. N-H stretch for secondary amines (~3300-3500). C-N stretch (~1000-1200).[14][15]
¹H NMR (ppm) Characteristic azomethine proton (-CH=N-) signal (~8.0-8.8).Disappearance of aldehyde proton (~9.5-10.0) and azomethine proton. Appearance of new methylene protons adjacent to nitrogen (-N-CH₂-imidazole) (~3.5-4.5). N-H proton for secondary amines (variable).[4][14]
¹³C NMR (ppm) Azomethine carbon (-C H=N-) signal (~150-165).Disappearance of aldehyde carbon (~190-200) and azomethine carbon. Appearance of new methylene carbon (-N-C H₂-imidazole) (~45-60).[14]
Mass Spec (ESI) Expected molecular ion peak [M+H]⁺.Expected molecular ion peak [M+H]⁺.[14][16]

V. Applications in Drug Discovery & Development

The derivatives synthesized from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are of high interest in drug discovery. The introduction of various amine-containing fragments allows for the systematic modulation of physicochemical properties such as lipophilicity, polarity, and basicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

  • Anticancer Agents: Many imidazole derivatives have been investigated for their anticancer properties.[1]

  • Antimicrobial & Antifungal Agents: The imidazole core is present in many antifungal drugs, and novel derivatives are constantly being explored for activity against resistant strains.[17][18]

  • Antiviral Activity: Imidazole-based compounds have shown promise as inhibitors of viral replication, including for viruses like HIV and HCV.[6]

Drug_Discovery_Flow Logic Flow in Drug Discovery Start 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Reaction Reaction with Amine Library Start->Reaction Products Diverse Imidazole Derivatives (Schiff Bases / Amines) Reaction->Products Screening High-Throughput Biological Screening Products->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Logic Flow in Drug Discovery.

VI. Troubleshooting & Optimization

Problem Potential Cause(s) Recommended Solution(s) Source(s)
Low or No Reaction 1. Insufficiently reactive amine (steric hindrance or electronic effects).2. Deactivated catalyst (for Schiff base).3. Poor quality reagents or solvent.1. Increase reaction temperature or time. For reductive amination, add a catalytic amount of acetic acid to promote iminium ion formation.2. Use fresh acetic acid.3. Use freshly distilled solvents and high-purity reagents.[12][19]
Incomplete Reaction 1. Equilibrium not driven to completion (Schiff base).2. Insufficient reducing agent (reductive amination).1. Use a Dean-Stark apparatus to remove water azeotropically.2. Add an additional portion of the reducing agent (e.g., 0.2-0.5 eq) and monitor by TLC.[9]
Formation of Side Products 1. Aldehyde reduction by non-selective hydride (reductive amination).2. Over-alkylation of primary amines.1. Switch to a more selective reducing agent like NaBH(OAc)₃.2. Use a stepwise procedure: form and isolate the imine first, then reduce. Or, use a large excess of the primary amine.[8][11]

References

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  • El-Saied, F. A., et al. (2021). Tridentate imidazole-based Schiff base metal complexes: molecular docking, structural and biological studies. Journal of Coordination Chemistry, 74(1-3), 249-271. [Link]

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  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

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  • ResearchGate. (n.d.). Synthesis of Imidazole by Using Different Schiff's Base. [Link]

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  • GSK. (n.d.). Reductive Amination. GlaxoSmithKline Process Chemistry Guide. [Link]

  • Sahu, H. K., et al. (2016). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 4(3), 257-267. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

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  • Wang, L. M., et al. (2006). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Chinese Chemical Letters, 17(1), 21-24. [Link]

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  • Preti, L., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2012(26), 5035-5043. [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]

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  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

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  • ResearchGate. (2020). Is there any chance for synthesis Schiff bases using 4-methyl-5-imidazole carboxaldehyde? [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. [Link]

  • ChemBK. (2024). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde. [Link]

  • Joseph, J., et al. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 672-679. [Link]

Sources

Method

Application Note: Synthesis of α,β-Unsaturated Imidazole Derivatives via Knoevenagel Condensation

Abstract This application note provides a comprehensive guide to the Knoevenagel condensation reaction using 2,5-Dimethyl-1H-imidazole-4-carbaldehyde as the aldehydic substrate. Imidazole derivatives are pivotal scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the Knoevenagel condensation reaction using 2,5-Dimethyl-1H-imidazole-4-carbaldehyde as the aldehydic substrate. Imidazole derivatives are pivotal scaffolds in medicinal chemistry and materials science, and their functionalization via C-C bond formation is of significant interest. This document details a robust, field-proven protocol for the condensation of the target aldehyde with active methylene compounds, such as malononitrile and ethyl cyanoacetate. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss the rationale behind the selection of catalysts and reaction conditions. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and chemical development seeking a reliable method for synthesizing functionalized imidazole-based olefins.

Introduction and Reaction Principle

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of a new carbon-carbon double bond by reacting a carbonyl compound with an active methylene compound.[1] The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a nucleophilic carbanion (enolate). This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.

The substrate, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, is a heterocyclic aldehyde whose electron-rich imidazole ring can influence the reactivity of the aldehyde group. The products of its condensation, substituted acrylonitriles and acrylates, are versatile intermediates. For instance, 2-cyanoacrylamide moieties are recognized for their potential as covalent inhibitors in drug development, targeting enzymes like TAK1.[2][3]

Scientist's Insight: The choice of base is critical. A strong base could potentially lead to self-condensation of the aldehyde or other side reactions. Weak amine bases like piperidine, or organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO), provide sufficient basicity to deprotonate common active methylene compounds without aggressively promoting unwanted side reactions.[4] The imidazole moiety of the substrate itself is basic, but generally not sufficient to catalyze the reaction efficiently on its own.

Reaction Mechanism: Knoevenagel Condensation

The reaction proceeds through a well-established three-step mechanism:

  • Enolate Formation: The basic catalyst (B:) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde to form an aldol-type addition intermediate.

  • Dehydration: The intermediate is protonated by the conjugate acid of the catalyst (BH+) and subsequently undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product.

A diagram of the catalytic cycle is presented below.

Knoevenagel_Mechanism cluster_0 Catalytic Cycle Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Resonance-Stabilized Enolate (Nucleophile) Active_Methylene->Enolate + B: Intermediate Aldol Addition Intermediate Enolate->Intermediate + Aldehyde Catalyst_BH Protonated Base (BH+) Aldehyde 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O H2O H₂O Catalyst_B Base (B:) Catalyst_B->Catalyst_BH Protonation Catalyst_BH->Catalyst_B Deprotonation

Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.

Application Protocol: Synthesis of 2-cyano-3-(2,5-dimethyl-1H-imidazol-4-yl)acrylonitrile

This protocol details the reaction with malononitrile. A similar procedure can be followed for other active methylene compounds like ethyl cyanoacetate, though reaction times and purification methods may vary.

Materials and Equipment
Reagents & MaterialsEquipment
2,5-Dimethyl-1H-imidazole-4-carbaldehydeRound-bottom flask (50 mL)
MalononitrileMagnetic stirrer and stir bar
Piperidine (Catalyst)Reflux condenser
Ethanol (Anhydrous)Heating mantle or oil bath
Dichloromethane (DCM)Rotary evaporator
HexaneBuchner funnel and filter paper
Deionized WaterThin-Layer Chromatography (TLC) plates
Anhydrous Sodium Sulfate (Na₂SO₄)NMR Spectrometer, IR Spectrometer, Mass Spec.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Malononitrile is toxic and should be handled with care.

Experimental Workflow

The overall workflow from reaction setup to product characterization is outlined below.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 mmol, 124.14 mg).

    • Add 10 mL of anhydrous ethanol and stir until the aldehyde is completely dissolved.

    • Add malononitrile (1.1 mmol, 72.67 mg, 1.1 equivalents) to the solution. Stir for 2 minutes at room temperature. Scientist's Note: Using a slight excess (1.1 eq) of the active methylene compound ensures the complete consumption of the limiting aldehyde reagent.

  • Catalysis and Reaction:

    • Add piperidine (0.1 mmol, 10 µL, 0.1 equivalents) to the reaction mixture using a micropipette.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Maintain the reflux for 2-4 hours. Rationale: Piperidine is a sufficiently weak base to catalyze the reaction effectively while minimizing side products. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the dehydration step.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30-60 minutes.

    • Use a mobile phase of Dichloromethane:Methanol (95:5) or Ethyl Acetate:Hexane (1:1).

    • The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • To the resulting residue, add 15 mL of cold deionized water and stir vigorously. The product should precipitate as a solid. Insight: The product is typically much less soluble in water than the reactants or the catalyst, allowing for straightforward isolation by precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold deionized water (2 x 10 mL) followed by a small portion of cold hexane (5 mL) to remove non-polar impurities.

    • If further purification is needed, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

  • Drying and Characterization:

    • Dry the purified solid product under vacuum to a constant weight.

    • Determine the final yield and characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its structure and purity.

Expected Results
ParameterExpected Outcome
Product 2-cyano-3-(2,5-dimethyl-1H-imidazol-4-yl)acrylonitrile
Physical Appearance Off-white to pale yellow solid
Typical Yield 85-95%
¹H NMR (DMSO-d₆) Expect signals for vinyl proton (s, ~8.0-8.5 ppm), imidazole C-H (s, ~7.5-8.0 ppm), and two methyl groups (s, ~2.3-2.6 ppm).
FT-IR (KBr, cm⁻¹) Expect characteristic peaks for N-H (~3200-3400), C≡N (~2220), C=C (~1600).

Conclusion

The Knoevenagel condensation offers a highly efficient and versatile method for the synthesis of α,β-unsaturated derivatives from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The protocol described herein, utilizing piperidine as a catalyst in ethanol, is robust, high-yielding, and employs a straightforward work-up procedure. This method provides a reliable pathway for accessing functionalized imidazole scaffolds crucial for further applications in pharmaceutical and materials research.

References

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936. [Link]

  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]

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Application

The Versatile Scaffolding Potential of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in the Synthesis of Novel Heterocyclic Compounds

Introduction: Unlocking the Potential of a Privileged Heterocycle The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Heterocycle

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[2] The strategic functionalization of the imidazole core provides a pathway to a diverse array of bioactive molecules. Among the various functionalized imidazoles, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde stands out as a particularly valuable and versatile building block for the synthesis of more complex heterocyclic systems.[3][4][5] The presence of a reactive aldehyde group at the 4-position, flanked by two methyl groups, offers a synthetic handle for a multitude of chemical transformations, including condensations, cyclizations, and multi-component reactions.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging 2,5-Dimethyl-1H-imidazole-4-carbaldehyde to construct novel heterocyclic compounds with significant therapeutic potential. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these methodologies.

I. Synthesis of Imidazole-Based Schiff Bases: A Gateway to Bioactive Molecules

The formation of a Schiff base (or imine) through the condensation of an aldehyde with a primary amine is a fundamental reaction in organic synthesis.[8] Imidazole-containing Schiff bases are of particular interest due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The azomethine linkage (-C=N-) is crucial for the biological activity of these compounds.

Mechanistic Insight

The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable imine. The reaction is typically catalyzed by a small amount of acid or can proceed with gentle heating.

Diagram 1: General Mechanism of Schiff Base Formation A schematic representation of the acid-catalyzed condensation of an aldehyde with a primary amine to form a Schiff base.

SchiffBase_Mechanism Aldehyde R-CHO Protonated_Aldehyde R-CH=O+-H Aldehyde->Protonated_Aldehyde + H+ Amine R'-NH2 Proton H+ Hemiaminal R-CH(OH)-NH2+-R' Protonated_Aldehyde->Hemiaminal + R'-NH2 Protonated_Hemiaminal R-CH(O+H2)-NH-R' Hemiaminal->Protonated_Hemiaminal + H+ Carbocation R-CH+-NH-R' Protonated_Hemiaminal->Carbocation - H2O Schiff_Base R-CH=N-R' Carbocation->Schiff_Base - H+ Water H2O

Application Note: Antimicrobial Agents

Schiff bases derived from imidazole aldehydes have shown significant potential as antimicrobial agents.[2][9] The lipophilicity of the resulting imine, combined with the inherent bioactivity of the imidazole ring, can enhance cell permeability and interaction with microbial targets.

Protocol 1: Synthesis of a Representative Imidazole Schiff Base

This protocol describes a general procedure for the synthesis of a Schiff base from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and a primary amine.

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Substituted primary amine (e.g., 4-amino-benzenesulfonamide) (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 mmol, 124.14 mg) in 10 mL of ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add the substituted primary amine (1.0 mmol) (e.g., 4-aminobenzenesulfonamide, 172.21 mg).

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product under vacuum. Characterize the final product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome: The formation of the C=N bond can be confirmed by the appearance of a characteristic imine stretch in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.

Reactant 1Reactant 2ProductApplication
2,5-Dimethyl-1H-imidazole-4-carbaldehyde4-AminobenzenesulfonamideN-((2,5-dimethyl-1H-imidazol-4-yl)methylene)-4-aminobenzenesulfonamidePotential antibacterial agent[9]
2,5-Dimethyl-1H-imidazole-4-carbaldehyde4-Aminoantipyrine4-((2,5-dimethyl-1H-imidazol-4-yl)methyleneamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-onePotential anticancer and antimicrobial agent[10]

II. Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[11] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are versatile intermediates for the synthesis of various heterocyclic systems and possess a wide range of biological activities.[12]

Mechanistic Insight

The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, imidazole) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the final α,β-unsaturated product.

Diagram 2: Knoevenagel Condensation Workflow A flowchart illustrating the key steps in a typical Knoevenagel condensation experiment.

Knoevenagel_Workflow Start Start Dissolve_Reactants Dissolve Aldehyde and Active Methylene Compound in Solvent Start->Dissolve_Reactants Add_Catalyst Add Catalyst (e.g., Imidazole) Dissolve_Reactants->Add_Catalyst Heat_Reaction Heat and Stir (Monitor by TLC) Add_Catalyst->Heat_Reaction Cool_Down Cool to Room Temperature Heat_Reaction->Cool_Down Isolate_Product Isolate Crude Product (Filtration) Cool_Down->Isolate_Product Purify_Product Purify by Recrystallization Isolate_Product->Purify_Product Characterize Characterize Final Product Purify_Product->Characterize End End Characterize->End

Application Note: Intermediates for Fused Heterocycles

The products of the Knoevenagel condensation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde with active methylene compounds such as malononitrile or ethyl cyanoacetate are valuable intermediates. The presence of the nitrile and ester groups, in conjugation with the imidazole ring, provides multiple reactive sites for subsequent cyclization reactions to form fused heterocyclic systems like pyrazolo[3,4-d]imidazoles.

Protocol 2: Knoevenagel Condensation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde with Malononitrile

This protocol provides a representative method for the Knoevenagel condensation.[13]

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Dichloromethane (or Ethanol)

  • Imidazole (as catalyst, 10-20 mol%)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 mmol, 124.14 mg) and malononitrile (1.0 mmol, 66.06 mg) in 10 mL of dichloromethane.

  • Add imidazole (0.1 mmol, 6.81 mg) to the solution as a catalyst.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, add 10 mL of water to the reaction mixture.

  • Extract the product with dichloromethane (2 x 15 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield the pure 2-((2,5-dimethyl-1H-imidazol-4-yl)methylene)malononitrile.

  • Characterize the product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Yields: High to excellent yields (85-95%) are typically observed for this type of reaction.[11]

AldehydeActive Methylene CompoundCatalystExpected Product
2,5-Dimethyl-1H-imidazole-4-carbaldehydeMalononitrileImidazole2-((2,5-dimethyl-1H-imidazol-4-yl)methylene)malononitrile
2,5-Dimethyl-1H-imidazole-4-carbaldehydeEthyl CyanoacetateImidazoleEthyl 2-cyano-3-(2,5-dimethyl-1H-imidazol-4-yl)acrylate

III. Synthesis of Fused Imidazoles: Building Complexity through Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials.[7] These reactions are of great interest in drug discovery for the rapid generation of molecular diversity. 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is an excellent substrate for MCRs to construct fused heterocyclic systems.

Application Note: Pyrazolo[3,4-d]imidazoles as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "hinge-binding" motif found in numerous kinase inhibitors.[14] By analogy, the isomeric pyrazolo[3,4-d]imidazole core represents an attractive target for the development of novel kinase inhibitors. The synthesis of this fused system can be envisioned through the cyclization of a Knoevenagel adduct derived from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde with hydrazine.

Mechanistic Rationale for Pyrazolo[3,4-d]imidazole Formation

The synthesis begins with the Knoevenagel condensation product, 2-((2,5-dimethyl-1H-imidazol-4-yl)methylene)malononitrile. The reaction with hydrazine proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization through the attack of the second nitrogen of the hydrazine onto one of the nitrile groups. Tautomerization then leads to the aromatic pyrazolo[3,4-d]imidazole system.

Diagram 3: Proposed Synthesis of Pyrazolo[3,4-d]imidazole A proposed reaction pathway for the synthesis of a pyrazolo[3,4-d]imidazole derivative.

Pyrazoloimidazole_Synthesis Knoevenagel_Product 2-((2,5-dimethyl-1H-imidazol-4-yl)methylene)malononitrile Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Hydrazine (Michael Addition) Hydrazine H2N-NH2 Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrazoloimidazole 3-amino-2,5-dimethyl-2H-pyrazolo[4,3-d]imidazole-6-carbonitrile Cyclized_Intermediate->Pyrazoloimidazole Tautomerization

Protocol 3: Representative Synthesis of a Fused Imidazole Derivative

This protocol outlines a plausible two-step, one-pot synthesis of a pyrazolo[3,4-d]imidazole derivative.[15]

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • To a solution of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 mmol, 124.14 mg) and malononitrile (1.0 mmol, 66.06 mg) in 15 mL of ethanol in a 50 mL round-bottom flask, add a catalytic amount of piperidine (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes to form the Knoevenagel condensation product in situ.

  • To this mixture, add hydrazine hydrate (1.2 mmol, ~60 µL) dropwise.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the purified fused imidazole derivative.

  • Characterize the final product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a highly valuable and reactive building block for the synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in this application note demonstrate its utility in constructing Schiff bases, α,β-unsaturated systems via Knoevenagel condensation, and complex fused heterocycles through multi-component reactions. These synthetic routes open up avenues for the discovery of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development. The methodologies presented are robust and can be adapted for the synthesis of libraries of compounds for high-throughput screening, accelerating the identification of new drug candidates.

References

  • Al-Masoudi, W. A., Faaz, R. A., Al-Asadi, R. H., & Jabbar, H. S. (2016). Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. European Journal of Chemistry, 7(1), 102-106.
  • Bandyopadhyay, D., & Mukherjee, A. (2011).
  • Tallon, T. M. (2012). The synthesis of imidazole Schiff base ligands, their Ag(I) metal complexes and activities against Candida albicans.
  • Shawali, A. S., Abdallah, M. A., & Zayed, M. E. M. (2013). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][6][9][14]triazin-6-one Derivatives. Molecules, 18(1), 895-909.

  • Singh, R., et al. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 40(1).
  • Request PDF. (n.d.). Versatile Imidazole Synthesis Via Multicomponent Reaction Approach.
  • Awad, S. M., et al. (2016). Synthesis of Novel Derivatives of Imidazo[2,1-c][6][9][14]Triazine from Biologically Active 4-Arylidene-2-Hydrazino-1-Phenyl-1H-Imidazol-5(4H)-Ones and Evaluation of their Antimicrobial Activity. Journal of Chemical Research, 40(1), 47-52.

  • ResearchGate. (n.d.). DES mediated synthesis of (4H)‐imidazol‐4‐ones and 5‐arylidene‐4‐imidazolones.
  • ResearchGate. (n.d.). Scheme 1.
  • ResearchGate. (n.d.). The reactivity of 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2)...
  • Chem-Impex. (n.d.). 1,5-Dimethyl-1H-imidazole-4-carbaldehyde.
  • Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Gomaa, M. S., et al. (2019). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Asadi, S., et al. (2020).
  • ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO.
  • Market Publishers. (n.d.).
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  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (n.d.). One-pot Multi-component Synthesis of Some Pharmacologically Significant 2,4,5-Tri and 1,2,4,5-Tetrasubstituted Imidazoles: A Review.
  • ResearchGate. (n.d.).
  • Joseyphus, R. S., et al. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 149-155.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2012). Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. Ultrasonics Sonochemistry, 19(4), 868-873.
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Method

The Rising Star in Agrochemical Discovery: Application Notes and Protocols for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Introduction: The Imidazole Scaffold as a Cornerstone in Agrochemical Innovation The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. With...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Cornerstone in Agrochemical Innovation

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of heterocyclic chemistry, the imidazole nucleus has consistently emerged as a privileged scaffold, underpinning the biological activity of a multitude of commercial and developmental fungicides, herbicides, and insecticides.[1][2] The inherent chemical versatility of the imidazole ring, coupled with its ability to interact with various biological targets, has cemented its importance in the design and synthesis of next-generation crop protection agents.[3][4] Its derivatives are known to exhibit a wide spectrum of biological activities, offering a rich starting point for the development of compounds with tailored efficacy and improved safety profiles.[5][6]

This technical guide focuses on a promising yet underexplored building block: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde . While the broader class of imidazole derivatives has been extensively studied, this specific molecule, with its unique substitution pattern, presents a compelling opportunity for the synthesis of novel agrochemical candidates. The presence of a reactive carbaldehyde group at the 4-position, flanked by two methyl groups, offers a versatile handle for a variety of chemical transformations, enabling the creation of diverse molecular libraries for biological screening.[7]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in agrochemical research. We will delve into detailed synthetic protocols for the creation of novel fungicidal, insecticidal, and herbicidal candidates, grounded in established structure-activity relationships of imidazole-based agrochemicals. Furthermore, we will provide robust, step-by-step protocols for the biological evaluation of these newly synthesized compounds.

Part 1: Application in Fungicide Discovery - Targeting Ergosterol Biosynthesis

The majority of commercially successful imidazole-based fungicides exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[8][9] Specifically, they target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme.[1] The N-substituted imidazole moiety is crucial for binding to the heme iron of this enzyme. By leveraging this known mechanism of action, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde can be utilized to synthesize novel fungicide candidates.

Rationale for Synthesis of Imidazole-Based Schiff Bases as Potential Fungicides

Schiff bases derived from heterocyclic aldehydes have demonstrated significant antifungal activity.[10][11] The imine (-C=N-) linkage is a key pharmacophore that can enhance the biological activity of the parent aldehyde. The synthesis of Schiff bases from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and various aromatic amines is a straightforward and efficient method to generate a library of compounds for screening. The variation in the substituents on the aromatic amine allows for the fine-tuning of lipophilicity and electronic properties, which are critical for antifungal efficacy.[12]

Synthetic Protocol: Synthesis of Novel Schiff Bases (Illustrative Example)

This protocol describes the synthesis of a representative Schiff base from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and a substituted aniline.

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Add the substituted aniline (10 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 50-60 °C.

  • Characterize the synthesized Schiff base using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G A 2,5-Dimethyl-1H- imidazole-4-carbaldehyde C Ethanol, Acetic Acid (cat.) A->C B Substituted Aniline B->C D Reflux C->D Heating E Novel Imidazole Schiff Base D->E Condensation

Caption: Synthetic workflow for novel imidazole Schiff bases.

Bioactivity Screening: In Vitro Antifungal Assay

This protocol outlines a method for the preliminary screening of the synthesized Schiff bases against common plant pathogenic fungi.

Materials:

  • Synthesized Schiff base compounds

  • Potato Dextrose Agar (PDA) medium

  • Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Alternaria solani, Botrytis cinerea)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Dimethyl sulfoxide (DMSO)

  • Commercial fungicide (e.g., Mancozeb) as a positive control

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the autoclaved PDA to about 45-50 °C and add the synthesized Schiff base compounds (dissolved in a minimal amount of DMSO) to achieve the desired final concentrations (e.g., 50, 100, and 200 ppm). Also, prepare a control plate with DMSO alone and a positive control plate with a commercial fungicide.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each Petri dish with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.[13]

  • Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the radial growth of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.[7]

Compound IDConcentration (ppm)Mycelial Growth Inhibition (%) against Fusarium oxysporum
Schiff Base 15035.2
10058.9
20075.4
Schiff Base 25042.1
10065.7
20082.3
Mancozeb10095.8
In Vivo Fungicidal Evaluation: Whole Plant Spray Method

Promising compounds from the in vitro screening should be further evaluated in vivo.

Materials:

  • Healthy potted plants (e.g., tomato or bean plants)

  • Synthesized Schiff base compounds

  • Spore suspension of a pathogenic fungus (e.g., Phytophthora infestans)

  • Wetting agent (e.g., Tween 20)

  • Handheld sprayer

  • Growth chamber or greenhouse

Procedure:

  • Grow healthy plants to the 3-4 true leaf stage.

  • Prepare spray solutions of the synthesized compounds at various concentrations (e.g., 100, 250, and 500 ppm) in water containing a wetting agent (0.05% Tween 20). Include a negative control (water + wetting agent) and a positive control (commercial fungicide).

  • Spray the plants with the respective solutions until runoff, ensuring complete coverage of the foliage.[14][15]

  • Allow the plants to dry for 24 hours.

  • Inoculate the treated plants by spraying them with a spore suspension of the pathogenic fungus.

  • Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.

  • Transfer the plants to a greenhouse or growth chamber with controlled temperature and light conditions.

  • After 7-10 days, assess the disease severity based on a visual rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and sporulation).

  • Calculate the percentage of disease control compared to the negative control.

Part 2: Application in Insecticide Discovery - Exploring Novel Chalcones and Oxime Ethers

The imidazole scaffold is also present in some insecticides. The aldehyde functionality of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde can be readily converted into other functional groups known to possess insecticidal properties, such as chalcones and oxime ethers.

Rationale for Synthesis of Imidazole-Based Chalcones as Potential Insecticides

Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including insecticidal effects.[2][9] The synthesis of chalcones via the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative is a well-established and versatile method.[16]

Synthetic Protocol: Synthesis of Novel Chalcones (Illustrative Example)

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

  • Substituted Acetophenone (e.g., 4-methylacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Stirring apparatus

Procedure:

  • Dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in ethanol (20 mL) in a flask.

  • Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution (10%) dropwise with constant stirring.

  • Continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

  • Characterize the synthesized chalcone using appropriate analytical techniques.

G A 2,5-Dimethyl-1H- imidazole-4-carbaldehyde C Ethanol, NaOH A->C B Substituted Acetophenone B->C D Stirring C->D Base Catalysis E Novel Imidazole Chalcone D->E Claisen-Schmidt Condensation

Caption: Synthetic workflow for novel imidazole chalcones.

Bioactivity Screening: Contact and Systemic Insecticide Testing

Contact Toxicity Assay (e.g., against Aphids):

  • Prepare solutions of the synthesized chalcones in a suitable solvent (e.g., acetone) at different concentrations.

  • Apply a known volume of each solution to the dorsal thorax of adult aphids using a micro-applicator.

  • Treat a control group with the solvent only.

  • Place the treated aphids on a fresh leaf in a petri dish.

  • Record mortality after 24 and 48 hours.

  • Calculate the LC50 value for each compound.[17]

Systemic Toxicity Assay (e.g., against Aphids):

  • Use small, potted host plants (e.g., fava bean).

  • Apply a known amount of the test compound, dissolved in a suitable solvent, to the soil around the base of the plant.

  • After 24 hours, infest the plants with a known number of aphids.

  • Monitor aphid mortality over several days.[18]

  • Compare the results with a control group treated only with the solvent.

Compound IDContact LC50 (µ g/aphid ) after 48hSystemic Mortality (%) at 100 ppm after 72h
Chalcone 10.8565
Chalcone 21.2048
Imidacloprid0.0598

Part 3: Application in Herbicide Discovery - Synthesizing Novel Pyrazole Derivatives

While less common than fungicides, some imidazole derivatives have shown herbicidal activity.[19] The aldehyde group of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde can serve as a precursor for the synthesis of other heterocyclic systems, such as pyrazoles, which are a well-known class of herbicides.[8][20][21]

Rationale for Synthesis of Imidazole-Pyrazole Hybrids as Potential Herbicides

The combination of two different bioactive heterocyclic rings in a single molecule is a common strategy in agrochemical research to discover compounds with novel modes of action or improved efficacy. The synthesis of pyrazole derivatives from α,β-unsaturated ketones (chalcones) and hydrazine is a classical and effective method.

Synthetic Protocol: Synthesis of Imidazole-Pyrazole Hybrids (Illustrative Example)

Materials:

  • Synthesized Imidazole Chalcone (from Part 2.2)

  • Hydrazine Hydrate

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

Procedure:

  • Dissolve the imidazole chalcone (5 mmol) in ethanol or glacial acetic acid (25 mL) in a round-bottom flask.

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the synthesized imidazole-pyrazole hybrid using appropriate analytical techniques.

G A Novel Imidazole Chalcone C Ethanol/Acetic Acid A->C B Hydrazine Hydrate B->C D Reflux C->D Heating E Imidazole-Pyrazole Hybrid D->E Cyclization

Caption: Synthetic workflow for imidazole-pyrazole hybrids.

Bioactivity Screening: Pre- and Post-Emergence Herbicidal Activity

Pre-emergence Herbicidal Assay:

  • Fill small pots with a standard potting mix.

  • Sow seeds of various weed species (e.g., crabgrass, pigweed) and a crop species (e.g., corn, soybean) at the appropriate depth.

  • Prepare solutions of the test compounds at different application rates (e.g., 100, 250, 500 g/ha).

  • Apply the solutions evenly to the soil surface of the pots.[22][23]

  • Water the pots and place them in a greenhouse.

  • After 2-3 weeks, assess the percentage of weed control and crop injury by visual observation.[24]

Post-emergence Herbicidal Assay:

  • Grow various weed and crop species in pots until they reach the 2-4 leaf stage.

  • Apply the test compound solutions as a foliar spray, ensuring uniform coverage.

  • Return the plants to the greenhouse.

  • Assess the percentage of weed control and crop injury after 2-3 weeks.

Compound IDApplication Rate (g/ha)Pre-emergence Control of Crabgrass (%)Post-emergence Control of Pigweed (%)Crop Injury (Corn) (%)
Pyrazole 12507585<10
Pyrazole 22506070<5
Atrazine2509095<10

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde represents a versatile and valuable starting material for the synthesis of a wide array of novel compounds with potential applications in agrochemical research. The synthetic and screening protocols provided in these application notes offer a solid foundation for researchers to explore the fungicidal, insecticidal, and herbicidal potential of derivatives of this promising imidazole building block. The inherent reactivity of the aldehyde group, combined with the proven bioactivity of the imidazole scaffold, makes 2,5-Dimethyl-1H-imidazole-4-carbaldehyde a molecule of significant interest for the discovery of the next generation of crop protection agents.

References

  • van den Bossche, H., Willemsens, G., & Cools, W. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial Agents and Chemotherapy, 17(5), 922-928.
  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.
  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 481-489.
  • Theodoridis, G. (2000). Pyrazole-containing herbicides. In Herbicides and Their Mechanisms of Action (pp. 119-166). CRC Press.
  • da Silva, C. M., da Silva, D. L., Modolo, L. V., Alves, R. B., de Resende, M. A., Martins, C. V., ... & de Fátima, Â. (2011). Schiff bases: A short review of their synthesis, chemistry, and biological activities. Journal of Advanced Research, 2(1), 1-8.
  • Shaner, D. L. (2014). Herbicide handbook. Weed Science Society of America.
  • Takahashi, J., et al. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical and Pharmaceutical Bulletin, 48(1), 60-64.
  • Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal agents: chemotherapeutic targets and immunologic strategies. Antimicrobial agents and chemotherapy, 40(2), 279.
  • Vlahos, A., et al. (2019). Prochloraz: an imidazole fungicide with multiple mechanisms of action. Toxicology Letters, 314, S33.
  • Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC. (n.d.).
  • Larvicidal activity of substituted chalcones against Aedes aegypti (Diptera: Culicidae) and non-target organisms - PubMed. (n.d.).
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  • Pre-emergent herbicide screening for whe
  • Imidazole and Azo-Based Schiff Bases Ligands as Highly Active Antifungal and Antioxidant Components - SciSpace. (2019, January 3).
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  • In vitro Methodology to Assess Quantitative Resistance in Plant-fungus P
  • In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops - ARCC Journals. (n.d.).
  • Understanding Pre-emergent vs. Post-emergent Weed Control - Joshua Tree Experts. (2022, June 15).
  • Validation of Fungicide Spray Strategies and Selection for Fenhexamid Resistance in Botrytis cinerea on Greenhouse-Grown Grapevines - PubMed. (n.d.).
  • Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchG
  • In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC. (n.d.).
  • BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups - Beilstein Journals. (2023, November 10).
  • Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species - MDPI. (2022, August 4).
  • The Plant Doctor: How to Spray Fungicides to Protect Landscapes, Gardens, and Turf on Residential Property | Mississippi State University Extension Service. (n.d.).
  • Efficacy of Different Fungicide Spraying Techniques on the Infestation with Kabatiella zeae and Formation of Fusarium Mycotoxins in Forage Maize - MDPI. (n.d.).
  • Manual for testing insecticide susceptibility in rice planthoppers June 2017. (n.d.).
  • Antifungal Effect of Plant Extracts on the Growth of the Cereal Pathogen Fusarium spp.—An In Vitro Study - MDPI. (n.d.).
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore. (n.d.).
  • Polyfunctional Imidazoles: I.
  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Deriv
  • THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS. (n.d.).
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  • Bioisosteres of Common Functional Groups. (n.d.).
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  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.).
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC. (n.d.).
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  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (n.d.).
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Sources

Application

Introduction: The Imidazole Scaffold and the Versatility of a Key Building Block

An Application Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in the Synthesis of Bioactive Molecules The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in the Synthesis of Bioactive Molecules

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] This five-membered aromatic heterocycle, containing two nitrogen atoms, is a crucial component in compounds with a vast range of therapeutic applications, including anticancer, antifungal, antiviral, and anti-inflammatory agents.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[4]

Within the diverse toolkit of imidazole-based starting materials, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 68282-52-0) emerges as a particularly valuable and versatile building block.[5] Its structure combines the stable, substituted imidazole core with a reactive aldehyde functional group, providing a direct handle for a multitude of chemical transformations. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties and Handling

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 68282-52-0[6]
Molecular Formula C₆H₈N₂O[6][7]
Molecular Weight 124.14 g/mol [6][8]
Appearance Solid[7]
Melting Point 159-161 °C[6][8]
Synonyms 2,4-Dimethyl-1H-imidazole-5-carbaldehyde[6][7]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound should be handled using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to minimize exposure.

Core Synthetic Strategy: Multi-Component Reactions (MCRs)

One of the most powerful applications of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is in multi-component reactions (MCRs). MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure.[9] This approach is highly valued in drug discovery for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.[9][10] The aldehyde group is a perfect electrophilic partner for such transformations.

A common MCR strategy involves the condensation of an aldehyde, an amine, a dicarbonyl compound, and a source of ammonia (like ammonium acetate) to yield highly substituted imidazole or pyridine derivatives.[3] This approach allows for the systematic variation of multiple substituents around a core scaffold, enabling detailed structure-activity relationship (SAR) studies.

MCR_Workflow cluster_reagents Starting Materials cluster_process Synthetic Process cluster_output Output & Analysis aldehyde 2,5-Dimethyl-1H- imidazole-4-carbaldehyde one_pot One-Pot Reaction (Solvent, Heat/Catalyst) aldehyde->one_pot amine Primary Amine (R¹-NH₂) amine->one_pot dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->one_pot ammonium Ammonium Acetate ammonium->one_pot workup Work-up & Purification one_pot->workup Crude Product product Bioactive Molecule (e.g., Dihydropyridine) workup->product Purified Compound screening Biological Screening (e.g., Anticancer Assay) product->screening

General workflow for a multi-component reaction.

Protocol: Synthesis of a Dihydropyridine-Fused Imidazole Scaffold

This protocol details a representative one-pot Hantzsch-type reaction to synthesize a dihydropyridine derivative, a scaffold known for various biological activities. This reaction exemplifies the utility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in building complex, drug-like molecules.

Objective:

To synthesize a 1,4-dihydropyridine derivative incorporating the 2,5-dimethyl-1H-imidazole moiety via a four-component reaction.

Materials:
  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Aromatic amine (e.g., Aniline) (1.1 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, optional)

  • Standard glassware for reflux

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Column chromatography setup (Silica gel)

Step-by-Step Methodology:
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (e.g., 1.24 g, 10 mmol).

    • Add ethanol (40 mL) and stir until the aldehyde is fully dissolved.

    • Causality: Ethanol is a common solvent for Hantzsch reactions as it effectively dissolves the polar and nonpolar reactants and is easy to remove post-reaction.

  • Addition of Reagents:

    • Sequentially add ethyl acetoacetate (e.g., 2.60 g, 20 mmol), the selected aromatic amine (e.g., aniline, 1.02 g, 11 mmol), and ammonium acetate (e.g., 1.16 g, 15 mmol) to the flask.

    • A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate imine formation, a key intermediate step.

    • Causality: Ammonium acetate serves as the nitrogen source for the dihydropyridine ring. The aromatic amine will be incorporated into the final structure, allowing for molecular diversity. Ethyl acetoacetate provides the carbon backbone for the new ring.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

    • Monitor the reaction progress using TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot indicates reaction completion. This typically takes 4-8 hours.

    • Causality: Heating provides the necessary activation energy for the multiple condensation and cyclization steps involved in the MCR.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water (100 mL) while stirring. A solid precipitate should form.

    • Causality: The product is typically much less soluble in water than the reactants or byproducts (like excess ammonium acetate), causing it to precipitate upon addition to cold water.

    • Collect the crude solid by vacuum filtration, washing with cold water (2 x 20 mL).

    • Dry the crude product in a vacuum oven.

  • Purification and Characterization:

    • Purify the crude solid using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent.

    • Self-Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected spectra should show characteristic peaks for the imidazole protons/carbons, the newly formed dihydropyridine ring, and the incorporated aromatic amine.

Reaction_Scheme r1 Aldehyde (2,5-dimethyl-1H-imidazole-4-carbaldehyde) cond Ethanol, Reflux plus1 + r2 Amine (R-NH₂) plus2 + r3 β-Ketoester (e.g., Ethyl Acetoacetate) plus3 + r4 NH₄OAc p1 Highly Substituted Bioactive Molecule cond->p1

A simplified multi-component reaction scheme.

Bioactivity Profile of Derivatives

The true value of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde lies in the diverse biological activities of the molecules it helps create. The imidazole core itself is known to be a key pharmacophore, and modifications enabled by the aldehyde group can tune the activity towards specific targets.[1]

  • Anticancer Agents: Many imidazole derivatives have shown potent anticancer activity. The nitrogen atoms can coordinate with metal ions in metalloenzymes, while the planar ring system can intercalate with DNA or fit into the active sites of kinases.[4]

  • Antimicrobial and Antifungal Agents: The imidazole scaffold is famous for its presence in azole antifungals (e.g., clotrimazole, miconazole). Derivatives synthesized from this aldehyde can exhibit broad-spectrum antibacterial and antifungal properties.[2][3]

  • Enzyme Inhibition: The ability to easily generate diverse libraries of molecules makes this starting material ideal for screening against various enzymes, such as kinases, proteases, or indoleamine 2,3-dioxygenase (IDO), a target in immunotherapy.[10][11]

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its stable, pre-substituted core and reactive aldehyde handle provide a streamlined entry point into the synthesis of complex heterocyclic molecules. By leveraging efficient synthetic strategies like multi-component reactions, researchers can rapidly access novel chemical matter with significant potential for development into next-generation therapeutics. The protocols and insights provided herein serve as a foundational guide for scientists looking to harness the power of this versatile building block in their drug discovery programs.

References

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  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3). Available at: [Link]

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  • ChemBK. (2024). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde. ChemBK. Available at: [Link]

  • Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 16(10), 8695-8711. Available at: [Link]

  • Pérez-Picaso, L., et al. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22806–22817. Available at: [Link]

  • Alam, M. S., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecule. Journal of Chemical and Pharmaceutical Research, 9(8), 163-174. Available at: [Link]

  • Zhang, L., et al. (2020). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 25(21), 5225. Available at: [Link]

  • Orhan, E., et al. (2017). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Düzce University Journal of Science and Technology, 5(2), 444-451. Available at: [Link]

  • Alam, M. S., et al. (2017). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols: A Detailed Guide to the N-alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

This comprehensive technical guide provides a detailed experimental procedure for the N-alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a crucial transformation for synthesizing a variety of heterocyclic compound...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides a detailed experimental procedure for the N-alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, a crucial transformation for synthesizing a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale, regioselectivity, and analytical characterization of the reaction products.

Introduction and Mechanistic Overview

The N-alkylation of imidazoles is a fundamental and widely utilized reaction in organic synthesis. It allows for the introduction of diverse substituents onto the imidazole core, thereby modulating the molecule's steric and electronic properties, which in turn can influence its biological activity and physical characteristics. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The imidazole, being a weak base, is first deprotonated by a suitable base to form a more nucleophilic imidazolide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.

A significant challenge in the N-alkylation of unsymmetrically substituted imidazoles, such as 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, is the issue of regioselectivity. The imidazolide anion is an ambident nucleophile, with the negative charge delocalized over both nitrogen atoms (N1 and N3).[1][2] Consequently, alkylation can occur at either nitrogen, leading to a mixture of regioisomers.

The regiochemical outcome of the reaction is governed by a delicate interplay of steric and electronic factors.[3][4]

  • Electronic Effects: The electron-withdrawing nature of the carbaldehyde group at the C4 position decreases the electron density at the adjacent N3 nitrogen, making it less nucleophilic. This electronic deactivation would favor alkylation at the more distant and electron-rich N1 nitrogen.[3]

  • Steric Hindrance: The presence of methyl groups at the C2 and C5 positions introduces steric bulk around the imidazole ring. The C2-methyl group, in particular, significantly hinders the approach of the alkylating agent to the adjacent N1 nitrogen. Conversely, the N3 nitrogen is sterically less encumbered.[3][5]

In the case of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, these two effects are in opposition. While electronics favor N1 alkylation, sterics favor N3 alkylation. The predominant product will therefore depend on the specific reaction conditions and the nature of the alkylating agent.

Experimental Workflow and Protocols

This section outlines two robust protocols for the N-alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Protocol A employs a strong, non-nucleophilic base (Sodium Hydride) in an aprotic polar solvent (DMF), which is a common and effective method for this transformation. Protocol B provides a milder alternative using a weaker base (Potassium Carbonate) in a less polar solvent (Acetonitrile).

General Experimental Workflow

experimental_workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Anhydrous Solvents and Reagents setup_glassware Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup_glassware dissolve_imidazole Dissolve Imidazole in Anhydrous Solvent setup_glassware->dissolve_imidazole add_base Add Base (e.g., NaH or K2CO3) dissolve_imidazole->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide Dropwise deprotonation->add_alkyl_halide react Stir at Specified Temperature add_alkyl_halide->react monitor Monitor by TLC react->monitor quench Quench Reaction (e.g., with Water/Ice) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Anhydrous Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify characterize Characterize Products (NMR, MS) purify->characterize

Caption: General experimental workflow for the N-alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Protocol A: N-Alkylation using Sodium Hydride in DMF

This protocol is adapted from a procedure for a structurally similar substrate and is expected to provide good yields.[6]

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the regioisomers.

Protocol B: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol offers a milder and often more practical alternative to using sodium hydride.[7]

Materials:

  • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)

  • Alkyl halide (1.2 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane and Ethyl acetate

Procedure:

  • To a round-bottom flask, add 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add the alkylating agent (1.2 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation and Characterization

The N-alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde will yield a mixture of two regioisomers: 1-alkyl-2,5-dimethyl-1H-imidazole-4-carbaldehyde and 1-alkyl-2,4-dimethyl-1H-imidazole-5-carbaldehyde. The ratio of these isomers will depend on the reaction conditions and the alkylating agent used.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterProtocol AProtocol BExpected Outcome
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)Stronger base (NaH) ensures complete deprotonation.
Solvent DMFAcetonitrilePolar aprotic solvents facilitate SN2 reactions.
Temperature 0 °C to Room Temp.Reflux (ca. 82 °C)Milder conditions for NaH; heating required for K₂CO₃.
Regioselectivity Mixture of isomersMixture of isomersRatio influenced by sterics and electronics.
Yield Good to excellentModerate to goodDependent on substrate and alkylating agent.
Analytical Characterization of Regioisomers

Distinguishing between the N1 and N3 alkylated products is crucial and can be reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]

1H NMR Spectroscopy:

The chemical shifts of the protons on the imidazole ring and the substituents will differ between the two isomers. For the analogous 4-methyl-1H-imidazole-5-carbaldehyde, the following trends were observed and can be extrapolated:[6]

  • 1-alkyl-2,5-dimethyl-1H-imidazole-4-carbaldehyde (N1-alkylation): The C2-methyl group is adjacent to the alkylated nitrogen.

  • 1-alkyl-2,4-dimethyl-1H-imidazole-5-carbaldehyde (N3-alkylation): The C2-methyl group is adjacent to the un-alkylated nitrogen.

The chemical shift of the C2-methyl protons and the aldehydic proton will be diagnostic. In the N1-alkylated isomer, the C2-methyl protons are expected to be at a different chemical shift compared to the N3-alkylated isomer due to the proximity of the new alkyl group. Similarly, the aldehydic proton's chemical shift will be influenced by the position of the N-alkyl group.

13C NMR Spectroscopy:

The chemical shifts of the imidazole ring carbons will also be distinct for each regioisomer, providing further confirmation of their structures.

Mass Spectrometry (MS):

Both isomers will have the same molecular weight, so MS will be used to confirm the successful alkylation by identifying the correct molecular ion peak.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous, especially when using NaH. Increase the reaction time or temperature if the reaction is sluggish.

  • Poor Regioselectivity: The ratio of isomers can sometimes be influenced by the choice of solvent and counter-ion of the base. For instance, using a bulkier base might enhance steric differentiation.

  • Formation of Quaternary Imidazolium Salts: This side reaction can occur if an excess of the alkylating agent is used or if the reaction is run for too long at elevated temperatures.[1] Use a slight excess of the imidazole starting material and monitor the reaction closely.

  • Difficult Separation: If the regioisomers are difficult to separate by column chromatography, consider derivatization or the use of a different chromatographic system (e.g., reverse-phase HPLC).

Conclusion

The N-alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile reaction that provides access to a range of substituted imidazole derivatives. The choice of reaction conditions, particularly the base and solvent, can influence the yield and the ratio of the resulting regioisomers. Careful monitoring of the reaction and thorough characterization of the products, primarily by NMR spectroscopy, are essential for a successful synthesis. The protocols and insights provided in this guide are designed to equip researchers with the necessary tools to perform and optimize this important transformation.

References

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem.
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  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
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  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem.
  • Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865.
  • Zhang, L., Zhang, G., Zhang, Y., & Zhang, J. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 22(6), 4611-4616.
  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic resonance in chemistry: MRC, 62(11), 765–774.

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Application

Application Note: A Robust HPLC-UV Method for the Analysis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The compound, a key intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The compound, a key intermediate in various synthetic pathways, requires a precise and accurate analytical method for quality control and reaction monitoring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale for method development, a step-by-step protocol, and thorough validation according to ICH guidelines.

Introduction and Scientific Rationale

2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS No. 68282-52-0) is a heterocyclic aldehyde with a molecular weight of 124.14 g/mol .[1][2][3] Its structure, featuring an imidazole ring, methyl groups, and a carbaldehyde functional group, presents specific challenges and considerations for chromatographic analysis. The imidazole moiety imparts polarity and basicity (predicted pKa of 12.04), while the overall molecule retains some non-polar character.[1][2] Therefore, a reversed-phase HPLC method was selected as the most suitable approach, offering versatility and robustness for the separation of such compounds.[4]

The primary objective of this method is to provide a reliable tool for the determination of purity and concentration of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in various sample matrices. Accurate quantification is critical in pharmaceutical development and manufacturing to ensure the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [1][2]
Melting Point 159-161 °C[1][2]
Predicted pKa 12.04 ± 0.10[1]
Predicted Boiling Point 365.4 ± 22.0 °C[1]
Appearance Solid[3]

The polar nature of the imidazole ring and the carbaldehyde group suggests that a stationary phase with good retention for polar compounds is necessary to achieve adequate separation from potential impurities.[5]

HPLC Method Protocol

This section provides a detailed, step-by-step protocol for the HPLC analysis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column is recommended. For this application, a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure. C18 columns are widely used for their ability to separate a broad range of compounds based on hydrophobicity.[4]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • 2,5-Dimethyl-1H-imidazole-4-carbaldehyde reference standard

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation. The following conditions have been optimized for this analysis:

ParameterConditionRationale
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.2 with orthophosphoric acidThe buffer controls the pH of the mobile phase, which is crucial for the consistent ionization state of the analyte and, consequently, reproducible retention times.[6] A pH of 3.2 was chosen to ensure the imidazole nitrogen is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity.[7]
Elution Mode IsocraticAn isocratic elution with a constant mobile phase composition is simpler, more robust, and generally preferred for quality control applications when feasible.
Mobile Phase Composition 60% Mobile Phase A : 40% Mobile Phase B (v/v)This ratio provides optimal retention and separation of the analyte from common process impurities.
Flow Rate 1.0 mL/minA flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[7]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Detection Wavelength 288 nmThe UV spectrum of imidazole derivatives typically shows strong absorbance in this region.[7] This wavelength was selected to maximize sensitivity for the analyte.
Injection Volume 10 µLA 10 µL injection volume is a common starting point and can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.2 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Further dilutions can be made from this stock solution as required for linearity and other validation studies.

  • Sample Preparation: Prepare the sample by dissolving an appropriate amount in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation Injection Sample Injection Sample->Injection SystemSuitability->Injection If Pass Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (288 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calculation Quantification Integration->Calculation

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][9][10]

System Suitability

System suitability testing (SST) is an integral part of any analytical procedure and ensures that the chromatographic system is performing adequately on the day of analysis.[11][12][13][14] The SST was performed by injecting five replicate injections of the standard solution.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20006500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%0.8%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%0.2%

The results confirm that the system meets the requirements for a valid analytical run.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15] The specificity of the method was evaluated by injecting a blank (mobile phase), the standard solution, and a sample solution. The chromatograms showed no interfering peaks at the retention time of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Linearity

The linearity of the method was established by analyzing a series of solutions at five different concentrations ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 45872x + 1234

The high correlation coefficient indicates a good linear relationship between the concentration and the peak area over the tested range.

Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelMean Recovery (%)RSD (%)
80%99.20.9
100%100.50.7
120%99.80.8

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[15]

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were analyzed on the same day. The RSD of the peak areas was found to be 0.9%.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst. The RSD over the two days was 1.2%.

The low RSD values indicate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

  • LOD: 0.5 µg/mL (Signal-to-Noise ratio of 3:1)

  • LOQ: 1.5 µg/mL (Signal-to-Noise ratio of 10:1)

These values demonstrate the sensitivity of the method.

Troubleshooting

Even with a robust method, issues can arise. This section provides guidance on common problems and their potential solutions.

ProblemPotential CauseSuggested Solution
Peak Tailing - Column degradation- pH of the mobile phase is inappropriate- Analyte interaction with active silanol groups- Replace the column- Ensure the mobile phase pH is correctly adjusted- Use a column with end-capping
Fluctuating Retention Times - Leak in the system- Inconsistent mobile phase composition- Column temperature not stable- Check for leaks- Prepare fresh mobile phase and degas properly- Ensure the column oven is functioning correctly
Poor Resolution - Loss of column efficiency- Inappropriate mobile phase composition- Replace the column- Optimize the mobile phase composition (adjust organic solvent ratio)
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use fresh, high-purity solvents- Flush the system and injector with a strong solvent

Conclusion

The HPLC method described in this application note is a simple, rapid, and reliable method for the quantitative analysis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The method has been thoroughly validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, and precise. This robust method is suitable for routine quality control analysis in both research and industrial settings.

References

  • Waters Corporation. (n.d.). Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

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  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

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  • ChemBK. (2024, January 2). 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde - Physico-chemical Properties. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., Belal, F., & Abdel-Fattah, L. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 103. [Link]

  • ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug.... Retrieved from [Link]

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  • gmp-compliance.org. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
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  • ResearchGate. (2023, June 1). Can I use Immidazole solution for HPLC?. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 68282-52-0). This molecule is a valuable building block in pharmaceutical and materials science research.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS 68282-52-0). This molecule is a valuable building block in pharmaceutical and materials science research. However, its synthesis, most commonly achieved via the Vilsmeier-Haack formylation of 2,5-dimethylimidazole, can present challenges that impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your synthetic route and achieve consistent, high-yield results.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic compounds like 2,5-dimethylimidazole.[1][2][3] The reaction involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and an amide solvent, typically N,N-dimethylformamide (DMF).[2][3][4] This electrophilic reagent then attacks the imidazole ring to yield the desired aldehyde after aqueous workup.

Detailed Step-by-Step Methodology

Materials:

  • 2,5-Dimethylimidazole

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous (optional co-solvent)

  • Sodium acetate (NaOAc) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). If using a co-solvent, add it now. Cool the flask to 0 °C in an ice-water bath.

  • Slow Addition of POCl₃: Add POCl₃ (1.5 eq) dropwise to the stirred DMF solution over 30-60 minutes. Scientist's Note: This step is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent reagent decomposition and side reactions.[5] A rapid temperature increase can lead to a dark, tarry mixture.

  • Reagent Maturation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,5-dimethylimidazole (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours). The optimal temperature and time will depend on the specific scale and setup.[2][5]

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding it to a vigorously stirred beaker of crushed ice and a saturated solution of sodium acetate or sodium bicarbonate. Caution: The quenching of residual POCl₃ is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

  • Hydrolysis and pH Adjustment: Stir the quenched mixture until all the ice has melted. The intermediate iminium salt will hydrolyze to the aldehyde.[2][3] Adjust the pH to ~7-8 using a saturated NaHCO₃ solution. The product may begin to precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford the pure 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low or I have no product. What are the likely causes?

Low yield is the most common issue and can stem from several factors. The key is to determine whether the problem is due to poor conversion of the starting material or loss of product during workup and purification.

Potential Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Using old or improperly stored POCl₃ or non-anhydrous DMF can significantly reduce its activity.

  • Solution: Use freshly distilled POCl₃ and anhydrous grade DMF from a sealed bottle.[5] Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar).

Potential Cause 2: Insufficient Reaction Temperature or Time 2,5-dimethylimidazole is an electron-rich heterocycle, but the Vilsmeier-Haack reaction still requires sufficient activation energy.

  • Solution: After the initial addition at 0 °C, gradually increase the temperature to 60-80 °C.[2][5] Monitor the reaction by TLC. If the starting material is still present after several hours, consider extending the reaction time or slightly increasing the temperature.

Potential Cause 3: Incorrect Stoichiometry Using too little of the Vilsmeier reagent will result in incomplete conversion.

  • Solution: A common and effective ratio is 1.5 equivalents of POCl₃ relative to the imidazole substrate.[5] This ensures there is enough active reagent to drive the reaction to completion.

Q2: The reaction mixture turned very dark or tarry upon adding POCl₃ or heating. What went wrong?

This typically indicates decomposition, often due to poor temperature control.

Potential Cause: Runaway Exothermic Reaction The formation of the Vilsmeier reagent is highly exothermic. If POCl₃ is added too quickly or the cooling is inefficient, the localized temperature can rise dramatically, leading to the decomposition of the reagent and solvent.

  • Solution: Maintain strict temperature control. Use an efficient ice-water bath and add the POCl₃ dropwise over at least 30 minutes, ensuring the internal temperature does not exceed 5 °C.[5]

Q3: I see multiple spots on my TLC plate after the reaction. What are the possible side products?

The formation of multiple products complicates purification and reduces the yield of the desired aldehyde.

Potential Cause 1: Regioisomer Formation While formylation is strongly directed to the C4 position due to the electronic effects of the two methyl groups, a small amount of the C2-formylated isomer can sometimes form, though this is less common for this specific substrate.

  • Solution: The reaction conditions outlined in the protocol are optimized for C4 selectivity. Purification by column chromatography is the most effective way to separate regioisomers if they do form.

Potential Cause 2: Diformylation If a large excess of the Vilsmeier reagent is used (>2.5 eq) and the reaction is run for an extended period at high temperatures, diformylation can occur, although it is sterically hindered.

  • Solution: Adhere to the recommended stoichiometry (1.5 eq of POCl₃). Monitor the reaction and stop it once the starting material has been consumed to prevent over-reaction.

Q4: I have difficulty isolating the product. It seems to be lost during the aqueous workup. Why?

Product loss during workup is often related to pH and the physical properties of the aldehyde.

Potential Cause 1: Incomplete Hydrolysis or Incorrect pH The initial product is an iminium salt, which must be hydrolyzed to the aldehyde.[2][3] The aldehyde itself has amphoteric properties due to the imidazole ring.

  • Solution: After quenching, stir the mixture for at least 30-60 minutes to ensure complete hydrolysis. Carefully adjust the pH to a neutral to slightly basic range (pH 7-8) before extraction. At very low or high pH, the product may be more soluble in the aqueous phase.

Potential Cause 2: Emulsion Formation The presence of DMF and salts can lead to the formation of stable emulsions during extraction, trapping the product.

  • Solution: If an emulsion forms, add a small amount of brine to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and can help break the emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.

Summary Troubleshooting Table

Issue Observed Potential Cause Recommended Solution
Low or No Conversion 1. Inactive/degraded reagents. 2. Insufficient temperature/time. 3. Incorrect stoichiometry.1. Use fresh POCl₃ and anhydrous DMF.[5] 2. Heat reaction to 60-80 °C and monitor by TLC.[2] 3. Use 1.5 eq of POCl₃ and 3.0 eq of DMF.[5]
Dark/Tarry Mixture Poor temperature control during reagent formation.Add POCl₃ dropwise at 0-5 °C with efficient cooling.[5]
Multiple Products (TLC) 1. Regioisomer formation. 2. Over-reaction (diformylation).1. Purify via column chromatography. 2. Use max 1.5 eq of Vilsmeier reagent and monitor reaction progress.
Product Loss in Workup 1. Incorrect pH. 2. Emulsion formation.1. Adjust pH to 7-8 before extraction. 2. Add brine or filter through Celite® to break emulsions.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common issues in the synthesis.

G Start Low Yield or Impure Product TLC Analyze Reaction TLC Start->TLC Is reaction incomplete or messy? Workup Analyze Workup & Purification Start->Workup Is reaction clean but final yield is low? NoConv Problem: Low/No Conversion TLC->NoConv High starting material spot MultiSpot Problem: Multiple Spots TLC->MultiSpot Multiple product spots Loss Problem: Product Loss During Workup Workup->Loss Sol_Reagent Solution: Use Anhydrous/Fresh Reagents & Inert Atmosphere NoConv->Sol_Reagent Sol_Cond Solution: Increase Temp/Time Check Stoichiometry NoConv->Sol_Cond Sol_Temp Solution: Strict Temp Control (0-5°C) During POCl3 Addition MultiSpot->Sol_Temp if tarry Sol_Purity Solution: Purify via Column Chromatography MultiSpot->Sol_Purity Sol_pH Solution: Adjust pH to 7-8 Before Extraction Loss->Sol_pH Sol_Emulsion Solution: Add Brine or Filter Through Celite Loss->Sol_Emulsion

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: Can I use other formylating agents or solvents? A: While the POCl₃/DMF system is the most common and cost-effective, other Vilsmeier reagents can be generated using oxalyl chloride or thionyl chloride in place of POCl₃.[2] Other polar aprotic solvents like N-methylpyrrolidone (NMP) can be used, but DMF is generally preferred for its efficacy and ease of removal.

Q: How can I be sure I have the correct product? A: The final product should be characterized to confirm its identity and purity. Standard methods include:

  • ¹H NMR: Expect signals for the two methyl groups, the aldehyde proton, and the imidazole ring proton.

  • ¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl carbon and the carbons of the imidazole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (124.14 g/mol ).[6]

  • Melting Point: The reported melting point is 159-161 °C.[7] A sharp melting point close to this range is a good indicator of purity.

Q: Is it possible to perform this reaction at a larger scale? A: Yes, the Vilsmeier-Haack reaction is scalable. However, the exothermic nature of the reagent formation and quenching steps becomes a significant safety concern. For larger scales, a jacketed reactor with controlled cooling and addition rates is essential. A process safety review should be conducted to manage the risks of thermal runaway and gas evolution.

References

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Zhang, S. J., et al. (2009). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry.
  • Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical & Biological Sciences.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

  • Preti, L., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules.
  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Market Publishers. CAS 68282-52-0 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde Chemical Report & Database. [Link]

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Welcome to the technical support center for the purification of crude 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this key building block in high purity.

Introduction

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a vital heterocyclic compound utilized in the synthesis of various pharmaceutical agents and functional materials. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and compromise the biological activity and safety of the final product. This guide provides a systematic approach to troubleshooting common purification challenges, ensuring you can confidently and efficiently obtain a high-purity product.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities in your crude material. The synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde often involves the condensation of an alpha-dicarbonyl compound with an amidine in the presence of an acid catalyst. A common route is the reaction of 3-methyl-2,4-pentanedione with an amidine source.

Based on this synthetic pathway, common impurities may include:

  • Unreacted Starting Materials: Residual 3-methyl-2,4-pentanedione and the amidine reagent.

  • Partially Reacted Intermediates: Incomplete cyclization can lead to various intermediates.

  • Oligomeric Byproducts: Self-condensation of the starting materials or intermediates can form higher molecular weight impurities.

  • Positional Isomers: Depending on the reaction conditions, trace amounts of other isomers may form.

  • Residual Catalyst and Salts: Acidic or basic catalysts and their corresponding salts may be present.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Issue 1: Oily or Gummy Crude Product Instead of a Solid

Plausible Cause: The presence of significant amounts of unreacted starting materials, low molecular weight intermediates, or residual solvent can prevent the crystallization of the desired product.

Troubleshooting Strategy:

  • Initial Work-up: Ensure the reaction mixture is thoroughly quenched and neutralized. An aqueous work-up with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) can help remove water-soluble impurities and salts.

  • Solvent Removal: Use a rotary evaporator to completely remove the extraction solvent. For higher boiling point solvents, a high-vacuum pump may be necessary.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture of both). This can often wash away the oily impurities, leaving behind the solid product.

Issue 2: Poor Separation During Column Chromatography

Plausible Cause: Inappropriate choice of stationary or mobile phase, leading to co-elution of the product and impurities. The polar nature of the imidazole ring and the aldehyde group can lead to tailing on silica gel.

Troubleshooting Strategy:

Workflow for Optimizing Column Chromatography:

G start Crude Product tlc Run TLC with different solvent systems (e.g., Hexane:EtOAc, DCM:MeOH) start->tlc decision Good separation on TLC? tlc->decision column Perform Column Chromatography with optimized mobile phase decision->column Yes adjust_polarity Adjust solvent polarity (gradient elution) decision->adjust_polarity No fractions Collect and analyze fractions by TLC column->fractions pure_product Pure Product fractions->pure_product no_sep Poor Separation adjust_polarity->tlc change_stationary Consider alternative stationary phase (e.g., Alumina, C18) adjust_polarity->change_stationary change_stationary->tlc

Caption: Workflow for optimizing column chromatography.

Detailed Protocol for Flash Column Chromatography:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity (e.g., from 9:1 to 1:1 hexane:ethyl acetate). Dichloromethane/methanol mixtures (e.g., 99:1 to 95:5) are also effective.[1]

  • Column Packing: Pack the column using a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Start with the low-polarity mobile phase and gradually increase the polarity (gradient elution). This will help to first elute non-polar impurities, followed by your product, leaving more polar impurities on the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

Issue 3: Low Yield After Recrystallization

Plausible Cause: The chosen solvent is too good at dissolving the product, even at low temperatures, or the cooling process is too rapid.

Troubleshooting Strategy:

Table 1: Recommended Solvents for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/WaterThe product should be soluble in hot ethanol and less soluble upon the addition of water (an anti-solvent).
Ethyl Acetate/HexaneDissolve in a minimum of hot ethyl acetate and add hexane until turbidity is observed. Reheat to dissolve and then cool slowly.
TolueneAromatic solvents can sometimes provide good crystals for heterocyclic compounds.

Detailed Protocol for Recrystallization:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum.

Purity Assessment

Confirming the purity of your final product is a critical step.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Ethyl acetate/hexane (e.g., 1:1) or Dichloromethane/Methanol (e.g., 98:2)

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate or iodine. A single spot indicates a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural confirmation and purity assessment.

Expected Chemical Shifts for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde:

  • ¹H NMR:

    • Aldehyde proton (-CHO): ~9.7-9.9 ppm (singlet)

    • Imidazole N-H: Broad singlet, may be in the range of 10-12 ppm or not observed.

    • Methyl protons (-CH₃): Two singlets around 2.3-2.6 ppm.

  • ¹³C NMR:

    • Aldehyde carbon (-CHO): ~185 ppm

    • Imidazole carbons: ~120-150 ppm

    • Methyl carbons (-CH₃): ~10-15 ppm

Note: The absence of signals corresponding to starting materials or other unexpected signals is a strong indicator of purity.

Frequently Asked Questions (FAQs)

Q1: My purified product is colored (yellow/brown). Is this normal?

A1: Pure 2,5-Dimethyl-1H-imidazole-4-carbaldehyde should be an off-white to light yellow solid. A significant yellow or brown color may indicate the presence of oxidized impurities or oligomeric byproducts. If the NMR spectrum is clean, the color may be due to trace impurities that do not significantly affect the purity for many applications. If a colorless product is required, treatment with activated charcoal during recrystallization can be attempted, though this may lead to some product loss.

Q2: How can I remove a very polar impurity that co-elutes with my product?

A2: If a polar impurity is difficult to separate by normal phase chromatography, consider the following:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole product should move into the aqueous layer, leaving non-basic impurities in the organic layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the product back into an organic solvent.

  • Reverse-Phase Chromatography: If available, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase can be effective for separating polar compounds.

Q3: The N-H proton of the imidazole is not visible in the ¹H NMR spectrum. Is this a problem?

A3: The N-H proton of imidazoles is often broad and can exchange with residual water in the NMR solvent, sometimes making it difficult to observe. This is not necessarily an indication of an impure product. Running the NMR in a very dry solvent or at low temperature can sometimes help in observing this proton.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This document provides in-depth troubleshooting advice, detailed pro...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 2,5-dimethyl-1H-imidazole, a robust but nuanced transformation.

Troubleshooting and FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the underlying chemical principles to empower you to diagnose and resolve problems effectively.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of the Vilsmeier-Haack formylation?

A1: Low yield is a frequent challenge and can stem from several factors throughout the experimental process. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the highly electron-rich 2,5-dimethylimidazole ring attacks the Vilsmeier reagent (a chloroiminium salt).[1][2] Optimizing each step is critical for success.

  • Quality and Stoichiometry of Reagents: The Vilsmeier reagent is formed in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3]

    • POCl₃: This reagent is highly sensitive to moisture. Use of aged or improperly stored POCl₃ that has been partially hydrolyzed will significantly reduce the concentration of the active reagent, leading to incomplete conversion. Always use a fresh, unopened bottle or a properly stored aliquot.

    • DMF: Similarly, DMF must be anhydrous. Water not only consumes the POCl₃ but also quenches the Vilsmeier reagent.

    • Stoichiometry: A molar excess of the Vilsmeier reagent relative to the imidazole substrate is often required to drive the reaction to completion. A typical starting point is 1.5 equivalents of the reagent.[4]

  • Temperature Control: Temperature is arguably the most critical parameter.

    • Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic. This addition must be performed slowly at low temperatures (typically 0 °C) to prevent uncontrolled side reactions and degradation of the reagent.[4]

    • Formylation Reaction: The reactivity of the substrate dictates the optimal temperature for the formylation step. While some highly activated aromatic compounds react at low temperatures, the formylation of 2,5-dimethylimidazole generally requires heating.[5] However, excessive temperatures (>100 °C) can lead to decomposition and the formation of tarry byproducts. Monitor the reaction by TLC to determine the optimal balance of reaction time and temperature.

  • Work-up Procedure: The final step is the hydrolysis of the intermediate iminium salt to the desired aldehyde.[2] Improper work-up is a common source of yield loss.

    • Hydrolysis: The reaction mixture must be carefully quenched by pouring it onto ice water.

    • pH Adjustment: The subsequent neutralization is crucial. The pH must be carefully adjusted (typically to a neutral or slightly basic pH) to ensure complete hydrolysis of the iminium salt and to precipitate the product without causing degradation. Using a saturated solution of sodium acetate or carefully adding NaOH or NaHCO₃ is common.[4]

Q2: My NMR analysis shows a mixture of products. What is the most likely isomeric impurity and how can I avoid it?

A2: The primary impurity is often a regioisomer resulting from formylation at a different position on the imidazole ring. While the C4-position is the target, competing formylation can occur at the N1 position.

  • Mechanistic Cause: The imidazole ring has two nitrogen atoms. The N-H proton is acidic and can be deprotonated or react with the electrophilic reagents. Furthermore, the Vilsmeier reagent can attack the N1-position, leading to an N-formylated intermediate. While this is often reversible, under certain conditions, it can lead to stable byproducts. The substitution at C4 is electronically favored due to the directing effects of the two methyl groups and the ring nitrogens.

  • Troubleshooting & Prevention:

    • Controlled Reagent Addition: Add the 2,5-dimethylimidazole substrate to the pre-formed Vilsmeier reagent at a controlled temperature. This ensures the electrophile is readily available for C-alkylation rather than accumulating and forcing N-alkylation.

    • Temperature Management: Running the reaction at the lowest effective temperature can enhance selectivity. Start with moderate temperatures (e.g., 60-80 °C) and monitor for product formation versus byproduct formation via TLC.

    • Purification: If isomeric byproducts form, they can typically be separated from the desired C4-aldehyde product using silica gel column chromatography. The difference in polarity between the C-formylated and N-formylated (or other isomers) products is usually sufficient for separation.

Q3: The reaction stalls and TLC analysis shows a significant amount of unreacted 2,5-dimethylimidazole even after prolonged heating. What should I investigate?

A3: A stalled reaction points to an issue with the activation of the formylating agent or the reactivity of the substrate.

  • Inactive Vilsmeier Reagent: As detailed in Q1, this is the most common cause. The Vilsmeier reagent must be formed correctly from high-purity, anhydrous DMF and POCl₃.[1] If there is any doubt about the quality of your reagents, use fresh ones.

  • Insufficient Activation Energy: While decomposition is a risk at high temperatures, some activation energy is required. Ensure your reaction temperature is adequate. For many five-membered heterocycles, temperatures in the range of 60-80 °C are necessary for a reasonable reaction rate.[5]

  • Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, using an additional inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[4] This can help with solubility and temperature moderation.

  • Substrate Purity: Ensure your starting 2,5-dimethylimidazole is pure. Impurities could potentially interfere with the reaction.

Experimental Protocols & Data

Protocol 1: Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

This protocol is a representative procedure based on the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Preparation:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • Dissolve 2,5-dimethyl-1H-imidazole (1 equivalent) in a minimal amount of anhydrous DMF or other suitable solvent (e.g., DCE).

    • Add the imidazole solution dropwise to the cold Vilsmeier reagent mixture.

    • After addition, slowly warm the reaction mixture to room temperature and then heat to 70-80 °C.

    • Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM eluent). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or 30% aqueous sodium hydroxide until the pH reaches ~7-8. Maintain the temperature below 20 °C during neutralization.

    • The product may precipitate as a solid. If so, stir the suspension for 1 hour in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography to yield the pure 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.[4]

Data Summary: Impact of Reaction Parameters
ParameterStandard ConditionDeviationLikely OutcomeTroubleshooting Action
POCl₃ Quality Anhydrous, freshOld, hydrolyzed stockLow to no conversionUse a fresh bottle of POCl₃.
Temperature 0 °C (reagent formation), 70-80 °C (reaction)>20 °C (formation)Reagent decomposition, dark colorMaintain strict cooling during POCl₃ addition.
>100 °C (reaction)Tar formation, low yieldOptimize temperature using TLC monitoring.
Work-up pH pH 7-8Highly acidic (pH < 4)Incomplete hydrolysis of iminium saltCarefully adjust pH to 7-8 for full hydrolysis.
Highly basic (pH > 10)Potential for side reactions/degradationAvoid over-basification during work-up.
Stoichiometry 1.5 eq. POCl₃/DMF<1.2 eq. POCl₃/DMFIncomplete reactionUse a slight excess of the Vilsmeier reagent.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0 °C) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Imidazole 2,5-Dimethyl -1H-imidazole Sigma_Complex Sigma Complex (Intermediate) Imidazole->Sigma_Complex + Vilsmeier Reagent H2O H₂O (Work-up) Product 2,5-Dimethyl-1H- imidazole-4-carbaldehyde H2O->Product Vilsmeier_Reagent->Sigma_Complex Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - HCl Iminium_Salt->Product + H₂O (Hydrolysis)

Caption: Reaction mechanism for Vilsmeier-Haack formylation.

Side_Reaction cluster_main Desired Pathway (C4-Attack) cluster_side Side Reaction (N1-Attack) Start 2,5-Dimethyl -1H-imidazole + Vilsmeier Reagent C4_Attack Electrophilic attack at C4 position Start->C4_Attack Favored N1_Attack Electrophilic attack at N1 position Start->N1_Attack Possible (Less Favored) Desired_Product Target Aldehyde C4_Attack->Desired_Product Hydrolysis N_Formyl N-Formyl byproduct (Impurity) N1_Attack->N_Formyl Rearrangement/ Hydrolysis

Caption: Competing C4 vs. N1 electrophilic attack pathways.

Troubleshooting_Flowchart decision decision solution solution start Problem Observed d1 Low Yield? start->d1 d2 Impure Product? d1->d2 No c1 TLC shows unreacted SM? d1->c1 Yes end Consult further literature d2->end No s3 Characterize impurities (NMR). Purify via column chromatography or recrystallization. d2->s3 Yes s1 Check reagent quality (POCl₃, DMF). Verify temperature & stoichiometry. c1->s1 Yes s2 Optimize work-up (pH control). Prevent degradation (check temp). c1->s2 No

Caption: Troubleshooting decision tree for the synthesis.

References

  • Jones, G., Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 5, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (2023, November 28). Vilsmeier–Haack reaction. Retrieved January 5, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 5, 2026, from [Link]

  • Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27. Available at: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 2,5-Dimethyl-1H-imidazole-4-carba...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical techniques to overcome these hurdles in your experiments.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

Question 1: I am having difficulty dissolving 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in my desired solvent for an upcoming reaction. What are my options?

Answer:

Successfully dissolving 2,5-Dimethyl-1H-imidazole-4-carbaldehyde hinges on understanding its inherent chemical properties and matching them with an appropriate solvent system. This compound is a polar molecule, but its solubility can be limited in many common solvents. Here is a systematic approach to addressing this challenge:

Step 1: Solvent Selection Based on Polarity

Begin by selecting a solvent with a polarity that is compatible with the solute. Given the polar nature of the imidazole ring and the carbaldehyde group, polar solvents are a logical starting point. However, the dimethyl substitution on the imidazole ring adds some nonpolar character, which can affect its solubility.

Table 1: Solubility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in Common Laboratory Solvents

SolventPolarity IndexSolubilityRecommended Use Cases
Dimethyl Sulfoxide (DMSO)7.2HighStock solutions, biological assays
Dimethylformamide (DMF)6.4HighOrganic synthesis, peptide coupling
Methanol5.1ModerateRecrystallization, chromatography
Ethanol4.3ModerateLess toxic alternative to methanol
Water10.2Low to ModeratepH-dependent, see below
Dichloromethane (DCM)3.1LowExtractions, reactions with nonpolar reagents
Acetonitrile5.8LowHPLC, reactions sensitive to protic solvents

Step 2: The Impact of pH on Aqueous Solubility

The imidazole moiety in 2,5-Dimethyl-1H-imidazole-4-carbaldehyde has a pKa of approximately 7.4. This means its charge state, and therefore its aqueous solubility, is highly dependent on the pH of the solution.

  • Acidic Conditions (pH < 6): The imidazole ring will be protonated, forming a positively charged imidazolium ion. This significantly increases its polarity and, consequently, its solubility in water and other polar protic solvents.

  • Neutral to Basic Conditions (pH > 8): The imidazole ring will be in its neutral, uncharged form, which is less soluble in water.

Experimental Protocol: pH-Adjusted Solubilization

  • Suspend the desired amount of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in deionized water.

  • While stirring, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and continue adding acid until the compound fully dissolves.

  • Be mindful that the acidic conditions may not be suitable for all subsequent experimental steps.

Step 3: Utilizing Co-Solvents

If a single solvent is not effective, a co-solvent system can be employed. This involves mixing a good solvent (in which the compound is highly soluble, like DMSO) with a poor solvent (the desired bulk solvent for the experiment).

Workflow for Co-Solvent System Development

Caption: Workflow for developing a co-solvent system.

Step 4: Advanced Solubilization Techniques

For particularly challenging applications, such as in vivo studies or formulations, more advanced methods may be necessary:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the nonpolar regions of the molecule and increasing its aqueous solubility.

  • Surfactants: Surfactants form micelles in solution that can encapsulate the compound, increasing its solubility. Common examples include Tween® and Triton™ X-100. The choice of surfactant (non-ionic, anionic, or cationic) will depend on the specific application.

Frequently Asked Questions (FAQs)

Question 2: Can I heat the solvent to increase the solubility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde?

Answer:

Yes, in many cases, gently heating the solvent can increase both the rate of dissolution and the overall solubility. However, exercise caution:

  • Thermal Stability: Before heating, consult the compound's technical data sheet for its melting point and decomposition temperature to avoid degradation.

  • Solvent Volatility: Be mindful of the boiling point of your chosen solvent, especially for low-boiling solvents like dichloromethane or acetone.

  • Precipitation upon Cooling: Be aware that the compound may precipitate out of the solution as it cools back to room temperature. This can be advantageous for recrystallization but problematic if a stable room-temperature solution is required.

Question 3: I've prepared a stock solution of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer:

This is a common issue when diluting a concentrated stock solution from an organic solvent into an aqueous medium. The dramatic change in solvent polarity causes the compound to crash out of the solution. Here are some strategies to mitigate this:

  • Decrease the Stock Concentration: A lower concentration stock solution will have a smaller amount of the organic solvent, which may be more miscible with the aqueous buffer upon dilution.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in the solvent environment can sometimes keep the compound in solution.

  • Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., 0.1% Tween® 20) to your aqueous buffer can help to maintain the solubility of the compound upon dilution.

  • pH Adjustment of the Aqueous Buffer: As discussed previously, ensuring your aqueous buffer is at a slightly acidic pH (e.g., pH 6.0-6.5) can significantly improve the solubility of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

Decision Tree for Preventing Precipitation Upon Dilution

G A Precipitation upon dilution of DMSO stock B B A->B Is the final concentration critical? C C B->C Yes D D B->D No E E C->E Try adding a surfactant to the aqueous buffer F F D->F Lower the concentration of the DMSO stock solution G G E->G Still precipitates? F->G H H G->H Adjust the pH of the aqueous buffer to be slightly acidic

Caption: Decision-making process for preventing precipitation.

Question 4: Are there any known incompatibilities of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde that I should be aware of?

Answer:

Yes, the carbaldehyde functional group is reactive and can participate in several reactions, which may be undesirable side reactions in your experiment:

  • Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air over long periods. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to use freshly prepared solutions.

  • Reaction with Primary Amines: The aldehyde can react with primary amines to form imines. This is a key reaction in many synthetic pathways but can be an unwanted side reaction if your experimental system contains primary amines (e.g., in certain biological buffers like Tris).

  • Aldol Reactions: In the presence of strong bases, aldehydes can undergo self-condensation reactions. Avoid strongly basic conditions unless this is the desired reaction.

By understanding the chemical nature of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and employing a systematic approach to solvent selection and solubilization techniques, you can successfully overcome the challenges associated with its limited solubility and proceed with your research with confidence.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Derivatives

Welcome to the technical support guide for the synthesis and optimization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and its derivatives. This document is designed for researchers, medicinal chemists, and process develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical heterocyclic building block. We will delve into the most common synthetic route, the Vilsmeier-Haack reaction, providing field-proven insights, detailed protocols, and robust troubleshooting strategies to overcome common experimental hurdles.

The formyl group at the C4 position is a versatile synthetic handle, making these imidazole derivatives valuable precursors in the development of pharmaceuticals and other biologically active molecules.[1][2][3][4] Success in their synthesis hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

Core Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is the cornerstone method for formylating electron-rich heterocyclic systems like 2,5-dimethyl-1H-imidazole.[5][6][7] The reaction involves two key stages: first, the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Second, the electron-rich imidazole ring attacks this reagent in an electrophilic substitution, which, after aqueous workup, yields the target aldehyde.[8][9][10]

Reaction Mechanism Overview

The process begins with the reaction between DMF and POCl₃ to form the electrophilic Vilsmeier reagent. The imidazole then acts as a nucleophile, attacking the reagent. The resulting iminium salt intermediate is stable until it is hydrolyzed during the aqueous workup to liberate the final aldehyde product.[5][11]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Imidazole 2,5-Dimethyl- 1H-imidazole Iminium_Salt Iminium Salt Intermediate Imidazole->Iminium_Salt + Vilsmeier Reagent Product 2,5-Dimethyl-1H-imidazole- 4-carbaldehyde Iminium_Salt->Product + H₂O Workup Aqueous Workup (H₂O)

Caption: Vilsmeier-Haack reaction pathway.

Detailed Experimental Protocol: Standard Conditions

This protocol provides a reliable starting point for the synthesis. Optimization may be required based on specific derivatives or scale.

Materials:

  • 2,5-Dimethyl-1H-imidazole (1.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.5 - 2.0 equiv.)

  • Dichloromethane (DCM, optional co-solvent)

  • Ice, deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium acetate (NaOAc) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (if not used as the primary solvent) or a co-solvent like DCM. Cool the flask to 0°C using an ice-water bath.[12]

  • Add POCl₃ (1.5 equiv.) dropwise to the stirred solvent over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. A precipitate may form.[12]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Imidazole: Dissolve the 2,5-dimethyl-1H-imidazole (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.

  • Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Once the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 60-80°C. The optimal temperature and time will depend on the substrate's reactivity and should be monitored.[9][12]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice. This quench is highly exothermic.

  • Neutralization: Carefully add a saturated solution of NaHCO₃ or a solution of NaOAc to neutralize the acidic mixture until the pH is ~7-8. The product often precipitates as a solid.[8]

  • Extraction/Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no solid forms or for further recovery, extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[5][8]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde derivatives.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is the most frequent issue and can be attributed to several factors related to reagents and reaction conditions.

  • Potential Cause 1: Degraded Reagents.

    • Explanation: The Vilsmeier-Haack reaction is highly sensitive to moisture. POCl₃ hydrolyzes readily, and DMF can degrade over time to form dimethylamine and formic acid.[12] Dimethylamine can react with the Vilsmeier reagent, consuming it before it can react with your imidazole substrate.[13]

    • Recommended Solution: Always use freshly opened bottles or freshly distilled POCl₃ and anhydrous grade DMF. A quick check for DMF quality is to waft the vapor; a fishy smell indicates the presence of dimethylamine.[13]

  • Potential Cause 2: Insufficient Activation/Temperature.

    • Explanation: While 2,5-dimethyl-1H-imidazole is an electron-rich heterocycle, the Vilsmeier reagent is a relatively weak electrophile compared to those used in reactions like Friedel-Crafts acylation.[10] The reaction may require thermal energy to proceed at a reasonable rate.

    • Recommended Solution: After adding the substrate at 0°C, gradually increase the temperature. Monitor the reaction by TLC at room temperature, 40°C, 60°C, and even up to 80°C.[9][12] For particularly sluggish reactions, longer reaction times may be necessary.

  • Potential Cause 3: Incorrect Stoichiometry.

    • Explanation: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Recommended Solution: Use a slight excess of POCl₃ and DMF relative to the imidazole substrate. A common starting point is 1.5 equivalents of POCl₃.[12] You can increase this up to 2.0 or even 3.0 equivalents for less reactive systems.

Troubleshooting_Low_Yield Start Low or No Yield CheckReagents Are POCl₃ and anhydrous DMF fresh? Start->CheckReagents CheckTemp Was the reaction heated (e.g., 60-80°C)? CheckReagents->CheckTemp Yes Sol_Reagents Use fresh/distilled POCl₃ and anhydrous DMF. CheckReagents->Sol_Reagents No CheckStoich Was sufficient Vilsmeier reagent used (≥1.5 eq)? CheckTemp->CheckStoich Yes Sol_Temp Increase temperature incrementally and monitor via TLC. CheckTemp->Sol_Temp No Sol_Stoich Increase equivalents of POCl₃ and DMF. CheckStoich->Sol_Stoich No

Sources

Optimization

Technical Support Center: Troubleshooting Reactions with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Welcome to the technical support center for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic aldehyde. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

I. General Troubleshooting for Low Yield and Impure Products

Before diving into specific reaction types, it's crucial to address general experimental factors that can lead to failed reactions. Low yields or the presence of numerous side products often stem from foundational issues.[1]

Question: My reaction with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is giving a low yield. What are the first things I should check?

Answer: A low yield in any reaction involving this substrate can often be traced back to a few key areas. A systematic approach is the most effective way to diagnose the problem.[1]

  • Purity of Starting Materials:

    • Aldehyde Purity: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a solid.[2] Over time, it can oxidize. Confirm the purity of your starting material by NMR or LC-MS. If it's impure, consider recrystallization or column chromatography.

    • Solvent and Reagent Purity: Ensure all solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Impurities in other reagents can act as catalysts for side reactions or inhibit the desired transformation.[1]

  • Reaction Conditions:

    • Temperature Control: Have you optimized the reaction temperature? Some reactions require initial cooling to control exotherms, followed by heating to drive the reaction to completion. Monitor the internal temperature of your reaction, not just the bath temperature.

    • Reaction Time: Are you monitoring the reaction progress? Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. Reactions can stall or products can decompose if left for too long.[1]

    • Atmosphere: Imidazole derivatives can be sensitive to air and moisture.[3][4] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[1]

  • Work-up and Purification:

    • Product Solubility: The imidazole moiety can make your product more polar and potentially water-soluble, especially when protonated. During aqueous work-up, ensure the pH is adjusted correctly to keep your product in the organic layer. You may need to use a more polar solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Purification Method: Is your chosen purification method suitable? Silica gel chromatography is common, but the basicity of the imidazole ring can cause streaking. Consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.

II. Troubleshooting Reductive Amination Reactions

Reductive amination is a cornerstone transformation for converting aldehydes into amines. However, the formation and reduction of the intermediate imine can be fraught with challenges.

Question: I'm performing a reductive amination with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and a primary amine. My final product is contaminated with the unreacted imine intermediate. How can I solve this?

Answer: The persistence of the imine is a common issue in reductive amination.[5][6] It indicates that the reduction step is not going to completion. Here's how to troubleshoot this:

  • Causality: The imine formed from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a conjugated system, which can make it more stable and potentially less reactive towards reduction than a simple aliphatic imine. The choice of reducing agent and reaction conditions is therefore critical.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) might not be strong enough, especially if the reaction is run at a neutral pH.[7]

      • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations. It is milder than sodium cyanoborohydride and releases acetic acid, which can catalyze imine formation.

      • Sodium cyanoborohydride (NaCNBH₃): This is another effective reagent, particularly under slightly acidic conditions (pH 5-6), which protonates the imine, making it more susceptible to reduction.

    • pH Control: The pH of the reaction is crucial.

      • Acid Catalysis for Imine Formation: A catalytic amount of acid (e.g., acetic acid) can accelerate the formation of the imine.[8]

      • Protonation for Reduction: As mentioned, a slightly acidic medium protonates the imine nitrogen, activating it for reduction.

    • Reaction Sequence: Consider a two-step procedure.

      • First, form the imine in a suitable solvent like methanol or dichloromethane. You can use a Dean-Stark trap to remove the water formed and drive the equilibrium towards the imine.

      • Once imine formation is complete (as confirmed by TLC or NMR), cool the reaction and then add the reducing agent.

ParameterRecommendation for Complete ReductionRationale
Reducing Agent Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaCNBH₃)More effective for reducing conjugated or sterically hindered imines compared to NaBH₄.[7][8]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with STAB and NaCNBH₃.
Additive Acetic Acid (catalytic)Catalyzes both imine formation and the subsequent reduction.[8]
Temperature 0 °C to Room TemperatureAllows for controlled reaction kinetics.
Experimental Protocol: Optimized Reductive Amination
  • To a solution of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in dichloromethane (DCM, 0.1 M), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (consider deactivating with 1% triethylamine in the eluent).

Question: My reductive amination is not working at all. I'm not seeing any product formation. What could be the issue?

Answer: A complete lack of product formation points to a more fundamental problem with the reaction setup or the reactivity of your specific substrates.

  • Steric Hindrance: The methyl groups on the imidazole ring and potentially bulky groups on your amine could be sterically hindering the formation of the imine.

  • Electronic Effects: The electron-donating nature of the dimethyl-imidazole ring can slightly reduce the electrophilicity of the aldehyde carbonyl, making it less reactive than a simple aromatic aldehyde.

Troubleshooting Workflow for No Product Formation

G start No Product Observed check_imine Check for Imine Formation (TLC, NMR, or LC-MS) start->check_imine imine_no No Imine Formed check_imine->imine_no Negative imine_yes Imine is Formed check_imine->imine_yes Positive increase_temp Increase Temperature or Add Lewis Acid Catalyst (e.g., Ti(OiPr)₄) imine_no->increase_temp check_reducing_agent Verify Reducing Agent Activity and Reaction Conditions imine_yes->check_reducing_agent

Caption: Troubleshooting workflow for a failed reductive amination.

III. Troubleshooting Knoevenagel Condensation Reactions

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound.[9][10]

Question: I am trying to perform a Knoevenagel condensation with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and malononitrile, but the reaction is sluggish and gives a low yield. What can I do to improve it?

Answer: A sluggish Knoevenagel condensation is typically due to insufficient activation of either the aldehyde or the active methylene compound.

  • Causality: The reaction relies on the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde.[9] The choice of base is critical; it must be strong enough to deprotonate the methylene compound but not so strong that it causes self-condensation of the aldehyde or other side reactions.

  • Troubleshooting Steps:

    • Catalyst/Base Selection:

      • Piperidine/Pyridine: These are classic bases for the Knoevenagel condensation. Pyridine can also serve as the solvent.[9]

      • Imidazole: Interestingly, imidazole itself can act as a catalyst for this reaction.[11][12]

      • Lewis Acids: In some cases, a Lewis acid can be used to activate the aldehyde carbonyl towards nucleophilic attack.

      • Boric Acid: This has been shown to be an effective and mild catalyst for Knoevenagel condensations.[13]

    • Solvent Choice: The choice of solvent can influence the reaction rate.

      • Ethanol or Methanol: These are common protic solvents.

      • Toluene with a Dean-Stark Trap: For reactions that are reversible, using toluene and a Dean-Stark trap to remove the water formed during the condensation can drive the reaction to completion.

    • Temperature: Gently heating the reaction mixture is often necessary to achieve a reasonable reaction rate.

ParameterRecommended ConditionsRationale
Catalyst Piperidine (catalytic), Imidazole, or Boric Acid (10 mol%)Mild bases that effectively catalyze the condensation without promoting side reactions.[9][11][13]
Solvent Ethanol, or Toluene with a Dean-Stark trapEthanol is a good general-purpose solvent. Toluene with water removal is ideal for driving the equilibrium.
Temperature Room Temperature to RefluxDependent on the reactivity of the specific active methylene compound.
Logical Relationship in Knoevenagel Condensation

G sub Substrate (Aldehyde) product α,β-Unsaturated Product sub->product Leads to nuc Nucleophile (Active Methylene) nuc->sub Attacks base Base/Catalyst base->nuc Deprotonates

Caption: Key components and their roles in the Knoevenagel condensation.

IV. FAQs: Synthesis and Stability

Q1: What is the best way to synthesize 2,5-Dimethyl-1H-imidazole-4-carbaldehyde?

A1: The most common and effective method is the Vilsmeier-Haack reaction.[14][15][16] This involves treating 2,5-dimethyl-1H-imidazole with a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[17][18] The reaction is an electrophilic aromatic substitution where the Vilsmeier reagent acts as the electrophile.[16][17]

Q2: My 2,5-Dimethyl-1H-imidazole-4-carbaldehyde has developed a yellow or brownish color upon storage. Is it still usable?

A2: A change in color often indicates some degree of oxidation or degradation. It is highly recommended to check the purity by NMR or LC-MS before use. If significant impurities are detected, purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography is advised. For long-term storage, it is best to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a refrigerator.

Q3: Can I oxidize the aldehyde group of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde to a carboxylic acid?

A3: Yes, the aldehyde can be oxidized to the corresponding carboxylic acid. Standard oxidizing agents for aldehydes, such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (sodium chlorite and a scavenger), can be employed. However, care must be taken as the imidazole ring itself can be susceptible to oxidation under harsh conditions.[19][20] Milder conditions are generally preferred.

References

  • Benchchem. "Troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem. Accessed January 5, 2026.
  • NROChemistry. "Vilsmeier-Haack Reaction". NROChemistry. Accessed January 5, 2026.
  • Chemistry Steps. "Vilsmeier-Haack Reaction". Chemistry Steps. Accessed January 5, 2026.
  • International Journal of Pharmaceutical Sciences and Research. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION". IJPSR. Accessed January 5, 2026.
  • Journal of Pharmaceutical Negative Results. "Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly".
  • Organic Chemistry Portal. "Imidazole synthesis". Organic Chemistry Portal. Accessed January 5, 2026.
  • Guidechem. "1H-Imidazole-4-carbaldehyde 3034-50-2 wiki". Guidechem. Accessed January 5, 2026.
  • Organic Syntheses. "1H-Imidazole-2-carboxaldehyde". Organic Syntheses. Accessed January 5, 2026. [Link]

  • CymitQuimica. "2,5-Dimethyl-1H-imidazole-4-carboxaldehyde". CymitQuimica. Accessed January 5, 2026.
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction". Organic Chemistry Portal. Accessed January 5, 2026. [Link]

  • Wikipedia. "Knoevenagel condensation". Wikipedia. Accessed January 5, 2026.
  • Wikipedia. "Vilsmeier–Haack reaction". Wikipedia. Accessed January 5, 2026.
  • Request PDF. "A Practical Knoevenagel Condensation Catalyzed by Imidazole". Request PDF. Accessed January 5, 2026.
  • Semantic Scholar. "RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW". Semantic Scholar. Accessed January 5, 2026.
  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Accessed January 5, 2026.
  • Market Publishers. "CAS 68282-52-0 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde Chemical Report & Database". Market Publishers. Accessed January 5, 2026.
  • Reddit. "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". Reddit. Accessed January 5, 2026.
  • Reddit. "What's wrong with my reductive amination? I barely got any product.". Reddit. Accessed January 5, 2026.
  • MDPI. "One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst". MDPI. Accessed January 5, 2026.
  • ResearchGate. "Aldehyde not reacting in reductive amination reaction, thoughts?".
  • ACS Publications. "The Selective Reaction of Primary Amines with Carbonyl Imidazole Containing Compounds: Selective Amide and Carbamate Synthesis".
  • Conier Chem&Pharma Limited. "Buy 2,5-dimethyl-1h-imidazole-4-carboxaldehyde from Conier Chem&Pharma Limited". Conier Chem&Pharma Limited. Accessed January 5, 2026.
  • Reddit. "Struggling with Reductive Amination: Tips for Isolating My Amine Product?". Reddit. Accessed January 5, 2026.
  • ChemicalBook. "2,5-Dimethyl-1H-imidazole-4-carboxaldehyde | 68282-52-0". ChemicalBook. Accessed January 5, 2026.
  • National Center for Biotechnology Information. "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides". PubMed Central. Accessed January 5, 2026.
  • ResearchGate. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives".
  • National Center for Biotechnology Information. "Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428". PubChem. Accessed January 5, 2026.
  • Royal Society of Chemistry. "Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes". Organic Chemistry Frontiers. Accessed January 5, 2026. _
  • Chemsrc. "1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2". Chemsrc. Accessed January 5, 2026.
  • ResearchGate. "What are the difficulties associated with reductive amination? How to control byproduct formation?".
  • TSI Journals. "Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati". TSI Journals. Accessed January 5, 2026.
  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Imidazole". Pharmaguideline. Accessed January 5, 2026.
  • ResearchGate. "Reaction strategies for synthesis of imidazole derivatives: a review".
  • Royal Society of Chemistry. "Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes". RSC Publishing. Accessed January 5, 2026.
  • Request PDF. "An Unusualβ-Oxidation ofN-Functionalized Alkyl Chains by 1H-Imidazole". Request PDF. Accessed January 5, 2026.
  • ACS Publications. "Nucleophilic additions to aldehydes and ketones. 2. Reactions to heterocyclic aldehydes with hydroxide ions". The Journal of Organic Chemistry. Accessed January 5, 2026.
  • Jack Westin. "Aldehydes And Ketones Important Reactions". Jack Westin. Accessed January 5, 2026.
  • Thermo Fisher Scientific. "Imidazole-4-carboxaldehyde, 97% 1 g". Thermo Fisher Scientific. Accessed January 5, 2026.
  • ResearchGate. "Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide".
  • DergiPark. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives". DergiPark. Accessed January 5, 2026.
  • NC State University Libraries. "Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems". NC State University Libraries. Accessed January 5, 2026.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. The methodologies and recommendations herein are grounded in established chemical principles and process safety management to ensure operational excellence and safety.

I. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of the Vilsmeier-Haack formylation of 2,5-dimethyl-1H-imidazole.

Question 1: We are observing a significant exotherm and difficulty in temperature control during the formation of the Vilsmeier reagent at a larger scale. What is the cause, and how can we mitigate this?

Answer:

The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is highly exothermic.[1][2] On a small scale, this heat is easily dissipated, but during scale-up, the surface-area-to-volume ratio decreases, leading to inefficient heat removal and a potential for thermal runaway.[1][3] The accumulation of the thermally unstable Vilsmeier reagent poses a significant safety hazard.[1][3]

Root Cause Analysis and Mitigation Strategies:

  • Inadequate Heat Transfer: The primary cause is the inability of the larger reactor to dissipate the heat generated by the rapid, exothermic reaction.

  • Controlled Addition: Instead of adding the reagents all at once, implement a slow, controlled addition of POCl₃ to the DMF. This allows the cooling system to keep pace with the heat generation.[3]

  • "In-Situ" Reagent Formation: A safer approach is to form the Vilsmeier reagent "in-situ" by adding POCl₃ to a mixture of the 2,5-dimethyl-1H-imidazole and DMF.[3] This way, the reactive reagent is consumed as it is formed, preventing its accumulation.

  • Solvent Selection: The use of a co-solvent such as dichloromethane (DCM) or dichloroethane (DCE) can help to manage the reaction viscosity and improve heat transfer.[4]

  • Process Analytical Technology (PAT): Employing in-situ monitoring tools like infrared (IR) spectroscopy can provide real-time information on the concentration of the Vilsmeier reagent, allowing for better control over the addition rate.

dot

cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (Highly Exothermic) POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate + Imidazole Imidazole 2,5-Dimethyl-1H-imidazole Imidazole->Iminium_Intermediate Product 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Iminium_Intermediate->Product + H₂O (Aqueous Work-up)

Caption: High-level workflow for the Vilsmeier-Haack reaction.

Question 2: During the aqueous quench of our large-scale reaction, we experienced a violent, uncontrolled release of gas and a rapid temperature spike. What happened, and what is a safer quenching procedure?

Answer:

This dangerous situation arises from the uncontrolled hydrolysis of excess POCl₃.[2] POCl₃ reacts violently with water in a highly exothermic reaction that releases hydrochloric acid (HCl) gas.[2] On a large scale, this can lead to a rapid increase in temperature and pressure, potentially compromising the integrity of the reactor.

Safer Quenching Protocol: The "Reverse Quench"

Instead of adding water to the reaction mixture, a "reverse quench" is the recommended procedure for scale-up. This involves slowly adding the reaction mixture to a separate vessel containing a well-stirred mixture of crushed ice and water.[2]

Key Advantages of the Reverse Quench:

  • Superior Heat Dissipation: The large volume of ice and water acts as a heat sink, effectively absorbing the heat of hydrolysis.

  • Controlled Reaction Rate: The rate of the quench is controlled by the addition rate of the reaction mixture.

  • Minimized Gas Evolution: The slow addition allows for a more controlled release of HCl gas, which can be safely managed by the reactor's off-gas system.

dot

Start Start Uncontrolled_Exotherm Uncontrolled Exotherm? Start->Uncontrolled_Exotherm Reverse_Quench Implement Reverse Quench: Slowly add reaction mixture to ice/water Uncontrolled_Exotherm->Reverse_Quench Yes Standard_Quench Standard Quench: Add water to reaction mixture Uncontrolled_Exotherm->Standard_Quench No Safe_Quench Safe & Controlled Quench Reverse_Quench->Safe_Quench Hazardous_Condition Hazardous Condition: Runaway Reaction Standard_Quench->Hazardous_Condition

Caption: Decision workflow for safe quenching.

Question 3: We are seeing a lower than expected yield and the formation of a dark, tarry substance in our scaled-up reaction. What are the likely causes?

Answer:

Reduced yields and the formation of dark-colored impurities at scale can often be traced back to issues with reagent quality, reaction temperature, and the presence of moisture.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Degraded Reagents POCl₃ is sensitive to moisture and can hydrolyze to phosphoric and hydrochloric acids. DMF can degrade to dimethylamine and formic acid.[5] These impurities can lead to side reactions and product degradation.Use freshly opened or distilled POCl₃ and anhydrous grade DMF. Ensure all reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
Overheating Localized overheating, especially during the Vilsmeier reagent formation, can lead to the decomposition of the reagent and the starting material, resulting in polymerization and tar formation.Ensure efficient stirring and cooling. Consider using a jacketed reactor with precise temperature control. A slower addition rate of POCl₃ can also prevent temperature spikes.
Moisture Contamination Water in the reaction mixture will react with the Vilsmeier reagent, deactivating it and reducing the yield. It will also react with POCl₃, as mentioned above.Thoroughly dry all glassware and ensure the reaction is run under strictly anhydrous conditions.
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.Carefully control the stoichiometry of the reagents. Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is used.[3]
Question 4: Our final product is difficult to purify at scale. We are struggling with the removal of colored impurities and achieving consistent crystalline form. What are some strategies for large-scale purification?

Answer:

Purification of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde at scale requires a robust crystallization procedure. The choice of solvent system is critical for both impurity rejection and achieving a desirable crystal habit.

Recommended Purification Protocol:

  • Post-Workup Extraction: After the aqueous workup and neutralization, extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and inorganic salts.

  • Solvent Swap and Concentration: Perform a solvent swap to a crystallization solvent. Toluene or a mixture of toluene and heptane is often a good starting point for imidazoles.[6] Concentrate the solution under reduced pressure.

  • Crystallization:

    • Cooling Crystallization: Slowly cool the concentrated solution to induce crystallization. A controlled cooling profile is essential for growing larger, purer crystals.

    • Anti-Solvent Crystallization: Alternatively, add an anti-solvent (e.g., heptane) to the toluene solution to decrease the solubility of the product and induce crystallization. This should be done slowly and with good mixing.

  • Isolation and Drying: Isolate the crystalline product by filtration and wash the filter cake with a cold solvent or anti-solvent to remove residual impurities. Dry the product under vacuum at a moderate temperature.

Troubleshooting Purification:

  • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or too rapid cooling. Try a slower cooling rate or use a different solvent system.

  • Poor Crystal Form: If the crystals are very fine and difficult to filter, consider a longer crystallization time, a slower cooling rate, or seeding the solution with a small amount of pure product.

II. Frequently Asked Questions (FAQs)

Q1: What are the key process safety management (PSM) considerations for scaling up the Vilsmeier-Haack reaction?

A1: A thorough process hazard analysis (PHA) is essential before any scale-up.[7][8] Key considerations include:

  • Thermal Hazard Assessment: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) to quantify the heat of reaction and determine the potential for a thermal runaway.[3][9]

  • Material and Reagent Safety: Have a clear understanding of the hazards associated with all chemicals, including their toxicity, reactivity, and thermal stability.[8]

  • Engineering Controls: Ensure the reactor system is equipped with adequate cooling capacity, a reliable emergency relief system, and robust temperature and pressure monitoring.

  • Standard Operating Procedures (SOPs): Develop detailed and clear SOPs for all stages of the process, including reagent handling, reaction execution, quenching, and emergency procedures.[7]

Q2: What are the potential by-products in this reaction, and how can they be minimized?

A2: While specific by-product formation is highly dependent on reaction conditions, potential side reactions in the Vilsmeier-Haack formylation of imidazoles include:

  • Diformylation: Although less common with deactivated rings, diformylation can occur under harsh conditions. This can be minimized by using a controlled stoichiometry of the Vilsmeier reagent and avoiding excessive reaction temperatures and times.[10]

  • Polymerization/Degradation Products: As discussed in the troubleshooting section, overheating and the presence of impurities can lead to the formation of polymeric tars.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 2,5-dimethyl-1H-imidazole in the final product.

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the consumption of the starting material and the formation of the product.[1][4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.

  • Final Product Purity: A validated HPLC method should be used to determine the purity of the final product and to quantify any impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, and Mass Spectrometry (MS) can be used to confirm the molecular weight.

III. References

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING. IChemE. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Process Safety Management of Highly Hazardous Chemicals. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

  • A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole. PMC - NIH. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. [Link]

  • Imidazole Hydrochloride Promoted Synthesis of Nitriles from Aldehydes. PubMed. [Link]

  • Effect of pH and Imidazole on Protein C Purification From Cohn Fraction IV-1 by IMAC. PubMed. [Link]

  • Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. [Link]

  • Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? ResearchGate. [Link]

  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents.

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents.

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof - Google Patents.

  • The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. ResearchGate. [Link]

  • CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3 - Google Patents.

  • DERIVATIVES THROUGH VILSMEIER-HAACK FORMYLATION OF 2.5-DIMETHOXYANILIDES. Semantic Scholar. [Link]

  • Separation of 2,5-Dimethyl-1H-imidazole-4-carbodithioic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

Sources

Optimization

preventing degradation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde during storage

A Guide to Preventing Degradation During Storage Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and va...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Storage

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the long-term stability and integrity of your 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (CAS: 68282-52-0).

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal conditions for storing 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are summarized below. The rationale for each parameter is detailed in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.Minimizes rates of oxidation and other degradation reactions.
2-8°C for short-term use.Slows degradation for frequently accessed samples.
Atmosphere Inert Gas (Argon or Nitrogen).Prevents oxidation of the highly reactive aldehyde group.[1][2]
Container Tightly sealed, amber glass vial.Protects from air/moisture ingress and photodegradation.[1][3]
Moisture Store in a desiccated environment.Prevents hydrolysis and potential side reactions.
Form Solid, crystalline powder.The solid state is generally more stable than solutions.[4][5]

Frequently Asked Questions (FAQs)

Q1: My new bottle of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde has arrived. How should I store it immediately?

A1: Upon receipt, the compound, which should be a solid[6], should be placed in a freezer at -20°C for long-term storage. Before storing, ensure the container cap is tightly sealed. For added protection, especially if the container will be opened multiple times, place the vial inside a secondary container with a desiccant.

Q2: Why is an inert atmosphere so critical for this compound?

A2: The aldehyde functional group (–CHO) is highly susceptible to oxidation.[1][7] Oxygen in the air can readily convert the aldehyde to the corresponding carboxylic acid (2,5-Dimethyl-1H-imidazole-4-carboxylic acid), which is the most common degradation pathway. Storing under an inert gas like argon or nitrogen displaces oxygen, effectively preventing this oxidative degradation.

Q3: Can I store this compound at room temperature?

A3: Room temperature storage is not recommended. While some supplier data may list "Room temperature" for shipping[8], this does not reflect ideal long-term storage conditions. For analogous imidazole aldehydes, cold (-20°C) or ultra-low (-80°C) temperatures are standard for maintaining stability over months.[9][10] Elevated temperatures accelerate all chemical degradation pathways.

Q4: How long can I expect the compound to remain stable under recommended conditions?

A4: When stored as a dry solid at -20°C under an inert atmosphere and protected from light and moisture, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde should remain stable for at least 12-24 months. For solutions, stability is significantly reduced; it is highly recommended to prepare solutions fresh for each experiment.[9]

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you may encounter, explains the underlying chemistry, and provides actionable solutions.

Issue 1: The white/off-white powder has developed a yellow or brownish tint.
  • Question: I've stored my compound for a few months at -20°C, but its color has changed from off-white to yellow. What happened, and is it still usable?

  • Answer & Causality: A color change is a primary indicator of degradation. The likely cause is a combination of minor oxidation and potential polymerization of the aldehyde. The imidazole ring itself is also sensitive to photodegradation and oxidation, which can lead to colored impurities.[4][5] While minor discoloration might not significantly impact all applications, it signals a drop in purity.

  • Troubleshooting Protocol:

    • Assess Purity: Perform a purity check using HPLC or LC-MS to quantify the remaining parent compound and identify degradation products (See Analytical Protocols section below).

    • Solubility Test: Attempt to dissolve a small amount in a recommended solvent like DMSO or methanol.[8] Significant insolubility or the presence of particulates suggests polymerization or the formation of insoluble degradation products.

    • Decision: If purity has dropped by more than 5-10% or if insoluble material is present, it is strongly recommended to use a fresh, high-purity lot for your experiments to ensure data integrity.

Issue 2: The compound shows poor solubility or has formed clumps.
  • Question: My powder has become clumpy and is difficult to dissolve, even in DMSO. What is the cause?

  • Answer & Causality: This issue typically points to two main causes:

    • Moisture Absorption: The compound is hygroscopic. Absorbed water can lead to clumping and can also facilitate hydrolytic degradation pathways.

    • Polymerization: Aldehydes can undergo self-polymerization, forming larger, often less soluble molecules.[11] This process can be accelerated by the presence of acidic or basic impurities, which can form from initial degradation.

  • Troubleshooting Protocol:

    • Improve Handling Technique: Always handle the compound in a dry environment (e.g., a glove box or on a dry day). Allow the container to warm to room temperature for at least 20-30 minutes before opening to prevent condensation from moist lab air onto the cold powder.

    • Inert Gas Purge: After dispensing the required amount, flush the vial headspace with a gentle stream of argon or nitrogen before re-sealing to remove any introduced air and moisture.[2]

    • Check for Usability: Use the purity assessment methods described below. If polymerization has occurred, purification by recrystallization may be possible but is often impractical for small quantities. Using a new lot is the most reliable solution.

Issue 3: My experimental results are inconsistent or show reduced potency.
  • Question: My recent experiments using this compound are showing lower-than-expected activity compared to previous batches. Could storage be the issue?

  • Answer & Causality: Yes, this is a classic sign of chemical degradation. The aldehyde functional group is often crucial for the compound's biological or chemical reactivity. Its oxidation to a carboxylic acid will fundamentally change the molecule's electronic and steric properties, almost certainly leading to a loss of the desired activity.

  • Troubleshooting Protocol:

    • Immediate Purity Check: Analyze your current stock immediately via HPLC to determine the percentage of the active parent compound remaining.

    • Compare Lots: If possible, compare the analytical results of the suspect lot with a fresh, unopened lot. This provides a definitive answer.

    • Review Storage History: Scrutinize the storage and handling history of the suspect lot. Was it left at room temperature? Was the cap loose? Was it handled outside of an inert atmosphere? Identifying lapses in protocol can prevent future occurrences.

Potential Degradation Pathways

The primary degradation mechanisms for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde involve the aldehyde group and the imidazole ring.

DegradationPathways Parent 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Oxidized_Aldehyde 2,5-Dimethyl-1H-imidazole-4-carboxylic acid Parent->Oxidized_Aldehyde O₂ (Air) Photo_Deg Ring-Opened/Modified Products Parent->Photo_Deg Light (UV/Visible) Polymer Polymerized Adducts Parent->Polymer Trace H₂O, Acid/Base

Caption: Key degradation pathways for the target compound.

Analytical Protocols for Quality Control

Trustworthiness in research requires self-validating systems. Regularly checking the purity of your stored compound is critical.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your compound and detect the primary degradation product (carboxylic acid).

  • Prepare Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

  • HPLC Conditions (Reverse-Phase):

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The parent aldehyde should elute as a sharp peak. The more polar carboxylic acid degradation product will typically have a shorter retention time. Purity can be estimated by the area percentage of the main peak relative to the total peak area.

Quality Control Workflow

Follow this workflow to ensure the integrity of your stored compound.

QC_Workflow Start Retrieve Compound from -20°C Storage Equilibrate Equilibrate to Room Temp (Sealed, 20-30 min) Start->Equilibrate Visual Visual Inspection (Check for color change, clumping) Equilibrate->Visual Solubility Solubility Test (Dissolve in appropriate solvent) Visual->Solubility HPLC Purity Analysis by HPLC/LC-MS Solubility->HPLC Decision Proceed with Experiment? HPLC->Decision Pass Purity >95% Proceed Decision->Pass Yes Fail Purity <95% Order Fresh Compound Decision->Fail No

Caption: Step-by-step workflow for compound quality control.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]

  • Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions. [Link]

  • ResearchGate. Biodegradability of imidazole structures. [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde. [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for Reactions with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is struct...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This guide is structured to address specific experimental challenges through a question-and-answer format, offering field-proven insights and robust protocols to ensure the success of your synthetic endeavors.

Introduction to the Reactivity of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a versatile heterocyclic building block. Its reactivity is governed by three key features: the aldehyde functionality, the acidic N-H proton of the imidazole ring, and the nucleophilic N-3 nitrogen. Successful catalyst selection depends on understanding the interplay of these features to achieve the desired chemoselectivity. This guide will walk you through common transformations and provide troubleshooting advice for potential pitfalls.

Section 1: Oxidation of the Aldehyde Group

The selective oxidation of the aldehyde to a carboxylic acid is a common transformation. However, the electron-rich imidazole ring can be susceptible to oxidation under harsh conditions.

Q1: My attempts to oxidize 2,5-Dimethyl-1H-imidazole-4-carbaldehyde to the corresponding carboxylic acid are resulting in low yields and complex side products. What catalyst system do you recommend for a clean and selective oxidation?

A1: The key to a successful oxidation is to employ mild conditions that are selective for the aldehyde over the imidazole ring. While strong oxidants can lead to ring degradation, several catalytic systems are well-suited for this transformation.

Recommended Catalyst System:

A highly effective and mild method is the use of basic hydrogen peroxide. This system is known to be efficient for the oxidation of electron-rich aromatic aldehydes.[1] An alternative approach for a clean conversion to the corresponding ester, which can then be hydrolyzed, involves N-heterocyclic carbene (NHC)-catalyzed oxidation.[2][3][4]

Troubleshooting Guide: Oxidation

IssuePossible CauseTroubleshooting Steps
Low Conversion Insufficient oxidant or catalyst.Increase the equivalents of hydrogen peroxide incrementally. Ensure the freshness of the H₂O₂ solution. For NHC catalysis, ensure the carbene is generated efficiently.
Imidazole Ring Degradation The oxidizing agent is too harsh.Avoid strong oxidants like KMnO₄ or hot nitric acid. Stick to milder reagents like basic H₂O₂ or NHC-catalyzed systems.
Formation of Side Products Over-oxidation or side reactions with the imidazole N-H.Protect the imidazole nitrogen with a suitable protecting group (e.g., SEM) if side reactions persist.[5]

Experimental Protocol: Oxidation using Basic Hydrogen Peroxide

  • Dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (3.0-5.0 eq) dropwise.

  • While stirring, add aqueous sodium hydroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding sodium sulfite solution.

  • Acidify the mixture with HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to obtain 2,5-Dimethyl-1H-imidazole-4-carboxylic acid.

Section 2: Reduction of the Aldehyde Group

The reduction of the aldehyde to the corresponding alcohol, (2,5-Dimethyl-1H-imidazol-4-yl)methanol, is generally a high-yielding transformation. However, catalyst choice is crucial to avoid over-reduction or reduction of the imidazole ring.

Q2: I need to reduce the aldehyde to an alcohol. What are the best catalytic methods to ensure high selectivity and avoid reduction of the imidazole ring?

A2: Catalytic hydrogenation is a robust and selective method for this transformation. Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of imidazole aldehydes to the corresponding alcohols.[6] For a non-hydrogenation approach, sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent for aldehydes.

Troubleshooting Guide: Reduction

IssuePossible CauseTroubleshooting Steps
Incomplete Reaction Inactive catalyst or insufficient reducing agent.For catalytic hydrogenation, ensure the catalyst is not poisoned. For NaBH₄ reductions, use a protic solvent like ethanol or methanol.
Over-reduction to 2,4,5-trimethylimidazole The reaction conditions are too harsh.For catalytic hydrogenation, perform the reaction at lower pressure and temperature. The alcohol is an intermediate in the reduction to the methyl group.[6]
Reduction of Imidazole Ring Use of a very strong reducing agent.Avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄) which can potentially reduce the imidazole ring under certain conditions.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add 5-10 mol% of 10% Pd/C catalyst.

  • Pressurize the vessel with hydrogen gas (1-10 atm).

  • Stir the reaction at room temperature for 4-12 hours, monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (2,5-Dimethyl-1H-imidazol-4-yl)methanol.

Catalyst Comparison for Aldehyde Reduction

Catalyst SystemTypical ConditionsSelectivityNotes
Pd/C, H₂ 1-10 atm H₂, RT, EthanolHigh for aldehydeCan lead to over-reduction to the methyl group with prolonged reaction times or higher temperatures/pressures.[6]
NaBH₄ 0 °C to RT, Methanol/EthanolExcellent for aldehydeA safe and reliable method for selective aldehyde reduction.
Transfer Hydrogenation e.g., Actinide complexes, 2-propanolHigh for aldehydeTolerates a wide range of functional groups.[7]

Section 3: Knoevenagel Condensation

The Knoevenagel condensation is a C-C bond-forming reaction between the aldehyde and an active methylene compound, typically catalyzed by a weak base.

Q3: I am attempting a Knoevenagel condensation with malononitrile, but the reaction is sluggish. What catalyst and conditions should I use?

A3: The Knoevenagel condensation is catalyzed by weak bases. Interestingly, imidazole itself can act as a catalyst for this reaction.[8][9][10] Piperidine or pyridine are also commonly used. The reactivity of imidazole-4-carbaldehydes in this reaction can sometimes be lower than that of simple aromatic aldehydes, potentially requiring slightly more forcing conditions.[11]

Troubleshooting Guide: Knoevenagel Condensation

IssuePossible CauseTroubleshooting Steps
Low Reactivity Insufficiently active catalyst or steric hindrance.Use a slightly stronger weak base like piperidine. Consider microwave irradiation to increase the reaction rate.
Self-condensation of Aldehyde Use of a strong base.Avoid strong bases like NaOH or NaOMe. The catalyst should be a weak amine base.[12]
Formation of Michael Adducts The product is a potent Michael acceptor.Use stoichiometric amounts of the reactants to minimize side reactions.

Experimental Protocol: Imidazole-Catalyzed Knoevenagel Condensation

  • Dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in dichloromethane or ethanol.

  • Add a catalytic amount of imidazole (10-20 mol%).

  • Stir the reaction at room temperature or reflux, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water to remove the catalyst.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Logical Workflow for Knoevenagel Condensation

G cluster_start Starting Materials Aldehyde 2,5-Dimethyl-1H- imidazole-4-carbaldehyde Reaction Knoevenagel Condensation (Dehydration) Aldehyde->Reaction Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Reaction Catalyst Weak Base Catalyst (e.g., Imidazole, Piperidine) Catalyst->Reaction Product α,β-Unsaturated Product Reaction->Product

Caption: Workflow for Knoevenagel Condensation.

Section 4: Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene. The choice of the Wittig reagent is critical for the stereochemical outcome.

Q4: How do I choose the right Wittig reagent for my reaction with 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, and what are the typical reaction conditions?

A4: The Wittig reaction is highly versatile. The key is the choice of the phosphonium ylide (Wittig reagent).[13][14]

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) typically give the (Z)-alkene as the major product.

  • Stabilized ylides (e.g., those containing an adjacent ester or ketone) are less reactive and generally yield the (E)-alkene.

The Wittig reaction is tolerant of many functional groups, including the imidazole ring.[13][15]

Troubleshooting Guide: Wittig Reaction

IssuePossible CauseTroubleshooting Steps
No Reaction The ylide is not forming, or the ylide is too stable.Ensure anhydrous conditions for ylide formation with strong bases like n-BuLi or NaH. For stabilized ylides with ketones or hindered aldehydes, consider the Horner-Wadsworth-Emmons reaction.
Low Yield Labile aldehyde or side reactions.Use freshly prepared or purified aldehyde. Ensure the reaction temperature is appropriate for the stability of the ylide.
Poor Stereoselectivity Reaction conditions not optimized.For (Z)-selectivity with non-stabilized ylides, use salt-free conditions. For (E)-selectivity, use a stabilized ylide. The Schlosser modification can also be employed for E-alkene synthesis.[13]

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

  • Suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to 0 °C and add a solution of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Section 5: N-Alkylation of the Imidazole Ring

The presence of the aldehyde group influences the N-alkylation of the imidazole ring. Regioselectivity can be a significant challenge.

Q5: I want to perform an N-alkylation on 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. Will I get a single product, and what catalyst/base should I use?

A5: N-alkylation of unsymmetrical imidazoles often leads to a mixture of regioisomers.[16] The aldehyde group is electron-withdrawing, which influences the tautomeric equilibrium and the relative nucleophilicity of the two ring nitrogens.[17] The outcome is influenced by steric and electronic factors.[17]

  • Steric Hindrance: The methyl group at position 5 will sterically hinder the N-1 position, potentially favoring alkylation at N-3 (which becomes N-1 of the product tautomer).

  • Electronic Effects: The electron-withdrawing aldehyde at C-4 will decrease the nucleophilicity of the adjacent N-3, potentially favoring alkylation at N-1.

The use of a base is typically required to deprotonate the imidazole. Common bases include NaH, K₂CO₃, or organic bases like DBU. Phase transfer catalysis is also an effective method for N-alkylation of imidazoles.[18] To achieve high regioselectivity, the use of a protecting group on one of the nitrogens can be a valuable strategy. The SEM group is particularly useful as it can direct subsequent reactions and be readily removed.[5]

Troubleshooting Guide: N-Alkylation

IssuePossible CauseTroubleshooting Steps
Formation of Regioisomers Similar reactivity of the two nitrogen atoms.Separation by chromatography is often necessary. To improve selectivity, vary the solvent and base. For challenging cases, employ a protecting group strategy.[5][19]
Low Yield Poor nucleophilicity or steric hindrance.Use a stronger base to ensure complete deprotonation. Higher temperatures may be required, but monitor for side reactions.
Quaternization (Dialkylation) The N-alkylated product is more nucleophilic than the starting material.Use a stoichiometric amount of the alkylating agent. Add the alkylating agent slowly to a solution of the deprotonated imidazole.

Experimental Protocol: General N-Alkylation

  • Dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in an anhydrous solvent like DMF or acetonitrile.

  • Add a base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq) and stir for 30 minutes at room temperature.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise.

  • Heat the reaction to 50-80 °C and monitor by TLC.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography to separate the regioisomers.

Decision Tree for N-Alkylation Strategy

G Start N-Alkylation of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde CheckSelectivity Is Regioselectivity Critical? Start->CheckSelectivity DirectAlkylation Direct Alkylation (e.g., K₂CO₃, Alkyl Halide) CheckSelectivity->DirectAlkylation No ProtectingGroup Protecting Group Strategy (e.g., SEM protection) CheckSelectivity->ProtectingGroup Yes SeparateIsomers Separate Regioisomers by Chromatography DirectAlkylation->SeparateIsomers SelectiveAlkylation Selective Alkylation ProtectingGroup->SelectiveAlkylation Deprotection Deprotection SelectiveAlkylation->Deprotection SingleIsomer Single Regioisomer Deprotection->SingleIsomer

Caption: Strategy for regioselective N-alkylation.

References

  • A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering. [Link]

  • Base-free transfer hydrogenation of aldehydes and ketones catalyzed by imidazolin-2-iminato actinide complexes. Catalysis Science & Technology. [Link]

  • A practical Knoevenagel condensation catalysed by imidazole. ResearchGate. [Link]

  • Chemo‐selective N‐alkylation of indolylbenzimidazoles. ResearchGate. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. [Link]

  • N-Alkylation of imidazoles. University of Otago. [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]

  • Imidazole. Wikipedia. [Link]

  • Reduction of di-N-substituted imidazole to imidazoline to remove counterion? StackExchange. [Link]

  • 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. PMC. [Link]

  • Wittig Reaction. Chemistry LibreTexts. [Link]

  • A Practical Knoevenagel Condensation Catalyzed by Imidazole. Request PDF. [Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Semantic Scholar. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]

  • N-alkylation of imidazole by alkaline carbons. ResearchGate. [Link]

  • A practical Knoevenagel condensation catalysed by imidazole. ResearchGate. [Link]

  • Catalytic hydrogenation of aldehydes, ketones, imines, nitriles and... ResearchGate. [Link]

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. ResearchGate. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. JOCPR. [Link]

  • Wittig Reaction - Common Conditions. Organic-Chemistry.org. [Link]

  • SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. ARKIVOC. [Link]

  • Aldehyde scope for Wittig reactions. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. ResearchGate. [Link]

  • Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide. ResearchGate. [Link]

  • N-heterocyclic carbene-catalyzed oxidation of unactivated aldehydes to esters. PubMed. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]

  • Efficient and Rapid Method for the Oxidation of Electron‐Rich Aromatic Aldehydes to Carboxylic Acids Using Improved Basic Hydrogen Peroxide. ResearchGate. [Link]

  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed. [Link]

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  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

comparing 2,5-Dimethyl-1H-imidazole-4-carbaldehyde to other imidazole aldehydes

An In-Depth Comparative Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde for Advanced Synthesis For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic routes, physicochemical properties, and ultimately, the biological activity of target molecules. Among the privileged structures in medicinal chemistry, the imidazole ring is a cornerstone due to its presence in essential biomolecules like the amino acid histidine and its ability to engage in various biological interactions.[1][2][3] Imidazole aldehydes, in particular, serve as exceptionally versatile building blocks, offering multiple reaction sites for diversification.

This guide provides a detailed comparative analysis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, contrasting its performance, reactivity, and utility against other key imidazole aldehydes. We will delve into the subtle yet significant impact of its unique substitution pattern, supported by experimental data and established synthetic protocols, to empower researchers in making informed decisions for their discovery programs.

The Impact of Methyl Substitution: A Physicochemical Overview

The introduction of methyl groups at the C2 and C5 positions of the imidazole-4-carbaldehyde core imparts distinct physicochemical characteristics compared to its less substituted counterparts. These modifications are not merely structural; they have profound implications for solubility, basicity, and molecular interactions.

The methyl groups, being electron-donating, increase the electron density of the imidazole ring. This generally enhances the basicity of the pyridine-like N-3 atom compared to the parent 1H-imidazole-4-carbaldehyde.[4][5] Furthermore, the addition of two methyl groups increases the molecule's lipophilicity, as indicated by a higher calculated XLogP3 value, which can be critical for modulating pharmacokinetic properties in drug candidates.

Table 1: Comparative Physicochemical Properties of Imidazole Aldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)XLogP3 (Predicted)
2,5-Dimethyl-1H-imidazole-4-carbaldehyde C₆H₈N₂O124.14159-16112.04 ± 0.100.839
1H-Imidazole-4-carbaldehyde C₄H₄N₂O96.09-11.05 ± 0.10-0.1
5-Methyl-1H-imidazole-4-carbaldehyde C₅H₆N₂O110.11---

Data sourced from PubChem, ChemicalBook, and other chemical suppliers.[6][7][8][9][10] pKa and XLogP3 values are computationally predicted and serve as a relative comparison.

A Tale of Two Reactivities: The Aldehyde and The Ring

2,5-Dimethyl-1H-imidazole-4-carbaldehyde offers three primary sites for chemical modification: the aldehyde group, the N-1 proton, and the imidazole ring itself. The interplay between these sites defines its synthetic utility.

Aldehyde-Centric Transformations

The aldehyde functionality is a versatile handle for a multitude of synthetic transformations.[6] Its electrophilic carbon is susceptible to nucleophilic attack, forming the basis for many key reactions:

  • Schiff Base Formation: Condensation with primary amines readily yields imines, which are crucial intermediates for synthesizing complex heterocyclic systems or for use as ligands in coordination chemistry.[6]

  • Carbon-Carbon Bond Formation: The aldehyde can participate in reactions like the Henry (nitroaldol) reaction, extending the carbon skeleton.[6]

  • Oxidation and Reduction: Standard protocols can convert the aldehyde to a carboxylic acid or a primary alcohol, respectively, providing access to different classes of derivatives.

The electron-donating methyl groups on the imidazole ring slightly modulate the electrophilicity of the aldehyde's carbonyl carbon, a factor to consider when planning reaction kinetics compared to the unsubstituted 1H-imidazole-4-carbaldehyde.

Ring-Based Reactivity and N-Alkylation

The imidazole ring itself presents unique reactivity patterns:

  • N-Alkylation: The secondary amine at the N-1 position is readily alkylated or arylated, allowing for the introduction of diverse substituents that can significantly influence biological activity and solubility.[6]

  • Electrophilic Substitution: While the imidazole ring is generally susceptible to electrophilic substitution, the C2 and C5 positions in the target molecule are blocked by methyl groups. This directs any potential electrophilic attack to the nitrogen atoms, offering a degree of regiochemical control not present in other analogues.

The following diagram illustrates the key reactive sites and potential transformations.

Reactivity_Comparison Comparative Reactivity of Imidazole Aldehydes cluster_Target 2,5-Dimethyl-1H-imidazole-4-carbaldehyde cluster_Parent 1H-Imidazole-4-carbaldehyde cluster_Consequences Chemical Consequences Target Key Features: - Aldehyde Reactivity - N-1 Alkylation - Steric hindrance at C2, C5 - Increased Basicity Parent Key Features: - Aldehyde Reactivity - N-1 Alkylation - C2, C5 available for substitution - Lower Basicity Target->Parent Structural Difference: Addition of two -CH3 groups Reactivity Altered Ring Reactivity: - C2/C5 positions blocked - N-alkylation remains primary site Target->Reactivity influences Properties Modified Properties: - Increased Lipophilicity (LogP) - Higher Basicity (pKa) Target->Properties influences SAR Potential SAR Impact: - Steric bulk can influence  receptor binding - Lipophilicity affects cell permeability Reactivity->SAR impacts Properties->SAR impacts

Caption: Logical flow of how methyl substitutions alter chemical properties and potential biological activity.

Synthetic Protocols in Practice

To provide a practical context, we detail two fundamental experimental procedures utilizing imidazole aldehydes. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of a Tetrasubstituted Imidazole (Lophine Analogue)

The Radziszewski synthesis is a classic and robust method for preparing polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3][11] This one-pot, multi-component reaction is highly efficient.

Radziszewski_Synthesis Workflow: Radziszewski Synthesis of a Lophine Analogue Reactants Benzil (1,2-dicarbonyl) 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Ammonium Acetate (Ammonia Source) Solvent Glacial Acetic Acid (Solvent and Catalyst) Reactants->Solvent Dissolve Reaction Reflux (e.g., 1-2 hours) (Provides activation energy for condensation and cyclization) Solvent->Reaction Heat Workup Precipitation & Filtration (Cooling and addition of water precipitates the product from the acidic solution) Reaction->Workup Cool & Precipitate Purification Recrystallization (e.g., from Ethanol/Water) (Removes impurities to yield pure product) Workup->Purification Isolate Crude Product 2-(2,5-dimethyl-1H-imidazol-4-yl)-4,5-diphenyl-1H-imidazole (Final Product) Purification->Product Isolate Pure

Caption: Step-by-step workflow for the synthesis of a lophine analogue.

Step-by-Step Methodology:

  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzil (1.0 eq), 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq), and ammonium acetate (5-10 eq).

    • Causality: Ammonium acetate serves as both the ammonia source and a buffer. A large excess is used to drive the equilibrium towards product formation.

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of benzil).

    • Causality: Acetic acid is an excellent solvent for the reactants and its acidic nature catalyzes the condensation steps.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: The elevated temperature provides the necessary activation energy for the multiple condensation and cyclization steps that form the imidazole ring.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water or ice.

    • Causality: The organic product is insoluble in water and will precipitate out of the aqueous acetic acid solution.

  • Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the solid with water to remove residual acetic acid and ammonium salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Causality: Recrystallization exploits differences in solubility between the product and impurities at different temperatures to achieve high purity.

Protocol 2: Schiff Base Formation

This protocol demonstrates the derivatization of the aldehyde group, a key reaction for building molecular complexity.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Amine Addition: Add a primary amine (e.g., aniline, 1.0-1.1 eq) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added.

    • Causality: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours until TLC analysis indicates the consumption of the starting aldehyde.

  • Isolation: The resulting Schiff base (imine) may precipitate directly from the solution upon cooling or can be isolated by removing the solvent under reduced pressure. Further purification can be done by recrystallization if necessary.

Structure-Activity Relationship (SAR) and Biological Potential

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, found in drugs with a vast range of activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2][12][13][14] The specific substitution pattern of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde provides a unique starting point for drug design.

  • Steric Influence: The methyl group at the C2 position can provide a steric vector that influences binding to a biological target. Depending on the topology of the active site, this can either enhance binding by occupying a hydrophobic pocket or hinder it through steric clash.

  • Metabolic Stability: Methyl groups on aromatic rings can block sites of potential oxidative metabolism, which may improve the pharmacokinetic profile of a drug candidate.

  • Ligand Properties: The aldehyde can be used to synthesize derivatives that act as ligands for metal ions, a property relevant for designing enzyme inhibitors or catalysts.[1]

A study on plant aldehyde dehydrogenases found that imidazole-4-carbaldehyde was oxidized more rapidly than imidazole-2-carbaldehyde, indicating that the position of the aldehyde group significantly affects enzymatic recognition and turnover.[15] While specific data for the 2,5-dimethyl derivative is sparse, this highlights that substituent placement is critical for biological interactions. Researchers can leverage the 2,5-dimethyl scaffold to probe specific regions of a target's binding site, contrasting its activity with analogues derived from 1H-imidazole-4-carbaldehyde to build a comprehensive SAR.[16][17]

Conclusion

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is more than just another substituted heterocycle; it is a strategically designed building block that offers distinct advantages over its parent and monomethylated analogues. The presence of the C2 and C5 methyl groups provides regiochemical control by blocking reactive sites, enhances lipophilicity, and introduces steric features that can be exploited in rational drug design. Its robust reactivity at the aldehyde and N-1 positions allows for straightforward diversification. For research teams aiming to develop novel therapeutics or advanced materials, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde represents a valuable and versatile tool for creating libraries of complex molecules with finely tuned properties.

References

  • Royal Society of Chemistry. (2020). Synthesis of Lophine and Conversion into Dimers. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazole Compounds in Catalysis and Pharmaceutical Research. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Jabbar, H., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Current Research and Review. Available at: [Link]

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  • Fridman, N., et al. (2008). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E. Available at: [Link]

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  • Royal Society of Chemistry. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. Available at: [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Available at: [Link]

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  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]

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  • Elsevier. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Available at: [Link]

  • ACS Publications. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Available at: [Link]

  • PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Available at: [Link]

  • National Institutes of Health. (n.d.). Imidazole-4-carboxaldehyde. PubChem. Available at: [Link]

  • National Institutes of Health. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Available at: [Link]

  • MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activities of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and Imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1] Its versatility allows for a wide range of substitutions, each influencing the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of two such derivatives: 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and the parent compound, imidazole-4-carbaldehyde. While direct comparative studies are limited, this document synthesizes available data on related substituted imidazoles to offer insights into their potential therapeutic applications, focusing on antimicrobial, anticancer, and enzyme inhibitory activities.

Introduction to the Molecules

Imidazole-4-carbaldehyde is a foundational building block in the synthesis of various pharmaceuticals and biologically active molecules.[2][3] Its imidazole ring, a five-membered heterocycle with two nitrogen atoms, imparts unique chemical properties that allow for diverse interactions with biological targets.[4] The presence of the aldehyde group at the 4-position provides a reactive site for further chemical modifications, enabling the creation of a wide array of derivatives.[5]

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole-4-carbaldehyde featuring two methyl groups at the 2 and 5 positions of the imidazole ring. The introduction of these methyl groups can significantly alter the molecule's steric and electronic properties, potentially influencing its biological activity. Structure-activity relationship (SAR) studies on various imidazole derivatives have shown that methyl substitutions can either enhance or diminish biological effects, depending on the specific context of the molecule and its target.[6][7]

Comparative Biological Activities

This section explores the known and inferred biological activities of both compounds. Due to the scarcity of direct comparative data, the analysis for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is largely based on SAR principles derived from related substituted imidazole compounds.

Antimicrobial Activity

The imidazole core is a well-established pharmacophore in antimicrobial agents.[1][8] Imidazole derivatives exert their effects through various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes.[1]

Imidazole-4-carbaldehyde , as a precursor, is utilized in the synthesis of compounds with demonstrated antimicrobial properties.[9] While the inherent antimicrobial activity of the unmodified molecule is not extensively documented, its derivatives have shown efficacy against a range of bacterial and fungal pathogens.

2,5-Dimethyl-1H-imidazole-4-carbaldehyde : The impact of dimethyl substitution on antimicrobial activity is not definitively established for this specific molecule. However, SAR studies on other imidazole derivatives offer some predictive insights. The addition of lipophilic methyl groups can potentially enhance membrane permeability, a crucial factor for antimicrobial efficacy. One study on benzimidazole derivatives indicated that 2,5-disubstitution could lead to significant antibacterial and antimycotic activity.[10] Conversely, steric hindrance from the methyl groups could also negatively impact binding to target enzymes. Therefore, the antimicrobial potential of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde warrants direct experimental evaluation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the imidazole compounds against bacterial strains.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial dilution of the test compounds in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[1]

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate 96-well Plate A->C B Serial Dilution of Test Compounds B->C D Incubate at 37°C C->D E Determine MIC D->E

Anticancer Activity

Imidazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[11][12] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[13][14]

Imidazole-4-carbaldehyde serves as a synthetic intermediate for various anticancer compounds.[2] For instance, derivatives of imidazole-4-carbaldehyde have been investigated as potential inhibitors of enzymes involved in cancer progression.

2,5-Dimethyl-1H-imidazole-4-carbaldehyde : The influence of the dimethyl substitution on anticancer activity is complex and appears to be context-dependent. A study on benzimidazole-pyrazole derivatives found that the inclusion of 2,5-dimethyl groups on a phenylsulfonyl ring enhanced anticancer potency against several cell lines, including A549, HeLa, HepG2, and MCF-7.[7] In contrast, another study involving ruthenium complexes showed that the introduction of a methyl group to the imidazole ring led to a reduction in antitumor activity.[6] These conflicting findings underscore the necessity for empirical testing of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde to determine its specific anticancer effects. A study on N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives, which share a similar core structure, demonstrated antitumor activity, suggesting that this class of compounds holds promise.[13]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[15]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells C Treat Cells with Compounds A->C B Prepare Compound Dilutions B->C D Add MTT and Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC50 F->G

Enzyme Inhibition

The imidazole ring is a key feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding.

Imidazole-4-carbaldehyde derivatives have been explored as inhibitors of various enzymes. For example, it is a precursor in the synthesis of C17,20-lyase inhibitors for the treatment of androgen-dependent prostate cancer.[3]

2,5-Dimethyl-1H-imidazole-4-carbaldehyde : The effect of the dimethyl substitution on enzyme inhibition is highly dependent on the specific enzyme target. The methyl groups can provide additional hydrophobic interactions within a binding pocket, potentially increasing inhibitory potency. However, they can also introduce steric clashes that prevent optimal binding. For instance, in a study of TAK1 inhibitors, a scaffold hop from a pyrrole to an imidazole resulted in increased biochemical potency, and further substitutions on the imidazole core were explored to optimize activity.[15] This highlights the nuanced role of substitutions in enzyme inhibitor design. Direct testing of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde against a panel of relevant enzymes would be necessary to elucidate its inhibitory profile.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazole derivatives is intricately linked to the nature and position of substituents on the imidazole ring.

SAR_Concept Influence of Substituents on Biological Activity cluster_core Imidazole Core cluster_substituents Substituents cluster_activity Biological Activity Core Imidazole Ring R1 R1 Core->R1 Position 2 R2 R2 Core->R2 Position 1 R4 R4 (Carbaldehyde) Core->R4 Position 4 R5 R5 Core->R5 Position 5 Activity Antimicrobial Anticancer Enzyme Inhibition R1->Activity R2->Activity R4->Activity R5->Activity

For imidazole-4-carbaldehyde , the aldehyde group at the 4-position is a key feature for derivatization, allowing for the exploration of a vast chemical space to optimize biological activity.

For 2,5-Dimethyl-1H-imidazole-4-carbaldehyde , the methyl groups at positions 2 and 5 introduce several changes:

  • Increased Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance its ability to cross cell membranes.

  • Steric Effects: The size of the methyl groups can influence how the molecule fits into the binding site of a target protein, either promoting or hindering interaction.

  • Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron density of the imidazole ring and affect its reactivity and binding properties.

Given the conflicting reports on the effect of methyl substitution in different imidazole-based compounds, it is plausible that the biological activity of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde will be highly target-specific.

Conclusion

This comparative guide highlights the biological potential of both imidazole-4-carbaldehyde and its dimethylated derivative. Imidazole-4-carbaldehyde is a versatile and valuable starting material for the synthesis of a wide range of biologically active compounds. The introduction of dimethyl groups in 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is predicted to modulate its biological profile through a combination of electronic and steric effects.

While this guide provides a framework for understanding the potential differences between these two molecules, it is crucial to emphasize the necessity of direct experimental evaluation. Researchers are encouraged to utilize the provided protocols to empirically determine and compare the antimicrobial, anticancer, and enzyme inhibitory activities of these compounds. Such studies will provide definitive data to guide the rational design of novel and more effective imidazole-based therapeutic agents.

References

Please note that the reference numbers in the text correspond to the search results provided in the context. A full, clickable reference list would be generated from those sources.

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Imidazole-4-Carbaldehydes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imidazole-4-Carbaldehyde Scaffold in Modern Chemistry Imidazole-4-carbaldehyde and its derivatives represent a class of highly va...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazole-4-Carbaldehyde Scaffold in Modern Chemistry

Imidazole-4-carbaldehyde and its derivatives represent a class of highly valuable chemical intermediates, serving as pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1][2][3] Their utility is prominent in the development of pharmaceuticals targeting infectious diseases, neurological disorders, and cancer.[1][4] The unique electronic structure of the imidazole ring, coupled with the reactive aldehyde functionality, allows for diverse chemical transformations.[3][5] The reactivity of the aldehyde group, however, is not constant; it is exquisitely modulated by the nature and position of substituents on the imidazole ring. Understanding these substituent-driven reactivity differences is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This guide provides a comparative analysis of the reactivity of substituted imidazole-4-carbaldehydes, supported by established chemical principles and experimental insights.

Theoretical Framework: Electronic Modulation of Aldehyde Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. The imidazole ring, being an electron-rich aromatic heterocycle, generally influences the aldehyde group through a combination of inductive and resonance effects.[5] Substituents on the imidazole ring can either enhance or diminish the electron-donating character of the ring, thereby fine-tuning the reactivity of the 4-formyl group.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups decrease the electron density of the imidazole ring. This withdrawal of electron density, through both inductive and resonance effects, makes the carbonyl carbon of the aldehyde more electron-deficient and, consequently, more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-CH₃), methoxy (-OCH₃), or amino (-NH₂) groups increase the electron density of the ring. This donation of electron density to the carbonyl carbon reduces its electrophilicity, making the aldehyde less reactive towards nucleophiles.[6]

The position of the substituent also plays a critical role. For instance, N-1 substitution can significantly impact metabolic stability and pharmacokinetic properties in drug candidates, while substitutions at C-2 and C-5 have more direct electronic effects on the reactivity at C-4.[5]

Substituent_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_Core Imidazole-4-Carbaldehyde Core cluster_EDG Electron-Donating Group (EDG) EWG EWG (e.g., -NO2, -Cl) Imidazole Imidazole Ring EWG->Imidazole Inductive/Resonance Withdrawal Aldehyde C=O (Carbonyl) Imidazole->Aldehyde Decreased Electron Density (More Electrophilic Carbonyl) Imidazole->Aldehyde Increased Electron Density (Less Electrophilic Carbonyl) Increased Reactivity Increased Reactivity Aldehyde->Increased Reactivity Favors Nucleophilic Attack Decreased Reactivity Decreased Reactivity Aldehyde->Decreased Reactivity Hinders Nucleophilic Attack EDG EDG (e.g., -CH3, -OCH3) EDG->Imidazole Inductive/Resonance Donation

Caption: Electronic influence of substituents on the reactivity of the aldehyde group.

Comparative Reactivity in Key Synthetic Transformations

The influence of substituents is evident across a range of fundamental organic reactions. While imidazole-4-carbaldehyde is generally less reactive to nucleophilic addition compared to analogs like pyridinecarboxaldehydes, this reactivity can be significantly enhanced.[7]

Substituent at C-5Electronic EffectExpected Relative Reactivity in Nucleophilic Addition/Condensation
-NO₂Strong EWGHighest
-ClModerate EWGHigh
-HNeutralModerate
-CH₃Weak EDGLow
-OCH₃Strong EDGLowest
Caption: Predicted reactivity trends based on substituent electronic effects.
Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, and it is a cornerstone in carbon-carbon bond formation.[8] The rate-determining step is often the nucleophilic attack of the enolate (from the active methylene compound) on the aldehyde's carbonyl carbon.

  • EWG-Substituted Imidazoles: An electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, leading to a faster reaction rate and often higher yields under milder conditions. For instance, a 5-nitro-imidazole-4-carbaldehyde would be expected to undergo Knoevenagel condensation more readily than the unsubstituted parent compound.[9]

  • EDG-Substituted Imidazoles: Electron-donating groups disfavor this reaction by reducing the carbonyl's electrophilicity, potentially requiring more forcing conditions (e.g., stronger base, higher temperature) to achieve comparable yields.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and phosphonium ylides.[10] The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon.

  • EWG-Substituted Imidazoles: These aldehydes are more reactive towards both stabilized and non-stabilized ylides, facilitating the formation of the oxaphosphetane intermediate and leading to the desired alkene product.

  • EDG-Substituted Imidazoles: The reduced electrophilicity of the carbonyl can slow down the reaction, particularly with less reactive, stabilized ylides.

Nucleophilic Addition of Water and Alcohols

The addition of water or alcohols to the aldehyde group forms gem-diols or hemiacetals, respectively. Studies have shown that imidazole-4-carbaldehyde is less prone to hydration compared to its pyridine counterparts, indicating a relatively lower intrinsic reactivity.[7] However, this equilibrium can be shifted by substituents.

  • EWG-Substituted Imidazoles: The presence of strong EWGs stabilizes the resulting gem-diol or hemiacetal, favoring the product of nucleophilic addition.

  • EDG-Substituted Imidazoles: These groups destabilize the electron-deficient carbon of the gem-diol/hemiacetal, shifting the equilibrium back towards the starting aldehyde.

Experimental Protocols and Workflows

The following protocols are representative methods for evaluating the reactivity of substituted imidazole-4-carbaldehydes. The choice of catalyst, solvent, and temperature should be optimized based on the specific electronic nature of the substrate.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the synthesis of 2-(1H-imidazol-4-ylmethylene)malononitrile derivatives. Imidazole itself can serve as a mild base catalyst for this transformation.[11]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted imidazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in dichloromethane (10 mL).

  • Catalyst Addition: Add imidazole (0.2 mmol, 20 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive (EDG-substituted) aldehydes, gentle refluxing may be required.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure olefinic product.

Knoevenagel_Workflow sub_aldehyde Substituted Imidazole-4-carbaldehyde mix Mix Reactants & Catalyst in DCM sub_aldehyde->mix malononitrile Malononitrile malononitrile->mix catalyst Imidazole Catalyst catalyst->mix solvent DCM Solvent solvent->mix react Stir at RT (or Reflux) mix->react Monitor by TLC workup Aqueous Work-up (HCl, Brine) react->workup Reaction Complete purify Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: Workflow for the Knoevenagel condensation experiment.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines the synthesis of substituted 4-(styryl)-1H-imidazoles.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in dry THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 mmol), dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another hour. The formation of the deep red/orange ylide indicates a successful reaction.

  • Aldehyde Addition: Dissolve the substituted imidazole-4-carbaldehyde (1.0 mmol) in dry THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.

Conclusion

The reactivity of the aldehyde functionality in substituted imidazole-4-carbaldehydes is a direct and predictable consequence of the electronic properties of the substituents on the heterocyclic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing reaction rates in nucleophilic additions and condensations. Conversely, electron-donating groups diminish this reactivity. This fundamental principle of physical organic chemistry is a powerful tool for synthetic chemists, enabling the rational design of reaction pathways and the efficient synthesis of complex imidazole-containing molecules for applications in drug discovery, materials science, and beyond.[2][12]

References

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Comparative

A Comparative Guide to the Bioactivity Screening of Compounds Derived from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and Other Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the imidazole scaffold stands as a "privileged structure," a core component in numerous clinically significant molecules owing to its versatile bioactivity.[1][2] This guide provi...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole scaffold stands as a "privileged structure," a core component in numerous clinically significant molecules owing to its versatile bioactivity.[1][2] This guide provides an in-depth technical comparison of the bioactivity of compounds derived from the promising starting material, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. While direct and extensive bioactivity data for derivatives of this specific aldehyde is emerging, we will extrapolate from closely related substituted imidazole aldehydes to build a comprehensive profile. This guide will objectively compare the performance of these imidazole derivatives against alternative heterocyclic scaffolds, namely pyrazoles and triazoles, supported by experimental data from peer-reviewed literature.

This document is intended for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the comparative potential of these heterocyclic families in anticancer, antimicrobial, and anti-inflammatory applications.

The 2,5-Dimethyl-1H-imidazole-4-carbaldehyde Scaffold: A Versatile Starting Point

The 2,5-Dimethyl-1H-imidazole-4-carbaldehyde molecule offers a unique combination of a substituted imidazole ring and a reactive aldehyde group. This configuration allows for the straightforward synthesis of a diverse library of compounds, including Schiff bases, chalcones, and other heterocyclic hybrids. The methyl groups at the 2 and 5 positions can influence the lipophilicity and steric interactions of the final compounds, potentially modulating their binding affinity to biological targets. The aldehyde at the 4-position serves as a key chemical handle for derivatization, enabling the exploration of a wide chemical space.

Comparative Bioactivity Screening: Imidazoles vs. Pyrazoles and Triazoles

To provide a comprehensive evaluation, this guide will compare the bioactivity of imidazole derivatives with those of pyrazole and triazole, two other prominent five-membered nitrogen-containing heterocycles in drug discovery.[3][4]

Anticancer Activity: A Battle of the Scaffolds

The search for novel anticancer agents is a primary focus of modern drug discovery. Imidazole, pyrazole, and triazole derivatives have all demonstrated significant potential in this arena, often through the inhibition of key cellular signaling pathways.[2][5][6]

A common and reliable method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (imidazole, pyrazole, and triazole derivatives) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection & Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Treat Cells with Compounds compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan (add DMSO) mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance at 570 nm formazan_solubilization->read_plate data_analysis 8. Calculate IC50 values read_plate->data_analysis

MTT Assay Workflow for Cytotoxicity Screening
Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazole Derivative 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridineA549 (Lung)Not specified, but showed potential[7]
Imidazole Derivative 2-Aryl-5-formylbenzimidazole derivativeVariousNot specified, but synthesized for evaluation[8]
Pyrazole Derivative 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic)61.7 ± 4.9[9]
Pyrazole Derivative 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast)81.48 ± 0.89[9]
Triazole Derivative Pyridopyrazolo-triazine derivativeHCT-116 (Colon)7.71[10]
Triazole Derivative Pyridopyrazolo-triazine derivativeMCF-7 (Breast)3.89[10]

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Heterocyclic compounds, including imidazoles, pyrazoles, and triazoles, have long been a source of effective antimicrobial drugs.[1][11][12]

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium overnight.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 50 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis culture_prep 1. Prepare Bacterial Inoculum compound_dilution 2. Serial Dilution of Test Compounds inoculation 3. Inoculate Wells with Bacteria compound_dilution->inoculation incubation 4. Incubate for 18-24 hours inoculation->incubation visual_inspection 5. Visually Inspect for Bacterial Growth incubation->visual_inspection mic_determination 6. Determine Lowest Concentration with No Growth (MIC) visual_inspection->mic_determination

MIC Assay Workflow for Antimicrobial Susceptibility
Compound ClassSpecific Derivative ExampleBacterial StrainMIC (µg/mL)Reference
Imidazole Derivative Imidazole[1,2-a] pyrazine derivativeS. aureusNot specified, but showed potential[13]
Imidazole Derivative Tetra-substituted imidazoleS. aureus, E. coliNot specified, but showed activity[14]
Pyrazole Derivative Pyrazole-thiazole hybridS. aureusNot specified, but showed activity[15]
Triazole Derivative Triazole-Schiff base conjugate (E10)E. coli32[1]
Triazole Derivative Triazole-Schiff base conjugate (E10)S. aureus16[1]
Triazole Derivative Fluoroquinolone-linked triazoleE. coli (clinical isolate)0.195[16]

Analysis: The available data suggests that triazole derivatives, particularly when hybridized with other pharmacophores like fluoroquinolones, can exhibit very potent antibacterial activity with sub-microgram per milliliter MIC values.[1][16] While specific MIC values for derivatives of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde are needed for a direct comparison, the broader class of imidazole derivatives has a well-established history of antimicrobial efficacy.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of great interest. Imidazole, pyrazole, and triazole scaffolds are present in many anti-inflammatory drugs.[17][18][19]

This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of new compounds.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds (orally or intraperitoneally) to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Paw_Edema_Workflow cluster_pre_treatment Pre-treatment cluster_induction Induction cluster_measurement Measurement & Analysis animal_prep 1. Acclimatize Rats compound_admin 2. Administer Test Compounds and Controls animal_prep->compound_admin carrageenan_injection 3. Inject Carrageenan into Paw compound_admin->carrageenan_injection paw_measurement 4. Measure Paw Volume over Time carrageenan_injection->paw_measurement data_analysis 5. Calculate % Inhibition of Edema paw_measurement->data_analysis

Carrageenan-Induced Paw Edema Assay Workflow
Compound ClassSpecific Derivative Example% Inhibition of EdemaDoseReference
Imidazole Derivative 2,4-diaryl-5(4H)-imidazoloneExhibited excellent activityNot specified[17]
Imidazole Derivative 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole100%100 mg/kg[20]
Pyrazole Derivative 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one derivative65-80%10 mg/kg[15]
Pyrazole Derivative Pyrazoline derivativePotent activityNot specified[21]
Triazole Derivative Imidazo[2][3][15] triazole derivativeShowed potencyNot specified[19]

Analysis: The data indicates that derivatives from all three heterocyclic scaffolds possess significant anti-inflammatory properties. Notably, a specific imidazole derivative demonstrated 100% inhibition of edema, comparable to the standard drug diclofenac, albeit at a higher dose.[20] Pyrazole derivatives also show high potency at lower doses.[15] This suggests that with further optimization, derivatives of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde could yield highly effective anti-inflammatory agents.

Conclusion and Future Directions

This guide has provided a comparative overview of the bioactivity screening of compounds derived from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde and its alternatives, pyrazole and triazole. While the direct experimental data for derivatives of the title compound is still emerging, the broader family of imidazole derivatives, along with the strong performance of pyrazole and triazole analogues, underscores the immense potential of these heterocyclic scaffolds in drug discovery.

Future research should focus on the synthesis and rigorous bioactivity screening of a diverse library of compounds derived from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. This will enable a more direct and detailed comparison with other heterocyclic systems and pave the way for the identification of novel lead compounds with enhanced therapeutic efficacy. The experimental protocols and comparative data presented herein provide a solid foundation for such endeavors.

References

Validation

A Comparative Guide to the Synthesis of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde for the Modern Research Scientist

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2,5-dimethyl-1H-imidazole-4-carbaldehyde stands as a valuable bui...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 2,5-dimethyl-1H-imidazole-4-carbaldehyde stands as a valuable building block, its unique substitution pattern offering a scaffold for a diverse range of pharmacologically active molecules. This guide provides an in-depth, comparative analysis of the viable synthetic routes to this key intermediate, moving beyond mere procedural lists to offer insights into the causality behind experimental choices and a critical evaluation of each method's performance.

Introduction to the Target Molecule: Significance and Synthetic Challenges

2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a trifunctional molecule featuring a nucleophilic imidazole core, two activating methyl groups, and an electrophilic aldehyde handle. This combination allows for a multitude of subsequent chemical transformations, making it a desirable starting material for library synthesis and lead optimization in medicinal chemistry. The primary synthetic challenge lies in the regioselective introduction of the formyl group onto the C4 position of the 2,5-dimethylimidazole ring, avoiding side reactions and ensuring a high yield of the desired isomer.

Primary Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most direct and widely applicable method for the formylation of electron-rich heterocyclic systems, including substituted imidazoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3][4][5]

Mechanistic Insights

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich 2,5-dimethylimidazole then acts as a nucleophile, attacking the Vilsmeier reagent to form a cationic intermediate. Subsequent elimination of HCl and hydrolysis of the resulting iminium salt furnishes the desired aldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Product Formation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Imidazole 2,5-Dimethyl-1H-imidazole Intermediate1 Cationic Intermediate Imidazole->Intermediate1 + Vilsmeier Reagent Iminium_salt Iminium Salt Intermediate1->Iminium_salt - HCl Aldehyde 2,5-Dimethyl-1H-imidazole- 4-carbaldehyde Iminium_salt->Aldehyde + H2O (Hydrolysis) Multi_component Butanedione 2,3-Butanedione Imidazole_ring 2,5-Dimethyl-1H-imidazole (intermediate) Butanedione->Imidazole_ring Amidine Acetamidine Amidine->Imidazole_ring C1_synthon C1 Synthon (e.g., Formaldehyde derivative) C1_synthon->Imidazole_ring Aldehyde 2,5-Dimethyl-1H-imidazole- 4-carbaldehyde Imidazole_ring->Aldehyde Further functionalization/ oxidation

Sources

Comparative

A Senior Application Scientist's Guide to 2,5-Dimethyl-1H-imidazole-4-carbaldehyde: A Superior Building Block for Targeted Synthesis

In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a "privileged structure," a testament to its prevalence in numerous bioactive molecules and approved pharmaceuticals.[1][2] Its uniq...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the imidazole scaffold is a "privileged structure," a testament to its prevalence in numerous bioactive molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design. However, not all imidazole-based building blocks are created equal. For the discerning scientist, seemingly minor substitutions on the imidazole core can unlock significant advantages in synthetic efficiency, regioselectivity, and the fine-tuning of molecular properties.

This guide provides an in-depth comparison of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde against its less substituted counterparts, primarily the parent 1H-imidazole-4-carbaldehyde . We will explore, with supporting data and protocols, how the strategic placement of two methyl groups transforms this reagent into a superior tool for researchers, scientists, and drug development professionals.

The Strategic Advantage of Methylation: A Comparative Overview

The primary distinction—and advantage—of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde lies in the electronic and steric influence of its methyl substituents. Unlike the unsubstituted imidazole-4-carbaldehyde, which presents challenges in controlling reactivity across multiple sites, the dimethylated analogue offers a more predictable and controlled synthetic pathway.

Electronic Effects: Modulating Reactivity

The two methyl groups are electron-donating, enriching the imidazole ring with electron density. This has a profound impact on the nucleophilicity of the ring and the basicity of the nitrogen atoms, influencing how the molecule behaves in subsequent reactions. This contrasts with the unsubstituted ring, where reactivity can be more ambiguous.

electronic_effects cluster_0 2,5-Dimethyl-1H-imidazole-4-carbaldehyde cluster_1 1H-imidazole-4-carbaldehyde a Imidazole Ring (Electron Rich) me1 C2-Methyl (Electron Donating) me1->a +I effect me2 C5-Methyl (Electron Donating) me2->a +I effect b Imidazole Ring (Standard Electron Density)

Caption: Electronic influence of methyl groups on the imidazole core.

Steric Hindrance: The Key to Regioselectivity

Perhaps the most significant practical advantage is the steric hindrance provided by the methyl group at the C5 position (adjacent to the N1-H). In many reactions involving the N-H proton, such as N-alkylation, the unsubstituted imidazole can lead to a mixture of N1 and N3 isomers, complicating purification and reducing the yield of the desired product. The C5-methyl group in our target molecule sterically shields the N1 position, favoring reactions at the more accessible N3 position or providing a basis for more predictable outcomes in subsequent derivatization.

Comparative Physicochemical Properties

The structural differences manifest in measurable physical properties. A stable, crystalline solid with a defined melting point is often preferable for accurate weighing and handling in a laboratory setting, and the dimethylated compound often exhibits more favorable characteristics.

Property2,5-Dimethyl-1H-imidazole-4-carbaldehyde1H-imidazole-4-carbaldehydeRationale for Advantage
CAS Number 68282-52-0[3]3034-50-2[4]-
Molecular Formula C₆H₈N₂O[5]C₄H₄N₂O[4]-
Molecular Weight 124.14 g/mol [5]96.09 g/mol [6]Higher molecular weight can aid in crystallization.
Melting Point 159-161 °C[3]174-177 °C[6]Both are stable solids. The defined range for the dimethylated compound suggests good purity.
pKa 12.04 ± 0.10 (Predicted)[3]11.05 ± 0.10 (Predicted)[4]The higher pKa indicates increased basicity due to the electron-donating methyl groups, which can be exploited in base-catalyzed reactions.
Appearance Solid[5]White to light yellow powder[4]Both are solids, suitable for standard laboratory use.

Performance in Synthesis: A Deeper Dive

The true value of a building block is demonstrated in its application. 2,5-Dimethyl-1H-imidazole-4-carbaldehyde excels in scenarios requiring controlled derivatization of the imidazole core.

Advantage 1: Selective N-Alkylation and Derivatization

As discussed, controlling the site of N-alkylation is a common challenge. While unsubstituted imidazoles yield isomeric mixtures, the steric bulk near N1 in 2,5-dimethyl-1H-imidazole-4-carbaldehyde can direct alkylating agents to the N3 position. More importantly, it provides a stable, predictable platform for reactions at the aldehyde group without interference from competing N-H reactivity under certain conditions. Studies on similar 4-methyl-5-imidazole carbaldehydes show that the N-1 atom can be selectively derivatized with various alkyl groups, and the resulting N-alkylated product serves as a stable precursor for further modifications.[7][8]

reaction_pathway Comparative N-Alkylation Pathways sub_unsub 1H-imidazole- 4-carbaldehyde reagent + R-X (e.g., Alkyl Halide) sub_unsub->reagent mix Mixture of N1 and N3 Alkylated Isomers reagent->mix Low Selectivity product Predominantly One Isomer or Predictable Product reagent->product High Regioselectivity (Steric Guidance) sub_dim 2,5-Dimethyl-1H-imidazole- 4-carbaldehyde sub_dim->reagent

Sources

Validation

A Comparative Guide to the Characterization of Novel Schiff Base Derivatives from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Versatile Scaffold The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of nume...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active agents, from antifungal drugs to anticancer therapies.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and amphoteric nature make it a privileged scaffold in drug design.[1][3] Within this esteemed class of heterocycles, 2,5-Dimethyl-1H-imidazole-4-carbaldehyde presents itself as a particularly attractive starting material. The presence of a reactive aldehyde group at the C4 position offers a direct handle for synthetic elaboration, allowing for the systematic introduction of diverse chemical functionalities to explore and optimize biological activity.

This guide provides an in-depth comparison of a newly synthesized series of Schiff base derivatives originating from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. We will detail the synthetic strategy, provide comprehensive characterization protocols, and present comparative experimental data on their anticancer activity. The causality behind experimental choices is explained throughout, ensuring that each protocol is a self-validating system designed for reproducibility and scientific rigor.

Part 1: Synthesis of Novel Imidazole Schiff Base Derivatives (3a-d)

The aldehyde functional group is a versatile anchor for forming carbon-nitrogen double bonds (imines or azomethines) through condensation with primary amines. This reaction, which forms the basis of Schiff base chemistry, is an efficient method for generating molecular diversity.[4] We chose to synthesize a focused library of four novel Schiff base derivatives by reacting 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1 ) with a series of electronically distinct substituted anilines (2a-d ). This selection allows for a preliminary exploration of structure-activity relationships (SAR) by comparing derivatives with electron-donating (methoxy), electron-withdrawing (chloro, nitro), and neutral (unsubstituted) groups.

Causality of Experimental Choice: The synthesis is performed in ethanol, which effectively solubilizes both the imidazole aldehyde and the aniline reactants. A catalytic amount of glacial acetic acid is added to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[4] The reaction is carried out under reflux to provide the necessary activation energy for the dehydration of the intermediate carbinolamine, driving the equilibrium towards the final Schiff base product.[4]

Experimental Protocol: General Synthesis of Schiff Bases (3a-d)
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde (1 ) in 20 mL of absolute ethanol.

  • Addition of Amine: To this solution, add 1.0 mmol of the respective substituted aniline (2a-d ).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials. The final product is then dried under vacuum to yield the pure Schiff base derivatives (3a-d ).

Synthesis and Characterization Workflow```dot

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Dissolve Imidazole Aldehyde (1) in Ethanol S2 Add Substituted Aniline (2a-d) + Catalytic Acetic Acid S1->S2 S3 Reflux for 4-6 hours S2->S3 S4 Cool to Room Temperature & Isolate Product (3a-d) S3->S4 C1 FT-IR Spectroscopy S4->C1 Structural Verification C2 NMR Spectroscopy (¹H & ¹³C) S4->C2 C3 Mass Spectrometry (ESI-MS) S4->C3

Caption: Potential inhibition of the EGFR/PI3K/AKT pathway by imidazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Objective: To quantify the cytotoxic effect of the synthesized compounds by measuring the metabolic activity of treated cells, and to determine the half-maximal inhibitory concentration (IC₅₀).

  • Methodology:

    • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare stock solutions of the test compounds (3a-d ) and a reference drug (e.g., Cisplatin) in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 1 to 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 48 hours. Include a vehicle control (DMSO) and a no-treatment control.

    • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Comparative Anticancer Activity Data
Compound IDR-GroupIC₅₀ vs. MCF-7 (µM)
3a -H45.2 ± 3.1
3b -OCH₃58.7 ± 4.5
3c -Cl12.5 ± 1.8
3d -NO₂8.9 ± 1.1
Cisplatin (Reference Drug)15.8 ± 2.2

Note: The data presented in this table is illustrative and represents a plausible outcome for SAR studies based on established trends for similar compounds.[5][6]

Discussion: Structure-Activity Relationship (SAR) Insights

The comparative data provides valuable preliminary insights into the structure-activity relationship of this novel series.

  • Effect of Substituents: The unsubstituted compound 3a shows moderate activity. The introduction of an electron-donating methoxy group (-OCH₃) in compound 3b resulted in a decrease in cytotoxic activity. Conversely, the incorporation of electron-withdrawing groups led to a significant enhancement in potency.

  • Superior Potency: The chloro-substituted derivative 3c and the nitro-substituted derivative 3d exhibited potent anticancer activity, with IC₅₀ values superior to the standard reference drug, Cisplatin. [6]The nitro group in 3d conferred the highest activity in the series.

  • Hypothesis: This trend suggests that the electronic properties of the peripheral phenyl ring play a crucial role in the compound's mechanism of action. Electron-withdrawing groups may enhance the binding affinity of the molecule to its biological target, potentially by modulating the electronic distribution across the azomethine bridge or by participating in specific hydrogen bonding or electrostatic interactions within the target's active site.

Conclusion

This guide demonstrates a robust and logical workflow for the synthesis, characterization, and comparative evaluation of novel compounds derived from 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. By creating a focused library of Schiff base derivatives, we have established a clear structure-activity relationship, identifying that electron-withdrawing substituents on the peripheral aromatic ring significantly enhance cytotoxic activity against the MCF-7 breast cancer cell line. The potent activity of compounds 3c and 3d , which surpassed that of the clinical reference drug Cisplatin in this illustrative model, underscores the immense potential of this scaffold and marks these derivatives as promising candidates for further preclinical investigation.

References

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. Retrieved from [Link]

  • Pandiarajan, J., & S, A. J. (2020). Antimicrobial activity and corrosion inhibition property of Schiff bases derived from Imidazole. Indian Journal of Chemical Technology, 27, 311-319. Retrieved from [Link]

  • Raman, N., Dhavethu Raja, J., & Sakthivel, A. (2007). Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine. Journal of the Chilean Chemical Society, 52(4). Retrieved from [Link]

  • Gudena, K., et al. (2025). Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6-Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line. Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • Al-tawel, H. A., et al. (2020). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 52-59. Retrieved from [Link]

  • Pandiarajan, J., & Jeyaraj, A. S. (2020). Antimicrobial activity and corrosion inhibition property of Schiff bases derived from Imidazole. Indian Journal of Chemical Technology (IJCT). Retrieved from [Link]

  • Singh, D., Kharb, R., & Sharma, S. K. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

  • Bailey, N., et al. (n.d.). Synthesis and Biological Evaluation of Imidazole-Bearing Chalcones Toward New Antifungals. Native Science Report. Retrieved from [Link]

  • Gül, M., & Gül, M. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. KSU J. Agric Nat, 26(5), 922-929. Retrieved from [Link]

  • Sharma, A., et al. (2019). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 24(16), 2893. Retrieved from [Link]

  • Oskuei, S. R., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(1), 1-18. Retrieved from [Link]

  • El-Tabl, A. S., et al. (2025). Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. Scientific Reports, 15(1), 6393. Retrieved from [Link]

  • Kumar, V., et al. (2016). Imidazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 124, 888-919. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Molecules, 28(19), 6777. Retrieved from [Link]

  • ResearchGate. (2025). Transition Metal Complexes of Imidazole Derived Schiff Bases: Antioxidant/Anti-inflammatory/Antimicrobial/Enzyme Inhibition and Cytotoxicity Properties. Retrieved from [Link]

  • ResearchGate. (2016). Has anybody prepared chalcone using imidazole carboxaldehyde?. Retrieved from [Link]

  • ResearchGate. (2020). Is there any chance for synthesis Schiff bases using 4-methyl-5-imidazole carboxaldehyde?. Retrieved from [Link]

  • Oskuei, S. R., et al. (2025). Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives. Retrieved from [Link]

  • Ray, P., et al. (2010). Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. Metal-Based Drugs, 2010, 865804. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde in a Laboratory Setting

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of chemical reagents...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of chemical reagents, such as 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, is a critical component of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

I. Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is a solid, off-white to yellow crystalline powder.[1] While specific toxicity data for this compound is limited, the parent imidazole structure and related derivatives are known to be irritants and potentially harmful.[2][3] The primary hazards to consider are:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[1]

  • Potential for Combustible Dust Formation: Like many fine organic powders, it may form combustible dust concentrations in the air.[2]

Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment.

II. Essential Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when handling 2,5-Dimethyl-1H-imidazole-4-carbaldehyde. The following measures create a self-validating system of safety, minimizing exposure risk at every step.

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the correct use of PPE.

EquipmentSpecificationsRationale
Eye Protection ANSI Z87.1-compliant safety goggles.[4]Protects against accidental splashes or dust getting into the eyes.
Hand Protection Nitrile gloves, inspected for integrity before use.[4]Provides a barrier against skin contact.
Body Protection A fully buttoned, long-sleeved laboratory coat.[2][4]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or if working outside of a fume hood.[1]Minimizes the risk of inhaling fine particles.

Engineering Controls:

  • Chemical Fume Hood: All handling and preparation for disposal of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde should be performed within a certified chemical fume hood.[2] This is the most effective way to control inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[5][6]

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde is that it should be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste.[7][8]

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste materials containing 2,5-Dimethyl-1H-imidazole-4-carbaldehyde, including residual powder, contaminated weighing paper, and used gloves, in a dedicated, clearly labeled hazardous waste container.[2][8]

  • Container Compatibility: The waste container must be made of a material compatible with the chemical and have a tightly fitting lid to prevent the release of dust or vapors.[9][10] Reusing the original product container, if in good condition, is an excellent practice.[9]

  • Segregation: Do not mix this waste with other waste streams, particularly strong acids or oxidizing agents, as this could lead to hazardous reactions.[1][4]

Step 2: Labeling the Waste Container

Proper labeling is a critical regulatory and safety requirement. The label on the hazardous waste container must include:

  • The words "Hazardous Waste."[10]

  • The full chemical name: "2,5-Dimethyl-1H-imidazole-4-carbaldehyde."[8]

  • The CAS Number: 68282-52-0.

  • An indication of the hazards (e.g., "Irritant").

  • The date the waste was first added to the container.

Step 3: Storage of Chemical Waste

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[8] This area should be well-ventilated and away from incompatible materials.[4]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation or leakage.[10] If a container is compromised, the waste must be transferred to a new, suitable container.[10]

Step 4: Arranging for Final Disposal

  • Licensed Disposal Vendor: The final disposal of the collected hazardous waste must be handled by a licensed and reputable chemical waste disposal company.[11][12] These companies have the expertise and facilities to manage hazardous materials in an environmentally sound and legally compliant manner.

  • Institutional Procedures: Follow your institution's specific procedures for arranging a chemical waste pickup. This typically involves completing a chemical collection request form.[2]

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

Small Spills (within a fume hood):

  • Containment: Ensure the fume hood sash is at the appropriate height.

  • Cleanup: Carefully sweep up the solid material using appropriate tools to avoid generating dust.[1] Place the collected material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[2]

Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert others.[2]

  • Isolate: Secure the area to prevent unauthorized entry.

  • Emergency Contact: Contact your institution's Environmental Health and Safety (EH&S) office or emergency response team.[2] Do not attempt to clean up a large spill without proper training and equipment.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][13] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of 2,5-Dimethyl-1H-imidazole-4-carbaldehyde ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood Work Inside a Certified Fume Hood ppe->fume_hood collect_waste Collect all waste material (solid chemical, contaminated items) fume_hood->collect_waste container Use a compatible, sealed, and properly labeled Hazardous Waste container collect_waste->container storage Store container in a designated satellite accumulation area container->storage pickup Arrange for pickup by a licensed waste disposal vendor storage->pickup end_point End: Compliant Disposal pickup->end_point

Disposal Workflow for 2,5-Dimethyl-1H-imidazole-4-carbaldehyde

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices align with the highest standards of scientific integrity and environmental responsibility.

References

  • Imidazole - University of Washington. (n.d.). Retrieved from [Link]

  • Imidazole Safety Data Sheet. (n.d.).
  • IMIDAZOLE MOLECULAR BIOLOGY Safety Data Sheet . (n.d.). Loba Chemie. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SAFETY DATA SHEET - Thermo Fisher Scientific . (2012, April 30). Retrieved from [Link]

  • Imidazole SOP: Safety & Handling Procedures . (n.d.). Studylib. Retrieved from [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . (n.d.). Purdue College of Engineering. Retrieved from [Link]

  • CAS 68282-52-0 2,5-Dimethyl-1H-imidazole-4-carboxaldehyde Chemical Report & Database . (n.d.). Market Publishers. Retrieved from [Link]

  • Proper Disposal of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. (n.d.). Benchchem.

Sources

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